molecular formula C6H11NO2 B3232581 2-(1-Methylazetidin-3-yl)acetic acid CAS No. 1343050-86-1

2-(1-Methylazetidin-3-yl)acetic acid

Cat. No.: B3232581
CAS No.: 1343050-86-1
M. Wt: 129.16
InChI Key: FWXIDVNYQQPRNY-UHFFFAOYSA-N
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Description

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS 1909337-03-6) is a high-purity organic compound of significant interest in medicinal chemistry and organic synthesis. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a valuable scaffold in drug discovery due to its influence on the molecular properties and pharmacokinetics of potential therapeutics . The compound serves as a versatile building block (or synthetic intermediate) for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . This compound is supplied as its hydrochloride salt, which typically enhances stability and solubility for handling and experimental purposes. With a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol , it is characterized as a powder and should be stored in a sealed container under dry conditions, with some suppliers recommending storage at 2-8°C . Researchers should note that this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Please refer to the safety data sheet for detailed handling information, as the compound may exhibit hazards such as skin, eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylazetidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXIDVNYQQPRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6) represents a critical "privileged scaffold" in modern medicinal chemistry. As a conformationally restricted, four-membered nitrogen heterocycle, it serves as a superior bioisostere for larger, more flexible rings like piperidine or pyrrolidine. Its incorporation into drug candidates often results in improved metabolic stability, reduced lipophilicity (LogD), and enhanced vector alignment within binding pockets. This guide analyzes its structural dynamics, synthetic accessibility, and utility in fragment-based drug discovery (FBDD).

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an azetidine ring—a highly strained four-membered cycle—substituted at the 3-position with an acetic acid moiety and methylated at the nitrogen (1-position).[1]

  • Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridine and pyrrolidine. This strain drives unique reactivity profiles and forces the ring into a puckered conformation to relieve torsional strain between vicinal hydrogens.

  • Zwitterionic Character: At physiological pH (7.4), the molecule exists primarily as a zwitterion. The basic tertiary amine (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~3.5) is deprotonated. This high polarity contributes to its low LogP, making it an excellent solubilizing group.

Key Molecular Descriptors

The following data aggregates predicted and experimental values relevant for lead optimization.

PropertyValue / DescriptorRelevance
CAS Number 1909337-03-6Unique Identifier
Formula C₆H₁₁NO₂Stoichiometry
Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight 129.16 g/mol Fragment-based design (<150 Da)
Exact Mass 129.0790Mass Spectrometry (HRMS)
LogP (Calc) -1.12Highly hydrophilic; improves solubility
pKa (Acid) ~3.6 (Predicted)Ionized at physiological pH
pKa (Base) ~9.8 (Predicted)Protonated at physiological pH
TPSA 40.5 ŲGood membrane permeability range
sp³ Fraction 0.67High 3D complexity (Fsp³ character)

Synthetic Methodologies

Synthesis of 3-substituted azetidines poses challenges due to the ring's tendency to open under nucleophilic attack. The most robust route utilizes N-Boc-3-azetidinone as the starting material, leveraging Horner-Wadsworth-Emmons (HWE) chemistry.

Strategic Synthesis Pathway (DOT Diagram)

The following flow illustrates the standard medicinal chemistry route to the target molecule.

SynthesisPath Start N-Boc-3-Azetidinone (Starting Material) Step1 HWE Reaction (Triethyl phosphonoacetate) Start->Step1 NaH, THF Intermediate1 Unsaturated Ester Step1->Intermediate1 Step2 Hydrogenation (H2, Pd/C) Intermediate1->Step2 Intermediate2 Saturated Ester Step2->Intermediate2 Step3 Acidic Deprotection (TFA or HCl) Intermediate2->Step3 Intermediate3 Free Amine Salt Step3->Intermediate3 Step4 Reductive Methylation (HCHO, NaBH(OAc)3) Intermediate3->Step4 Step5 Ester Hydrolysis (LiOH) Step4->Step5 Final 2-(1-Methylazetidin-3-yl) acetic acid Step5->Final

Figure 1: Step-wise synthetic pathway from commercial N-Boc-3-azetidinone to the target acid.

Detailed Experimental Protocol

Note: This protocol describes the conversion of the intermediate amine to the final N-methylated acid, a critical late-stage transformation.

Objective: Reductive methylation of methyl 2-(azetidin-3-yl)acetate followed by hydrolysis.

Reagents:

  • Methyl 2-(azetidin-3-yl)acetate HCl salt (1.0 eq)

  • Formaldehyde (37% aq. solution, 3.0 eq)

  • Sodium triacetoxyborohydride (STAB, 2.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Lithium Hydroxide (LiOH)

Procedure:

  • Free Basing (In Situ): Suspend the azetidine HCl salt in DCM. Add triethylamine (1.2 eq) and stir for 15 minutes to ensure the amine is available for reaction.

  • Imine Formation: Add the formaldehyde solution. Stir at room temperature for 30 minutes. The mixture may become slightly turbid.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Gas evolution. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layers over MgSO₄ and concentrate to yield the methyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

  • Purification: Neutralize to pH 7 with 1N HCl. The product is highly water-soluble. Purify via Reverse Phase HPLC (C18 column) using water/acetonitrile gradient (0.1% Formic acid). Lyophilize to obtain the white solid.

Applications in Drug Discovery[1][2][4][5][14][15]

Bioisosterism & Pharmacokinetics

The 1-methylazetidine-3-yl moiety is a "contracted" bioisostere of the 1-methylpiperidin-4-yl group.

  • LogD Reduction: Replacing a piperidine with an azetidine typically lowers LogD by 1.0–1.5 units, reducing non-specific binding and improving metabolic stability.

  • Vector Changes: The bond angle of the substituents on the 4-membered ring (approx 90°) creates different exit vectors compared to 6-membered rings (109.5°), allowing the acetic acid "warhead" to access unique sub-pockets in enzymes like JAK or proteases.

Biological Context: JAK/STAT Signaling

Azetidine derivatives are frequently used as linkers in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The acetic acid tail often interacts with solvent-exposed lysine or arginine residues near the ATP-binding site.

Signaling cluster_0 Mechanism of Action Ligand Azetidine-based Ligand (Drug Candidate) Receptor JAK Kinase Domain (ATP Binding Site) Ligand->Receptor Competitive Inhibition Phosphorylation STAT Protein Phosphorylation Receptor->Phosphorylation Catalysis Blocked Dimerization STAT Dimerization & Translocation Phosphorylation->Dimerization GeneExp Inflammatory Cytokine Transcription Dimerization->GeneExp

Figure 2: Inhibition of the JAK/STAT pathway by azetidine-based ligands, preventing cytokine transcription.

Stability & Handling

  • Thermal Stability: Azetidines are thermally stable up to ~100°C but can degrade under harsh acidic conditions (ring opening to gamma-amino products).

  • Storage: Store as the HCl salt at -20°C. The free zwitterion is hygroscopic.

  • Safety: While not generally toxic, azetidines are alkylating agents in potential. Handle with gloves and in a fume hood.

References

  • PubChem. "2-(1-Methylazetidin-3-yl)acetic acid hydrochloride."[4][10] National Center for Biotechnology Information. Accessed October 2025. Link

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[13] Future Medicinal Chemistry, 2026. Link

  • Stephens, C. E., et al. "Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives." Arch Pharm (Weinheim), 2023.[11] Link

  • BenchChem. "2-[(3-Methylazetidin-3-yl)oxy]acetic Acid Technical Guide." BenchChem Technical Support, 2025.[14] Link

  • PharmaBlock. "Azetidines in Drug Discovery: A Privileged Scaffold."[15] PharmaBlock Whitepapers. Link

Sources

2-(1-Methylazetidin-3-yl)acetic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(1-Methylazetidin-3-yl)acetic acid CAS number and identification Content Type: In-depth technical guide.

A Strategic Building Block for Conformational Restriction in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-(1-methylazetidin-3-yl)acetic acid represents a critical fragment for scaffold morphing. As a constrained four-membered heterocycle, it serves as a bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine. Its incorporation allows medicinal chemists to modulate physicochemical properties—specifically lowering logD and altering metabolic clearance vectors—while maintaining precise vectoral alignment of pharmacophores.

This guide provides a definitive technical analysis of the compound, detailing its identification, validated synthetic pathways, and handling protocols.

Chemical Identification & Physicochemical Properties[1][2]

The compound is most frequently supplied and handled as its hydrochloride salt due to the hygroscopic and zwitterionic nature of the free acid.

Identity Matrix
ParameterData
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid
CAS Number (HCl Salt) 1909337-03-6
CAS Number (Free Acid) Not widely indexed; typically generated in situ
Molecular Formula C₆H₁₁NO₂ (Free Acid) / C₆H₁₂ClNO₂ (HCl Salt)
Molecular Weight 129.16 g/mol (Free Acid) / 165.62 g/mol (HCl Salt)
SMILES CN1CC(CC(=O)O)C1
InChI Key SULSAMHWNZHLND-UHFFFAOYSA-N (HCl Salt)
Predicted Physicochemical Profile
PropertyValueContext
cLogP -1.2 to -0.8Highly polar; excellent for lowering lipophilicity.
pKa (Acid) ~3.8Carboxylic acid moiety.
pKa (Base) ~9.5Tertiary amine (azetidine nitrogen).
Topological Polar Surface Area 40 ŲFavorable for CNS penetration if charge is masked.
Synthetic Methodology

The synthesis of 2-(1-methylazetidin-3-yl)acetic acid requires a strategic approach to install the exocyclic acetic acid chain on the strained azetidine ring. The most robust route utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation.

Core Synthetic Pathway
  • Olefination: Reaction of N-Boc-azetidin-3-one with a phosphonate ester.

  • Reduction: Catalytic hydrogenation of the exocyclic alkene.

  • N-Methylation Sequence: Deprotection of the Boc group followed by reductive amination.

  • Hydrolysis: Saponification of the ester to the final acid.

Detailed Protocol

Step 1: HWE Olefination

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Trimethyl phosphonoacetate, NaH or DBU.

  • Conditions: THF, 0°C to RT.

  • Mechanism: The deprotonated phosphonate attacks the ketone, eliminating phosphate to form the

    
    -unsaturated ester.
    
  • Key Insight: Use DBU/LiCl (Masamune-Roush conditions) for milder olefination if base sensitivity is a concern.

Step 2: Hydrogenation

  • Reagents: H₂ (1 atm), Pd/C (10% w/w).

  • Conditions: MeOH, RT, 4-16 h.

  • Outcome: Quantitative reduction of the alkene to the saturated ester.

Step 3: Deprotection & Methylation

  • Deprotection: Treat with 4M HCl in dioxane or TFA/DCM to remove the Boc group. Isolate the amine salt.

  • Reductive Amination: Treat the amine salt with aqueous formaldehyde (37%) and Sodium triacetoxyborohydride (STAB) or NaBH₃CN in MeOH/AcOH.

  • Causality: STAB is preferred over NaBH₄ to avoid reducing the ester moiety.

Step 4: Hydrolysis

  • Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).

  • Conditions: RT, 2 h.

  • Work-up: Acidify to pH 2 with HCl, concentrate, and potentially purify via ion-exchange chromatography if the salt form is not desired immediately.

Visualization of Synthetic Logic

The following diagram illustrates the chemical flow, highlighting the critical intermediate transitions.

SynthesisPathway Start N-Boc-azetidin-3-one Inter1 Unsaturated Ester (HWE Product) Start->Inter1 Trimethyl phosphonoacetate NaH, THF Inter2 Saturated Ester (Hydrogenation) Inter1->Inter2 H2, Pd/C MeOH Inter3 N-Desmethyl Ester (Deprotection) Inter2->Inter3 TFA or HCl Deprotection Inter4 N-Methyl Ester (Reductive Amination) Inter3->Inter4 HCHO, NaBH(OAc)3 Reductive Amination Final 2-(1-Methylazetidin-3-yl) acetic acid (HCl) Inter4->Final 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Step-wise synthetic route from commercially available azetidinone to the target acid.[1]

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, D₂O):

    • δ 2.90 (s, 3H): N-Methyl group. Distinct singlet, diagnostic of successful methylation.

    • δ 2.65 (d, 2H): Methylene protons (

      
       to carbonyl).
      
    • δ 3.10 - 3.30 (m, 1H): Methine proton at C3 of the azetidine ring.

    • δ 3.80 - 4.20 (m, 4H): Azetidine ring protons (C2/C4). Broadening may occur due to ring puckering or nitrogen inversion rates.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 130.1

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids in MS/MS.

Quality Control Workflow

QC_Workflow Sample Crude Product TLC TLC Analysis (MeOH/DCM 1:9) Sample->TLC NMR 1H NMR (Confirm N-Me & CH2) TLC->NMR Single Spot LCMS LC-MS (Confirm M+H 130.1) NMR->LCMS Structure Valid Release Batch Release (>95% Purity) LCMS->Release Mass Confirmed

Figure 2: Analytical decision tree for validating batch purity.

Applications in Drug Discovery[4]
Bioisosterism & Scaffold Hopping

The 2-(1-methylazetidin-3-yl)acetic acid moiety is a high-value "spacer" in medicinal chemistry.

  • GABA Analog: It serves as a conformationally restricted analog of

    
    -aminobutyric acid (GABA), potentially targeting GABA receptors with higher selectivity due to rigidification.
    
  • Piperidine Replacement: Replacing a 4-substituted piperidine acetic acid with this azetidine analog reduces the molecular weight by ~28 Da and significantly lowers lipophilicity (LogD), which is crucial for improving metabolic stability and reducing off-target toxicity (e.g., hERG inhibition).

Handling & Stability
  • Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). The free acid is prone to polymerization or decarboxylation if heated excessively.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).

References
  • American Elements. (n.d.). 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[2][3] Retrieved from [Link][2][4]

  • Mishra, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI Molecules. Retrieved from [Link]

Sources

Physicochemical characteristics of azetidine-3-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics of Azetidine-3-Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing early-phase physicochemical profiling, I frequently encounter the challenge of optimizing highly polar, zwitterionic scaffolds. Azetidine-3-acetic acid derivatives have emerged as privileged building blocks in modern medicinal chemistry. By acting as conformationally restricted bioisosteres for larger saturated heterocycles, they offer a unique pathway to balance metabolic stability with target affinity. This whitepaper provides an in-depth analysis of the physicochemical behavior of this scaffold, detailing the causality behind its properties and outlining self-validating experimental protocols for its characterization.

The Azetidine-3-Acetic Acid Scaffold: Mechanistic Rationale

Azetidine-containing scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as

The Strategic Role of 2-(1-Methylazetidin-3-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s ongoing transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds—often termed the "Escape from Flatland"—has dramatically improved the clinical success rates of new chemical entities. Among these 3D scaffolds, the azetidine ring has emerged as a structurally privileged motif.

This technical whitepaper provides an in-depth analysis of 2-(1-Methylazetidin-3-yl)acetic acid , a highly versatile medicinal chemistry building block. By examining its physicochemical causality, self-validating synthetic protocols, and integration into modern drug discovery (such as in the development of CDK9 inhibitors and S1P1 agonists), this guide serves as a comprehensive resource for drug development professionals.

Structural Causality: Why 2-(1-Methylazetidin-3-yl)acetic Acid?

The utility of 2-(1-Methylazetidin-3-yl)acetic acid is not coincidental; it is dictated by the precise physicochemical properties imparted by its three structural components: the azetidine core, the N-methyl substitution, and the acetic acid linker.

The Azetidine Core: Rigidity and Metabolic Stability

Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain and conformational rigidity. In drug design, replacing a flexible pyrrolidine or piperidine ring with an azetidine restricts the conformational space of the molecule. This restriction minimizes the entropic penalty incurred upon binding to a target receptor, thereby enhancing binding affinity. Furthermore, azetidines are highly resistant to CYP450-mediated oxidation compared to their larger heterocyclic counterparts, drastically improving the metabolic half-life of the resulting drug .

The N-Methyl Substitution: Lipophilicity and Protection

The 1-methyl group serves a dual purpose:

  • Synthetic Causality: It acts as a permanent protecting group, preventing unwanted N-acylation or N-alkylation during downstream combinatorial library synthesis.

  • Pharmacological Causality: It modulates the basicity (pKa) of the amine. By capping the hydrogen-bond donor capacity of the secondary amine, the N-methyl group optimizes the overall lipophilicity (logD) and enhances the membrane permeability of the lead compound.

The Acetic Acid Linker: A Flexible Bioisosteric Handle

The acetic acid moiety extends the functional group away from the sterically hindered azetidine core, providing a highly reactive handle for standard amide coupling. Spatially, this arrangement allows the molecule to act as a conformationally restricted bioisostere for 4-aminobutanoic acid (GABA) or


-proline, making it invaluable in CNS drug discovery and peptidomimetic design.
Quantitative Data Summary
PropertyValue
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid
CAS Number (Free Base) 1343050-86-1
CAS Number (HCl Salt) 1909337-03-6
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol (Free base) / 165.62 g/mol (HCl salt)
Appearance White to off-white crystalline powder (HCl salt)
Storage Temperature 4 °C (Hygroscopic, requires inert atmosphere)

Self-Validating Synthetic Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress.

Protocol A: Synthesis of the Azetidine Core via HWE Olefination

Historically, synthesizing substituted azetidines was plagued by ring-opening side reactions due to high ring strain. While cutting-edge visible-light-mediated photochemical methods (such as the aza Paternò–Büchi reaction) are expanding the toolkit , the Horner-Wadsworth-Emmons (HWE) olefination remains the industrial standard for accessing 3-substituted derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under argon. Dropwise, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

    • Causality: The low temperature controls the exothermic deprotonation, ensuring the stable formation of the reactive phosphonate carbanion without degrading the solvent.

  • Olefination: Add 1-methylazetidin-3-one (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Reduction & Hydrolysis: Filter the mixture through a silica pad. Subject the resulting

    
    -unsaturated ester to hydrogenation (H2 gas, 10% Pd/C) in methanol to reduce the exocyclic double bond. Follow with basic hydrolysis using LiOH (2.0 eq) in a THF/H2O mixture.
    
  • Salt Formation: Acidify with 4M HCl in dioxane to precipitate the 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride salt.

    • Self-Validation Checkpoint:

      
      H NMR (D2O) must show the disappearance of the olefinic proton singlet (~5.8 ppm) and the appearance of a distinct doublet for the acetic acid CH2 protons (~2.6 ppm), confirming complete reduction and structural integrity.
      
Protocol B: Standard Amide Coupling Workflow

Due to the steric environment of the azetidine ring, highly efficient coupling reagents are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq maintains the basic medium required for HATU-mediated activation.

  • Self-Validation Checkpoint (Critical): Before adding the amine, aliquot 5 µL of the reaction mixture into 100 µL of methanol. LC-MS analysis must confirm the disappearance of the free acid (m/z 130 [M+H]+) and the appearance of the active OAt ester intermediate. If the acid persists, verify the quality of HATU and the anhydrous state of the DMF, as moisture competitively hydrolyzes the active ester.

  • Amine Addition: Add the target primary/secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Pharmacological Applications in Drug Discovery

The incorporation of the 1-methylazetidin-3-yl motif has led to several breakthroughs in modern therapeutics.

  • Kinase Inhibitors (Oncology): The motif is heavily utilized to improve the physicochemical properties of targeted cancer therapies. For example, in the discovery of KB-0742 , a potent, orally bioavailable small molecule inhibitor of CDK9 for MYC-dependent cancers, the 1-methylazetidin-3-yl moiety was strategically appended to a pyrazolo[1,5-a]pyrimidine core. This modification was crucial for maintaining CDK9 selectivity while drastically improving the on-target potency and pharmacokinetic profile .

  • S1P1 Receptor Agonists: Azetidine-3-carboxylic acid and its acetic acid homologues are vital intermediates in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists. The extended vector of the acetic acid linker allows for optimal positioning within the receptor pocket, yielding potent immunosuppressive agents for autoimmune disorders.

  • Peptidomimetics: As a GABA bioisostere, the building block is used to synthesize conformationally restricted peptides that resist enzymatic degradation, extending the half-life of CNS-targeting therapeutics.

Visualizations of Workflows and Mechanisms

Workflow A 1-Methylazetidin-3-one (Precursor) B HWE Olefination & Reduction A->B C 2-(1-Methylazetidin- 3-yl)acetic acid B->C D Amide Coupling (HATU/DIPEA) C->D E Bioactive Lead (e.g., CDK9 Inhibitor) D->E

Logical workflow for the synthesis and application of 2-(1-Methylazetidin-3-yl)acetic acid.

Mechanism A sp3-Rich Azetidine Core B High Ring Strain & Conformational Rigidity A->B C Resistance to CYP450 Oxidation A->C E Enhanced Target Selectivity B->E D Improved Metabolic Stability C->D

Pharmacological advantages of the azetidine core in improving metabolic stability and selectivity.

Conclusion

2-(1-Methylazetidin-3-yl)acetic acid is far more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its unique combination of conformational rigidity, metabolic resistance, and synthetic versatility, researchers can successfully navigate the complexities of modern drug design, transforming challenging targets into viable clinical candidates.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - Molecules (PMC) -[Link]

  • Chemists synthesize an improved building block for medicines (Visible light–mediated aza Paternò–Büchi reaction) - EurekAlert! / Science -[Link]

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 - American Elements -[Link]

Technical Guide: Physicochemical Profiling of 2-(1-Methylazetidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-(1-Methylazetidin-3-yl)acetic acid , a critical saturated heterocyclic building block in medicinal chemistry. Characterized by a four-membered azetidine ring, this compound exhibits distinct zwitterionic behavior that significantly influences its partition coefficient (logP), distribution coefficient (logD), and aqueous solubility.

This document is designed for medicinal chemists and formulation scientists, focusing on the transition from in silico prediction to experimental validation. It addresses the challenges of handling small, polar, ionizable scaffolds and provides robust protocols for determining lipophilicity and solubility profiles.

Chemical Identity and Computed Descriptors

The physicochemical behavior of 2-(1-Methylazetidin-3-yl)acetic acid is governed by the interplay between the basic tertiary amine of the azetidine ring and the acidic carboxylic acid tail.

Structural Parameters
ParameterValue / Description
IUPAC Name 2-(1-Methylazetidin-3-yl)acetic acid
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Core Scaffold Azetidine (4-membered N-heterocycle)
Key Functionalities Tertiary Amine (Basic), Carboxylic Acid (Acidic)
Electronic State (pH 7) Zwitterionic (Internal salt)
Calculated Physicochemical Data (Consensus)

The following values represent a consensus of calculated descriptors derived from fragment-based algorithms (e.g., XLogP3, ClogP) and comparative analysis with structural analogs (e.g., 1-methylazetidine-3-carboxylic acid).

DescriptorCalculated Value (Range)Interpretation
cLogP (Neutral) -1.8 to -1.2Highly Hydrophilic. The neutral species is theoretical; the compound exists primarily as a zwitterion in solution.
LogD (pH 7.4) -2.5 to -2.0Extremely low distribution into lipids at physiological pH due to ionization.
pKa (Acid) 3.5 – 4.2Carboxylic acid deprotonation.
pKa (Base) 9.5 – 10.2Azetidine nitrogen protonation.
Isoelectric Point (pI) ~6.8 – 7.0pH of minimum solubility (Zwitterionic form dominates).
Topological Polar Surface Area (TPSA) ~40–50 ŲSuggests high potential for passive diffusion if charge is masked, but charge dominates behavior.

Expert Insight: The addition of the methylene spacer (acetic acid vs. carboxylic acid) increases lipophilicity by approximately +0.5 log units compared to the parent 1-methylazetidine-3-carboxylic acid (XLogP3 ≈ -2.7). However, the compound remains highly polar.

LogP vs. LogD: The Zwitterionic Challenge

For 2-(1-Methylazetidin-3-yl)acetic acid, the classic LogP (partitioning of the uncharged species) is a theoretical construct that rarely exists in aqueous environments. The LogD (distribution coefficient) is the operationally relevant parameter.

Speciation and pH Dependence

The molecule undergoes a specific protonation cascade. Understanding this is vital for extraction and chromatography.

  • pH < 3 (Cationic): Nitrogen is protonated (

    
    ); Acid is protonated (
    
    
    
    ). High water solubility, zero lipophilicity.
  • pH 4–9 (Zwitterionic): Nitrogen is protonated (

    
    ); Acid is deprotonated (
    
    
    
    ). Net charge is zero, but the high dipole moment keeps logD very low.
  • pH > 11 (Anionic): Nitrogen is deprotonated (

    
    ); Acid is deprotonated (
    
    
    
    ).
Visualization of Speciation Pathway

The following diagram illustrates the structural transitions across the pH scale, dictating the solubility profile.

Speciation Cation Cationic Form (pH < 3) High Solubility Zwitterion Zwitterionic Form (pH 4 - 9) Net Neutral / High Dipole Lowest Solubility (at pI) Cation->Zwitterion pKa1 (~3.8) Loss of H+ from COOH Zwitterion->Cation Anion Anionic Form (pH > 11) High Solubility Zwitterion->Anion pKa2 (~10.0) Loss of H+ from NH+ Anion->Zwitterion

Figure 1: pH-dependent speciation of 2-(1-Methylazetidin-3-yl)acetic acid. The zwitterionic window dominates physiological conditions.

Solubility Profiling

Intrinsic Solubility

Due to its small molecular weight and polarity, 2-(1-Methylazetidin-3-yl)acetic acid exhibits high aqueous solubility , typically exceeding 50 mg/mL in unbuffered water.

The "U-Shaped" Solubility Curve

Solubility is pH-dependent.

  • High Solubility (pH < 3): The cationic species is highly solvated by water.

  • Minimum Solubility (pH ≈ 7): At the isoelectric point (pI), the net charge is zero. Crystal lattice energy is maximized due to strong intermolecular ionic interactions (Coulombic attraction between

    
     and 
    
    
    
    of adjacent molecules).
  • High Solubility (pH > 11): The anionic species repels other anions, disrupting the lattice and increasing solvation.

Experimental Protocols

To validate the calculated values, the following self-validating protocols are recommended. These avoid common pitfalls associated with zwitterionic compounds (e.g., octanol emulsion formation).

Protocol A: Shake-Flask LogD Determination (Miniaturized)

This protocol measures LogD at pH 7.4.

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 1-Octanol (saturated with PBS).

  • HPLC-grade Acetonitrile (for analysis).

Workflow:

  • Presaturation: Shake 1-octanol and PBS together for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL of presaturated PBS.

  • Partitioning:

    • Add 500 µL of Stock Solution to a 2 mL vial.

    • Add 500 µL of presaturated 1-octanol.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to break emulsions (critical for zwitterions).

  • Analysis:

    • Sample the aqueous phase (lower) and the octanol phase (upper).

    • Analyze via LC-MS/MS or HPLC-UV (210 nm).

  • Calculation:

    
    [1]
    
Protocol B: Potentiometric pKa Determination

Accurate pKa values are required to model the LogD profile.

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

  • Solvent: 0.15 M KCl (aq) to maintain ionic strength.

  • Titrant: 0.5 M HCl and 0.5 M KOH.

  • Procedure:

    • Dissolve ~3 mg of compound in 10 mL solvent.

    • Acidify to pH 2.0 using HCl.

    • Titrate upwards to pH 12.0 using KOH.

    • Perform in triplicate under

      
       atmosphere (to exclude 
      
      
      
      ).
  • Data Fit: Use the Bjerrum plot method to identify inflection points corresponding to the carboxyl and azetidine nitrogen.

Experimental Workflow Visualization

Workflow Start Start: Pure Compound Solubility Step 1: Solubility Screen (Visual/Turbidimetric) Start->Solubility pKa Step 2: pKa Determination (Potentiometric Titration) Solubility->pKa If Soluble > 0.1 mM LogD Step 3: LogD Measurement (Shake Flask / HPLC) pKa->LogD Select Buffer pH based on pKa Data Data Integration: Generate Solubility/pH Profile LogD->Data

Figure 2: Sequential workflow for physicochemical characterization.

Applications and Implications

  • Drug Design: The low LogD indicates this fragment will not passively cross the Blood-Brain Barrier (BBB) unless actively transported. It is ideal for peripheral targets or as a polar appendage to solubilize lipophilic pharmacophores.

  • Formulation: The high aqueous solubility allows for easy formulation in saline for IV administration. However, the zwitterionic nature requires careful pH control during salt selection (e.g., using HCl to form the hydrochloride salt for better solid-state stability).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20653078, 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • Advanced Chemistry Development (ACD/Labs). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Molinspiration Cheminformatics. Molinspiration Property Calculation Service (Methodology). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogD protocols).

Sources

2-(1-Methylazetidin-3-yl)acetic Acid: Structural Informatics, Bioisosteric Rationale, and Synthetic Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Among these scaffolds, azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged bioisosteres for larger rings such as piperidines, pyrrolidines, and morpholines [1].

This technical guide provides an in-depth analysis of 2-(1-Methylazetidin-3-yl)acetic acid , a highly versatile, sp3-rich building block. By detailing its structural informatics, physicochemical advantages, and validated synthetic protocols, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical Identity & Structural Informatics

Due to the basicity of the tertiary amine and the zwitterionic nature of the free base, this compound is predominantly synthesized, supplied, and utilized as a hydrochloride salt [2]. This salt form prevents premature degradation and drastically improves shelf-life and handling.

Quantitative Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name 2-(1-methylazetidin-3-yl)acetic acid2-(1-methylazetidin-3-yl)acetic acid hydrochloride
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂
Molecular Weight 129.16 g/mol 165.62 g/mol
CAS Number 1343050-86-11909337-03-6
PubChem CID N/A (Derived)121553029
SMILES CN1CC(C1)CC(=O)OCN1CC(C1)CC(=O)O.Cl
InChIKey FWXIDVNYQQPRNY-UHFFFAOYSA-NSULSAMHWNZHLND-UHFFFAOYSA-N

Physicochemical Profiling & Bioisosteric Rationale

The incorporation of 2-(1-Methylazetidin-3-yl)acetic acid into a drug candidate is rarely arbitrary; it is driven by specific physicochemical goals [3]:

  • Maximized Fsp³ Character: Excluding the carboxylate carbon (which is typically converted to an amide), 100% of the core carbons are sp³-hybridized. This high fraction of saturated carbons (Fsp³) correlates strongly with clinical success due to improved pharmacokinetic profiles.

  • Conformational Rigidity vs. Flexibility: The azetidine ring imposes high angle strain, restricting the spatial volume of the core. However, the acetic acid linker (-CH₂-COOH) acts as a flexible hinge. This dual nature allows the molecule to probe tight protein binding pockets and optimize binding interactions without paying a massive entropic penalty.

  • N-Methylation and BBB Penetration: The tertiary N-methyl amine eliminates hydrogen bond donor (HBD) capacity while retaining weak hydrogen bond acceptor (HBA) properties. Lowering the HBD count is a critical strategy for increasing lipophilicity and optimizing blood-brain barrier (BBB) permeability for neurotherapeutics.

Synthetic Integration: High-Throughput Amide Coupling Protocol

Because this building block features a terminal carboxylic acid, its primary synthetic application is conjugation to target primary or secondary amines via amide bond formation.

Causality & Experimental Design

The hydrochloride salt of the azetidine is highly stable but requires excess base (N,N-Diisopropylethylamine, DIPEA) to liberate the free carboxylate and the tertiary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates coupling kinetics—a necessity when dealing with sterically hindered or electron-deficient target amines, thereby minimizing epimerization or side reactions.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring high-yield conversion.

  • Preparation: Dissolve 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive OAt-ester intermediate back to the starting acid.

  • Neutralization: Add DIPEA (4.0 eq) dropwise to the solution at 0 °C.

    • Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and the remaining 2.0 eq serve as the catalytic base required to drive the coupling reaction forward.

  • Activation: Add HATU (1.2 eq) to the mixture and stir for 15 minutes at room temperature.

    • Causality: This pre-activation step forms the active OAt-ester. A distinct color change to pale yellow visually validates successful activation.

  • Coupling: Add the target amine (1.1 eq) and stir for 2–4 hours at room temperature.

  • Self-Validation (LC-MS Tracking): Aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Causality: The reaction is self-validating when the mass of the starting amine disappears and the [M+H]⁺ of the product emerges. If conversion stalls, the basicity of the azetidine nitrogen may be sequestering acidic byproducts; adding an additional 1.0 eq of DIPEA resolves this equilibrium stall.

  • Purification: Quench the reaction with water, extract the product into Ethyl Acetate, and purify via Reverse-Phase Preparative HPLC to isolate the target azetidine-amide conjugate.

Experimental Workflow Visualization

Workflow Start 2-(1-Methylazetidin-3-yl)acetic acid (HCl Salt) Base Neutralization (4.0 eq DIPEA) Start->Base Liberate free base Activation Carboxylate Activation (1.2 eq HATU in DMF) Base->Activation Generate OAt ester Coupling Amide Bond Formation (Target Amine Addition) Activation->Coupling Nucleophilic substitution Validation LC-MS Monitoring (Self-Validation) Coupling->Validation Reaction tracking Purification Product Isolation (Prep-HPLC) Validation->Purification >95% conversion

Amide coupling workflow for 2-(1-Methylazetidin-3-yl)acetic acid highlighting key validation steps.

Applications in Targeted Therapeutics

  • PROTAC Linkerology: In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity dictates the spatial orientation between the E3 ligase ligand and the target protein warhead. The azetidine core serves as a rigidified, sp³-rich linker segment that prevents the linker from collapsing on itself, improving ternary complex formation [4].

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight (129.16 g/mol ) and favorable solubility, this compound is an ideal fragment for screening libraries, allowing researchers to grow the molecule seamlessly into adjacent binding pockets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / PubMed URL
  • American Elements: 2-(1-methylazetidin-3-yl)
  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL
  • PubChemLite - 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (C6H11NO2)

The Therapeutic Potential of N-Methylated Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, physicochemical profile, and synthetic accessibility of N-methylated azetidine scaffolds.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary: Escaping "Flatland" with High-Strain Bioisosteres

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted away from flat, aromatic-heavy molecules toward sp³-rich, three-dimensional scaffolds.[1] The N-methylated azetidine represents a high-value "fragment-based" bioisostere for the ubiquitous N,N-dimethylamine and N-methylpyrrolidine moieties.

This scaffold offers a unique triad of advantages:

  • Conformational Rigidity: The high ring strain (~25 kcal/mol) locks the nitrogen lone pair vector, reducing entropic penalties upon binding.[1]

  • Basicity Modulation: It alters pKa relative to larger rings, often improving permeability without sacrificing solubility.[1]

  • Metabolic Differentiation: While N-methyl groups are traditional metabolic "soft spots," the steric bulk of the azetidine ring can paradoxically shield the nitrogen center from specific Phase II conjugations (e.g., N-glucuronidation).[1]

Physicochemical Profiling: The "Magic Methyl" on a Strained Ring

The introduction of an N-methyl group onto the azetidine core creates distinct physicochemical shifts compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine).

Comparative Physicochemical Metrics

The following table summarizes the impact of ring size and N-methylation on key drug-like properties.

PropertyN,N-DimethylamineN-Methyl AzetidineN-Methyl PyrrolidineN-Methyl Piperidine
Ring Strain (kcal/mol) ~0~25.4~5.4~0
pKa (Conj. Acid) 10.710.4 (Est.)*10.310.1
LogP (Lipophilicity) LowModerateModerate-HighHigh
C(sp³) Fraction LowHighHighHigh
Conformational Entropy High (Flexible)Low (Rigid)Moderate (Envelope)Moderate (Chair)

*Note: Azetidine pKa is ~11.3; N-alkylation typically modulates this via inductive donation vs. steric solvation inhibition. Experimental values vary by solvent.

Structural Logic: The Puckering Effect

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. N-methylation exacerbates the barrier to inversion, effectively locking the substituent vectors. This is critical for potency:

  • Vector Fidelity: The N-methyl group directs the lone pair into a specific quadrant, maximizing H-bond acceptance directionality.

  • Lipophilicity Boost: Replacing a hydrogen bond donor (NH) with a methyl group (NMe) typically increases LogD, enhancing blood-brain barrier (BBB) penetration—a strategy successfully employed in CNS programs.[1]

Figure 1: The physicochemical triad of N-methyl azetidine. The high ring strain and specific basicity create a unique "sweet spot" for drug design.

Metabolic Stability & Toxicology[2][3][4]

A common concern with N-methylated amines is N-demethylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). However, the azetidine ring offers a protective advantage.[1]

The Metabolic Shunt
  • Reduced N-Oxidation: The steric bulk of the puckered ring can hinder the approach of Flavin-containing Monooxygenases (FMOs), reducing N-oxide formation compared to acyclic amines.

  • Demethylation vs. Ring Opening: While N-demethylation is the primary clearance pathway, the ring itself is surprisingly robust against oxidative ring-opening under physiological conditions, unlike aziridines.[1]

  • Glucuronidation Shielding: For secondary amines, N-glucuronidation is a major clearance route. Methylating the nitrogen (capping) eliminates this pathway entirely, forcing metabolism to slower oxidative routes.[1]

Reference Grounding: Studies on N-sulfonylhydrazones have shown that N-methylation can protect against acid hydrolysis and alter CYP recognition, shifting metabolism away from rapid hydrolysis toward slower oxidative pathways [1].[2]

Synthetic Accessibility: Validated Protocols

Accessing the N-methyl azetidine scaffold requires careful handling due to the ring's strain. Acidic conditions can trigger polymerization (ring-opening polymerization), while strong nucleophiles can attack the ring carbons.[1]

Protocol A: Reductive Methylation (Recommended)

This method is preferred for late-stage functionalization of azetidine cores. It avoids the use of alkyl halides, which can lead to over-alkylation (quaternization).[1]

Reagents:

  • Azetidine substrate (HCl salt or free base)[1]

  • Formaldehyde (37% aq. solution or paraformaldehyde)[1]

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Workflow:

  • Free Basing (If required): If starting with azetidine HCl, neutralize with 1.0 eq. of Triethylamine (TEA) in DCM at 0°C.[1]

  • Imine Formation: Add Formaldehyde (1.5 - 3.0 eq.) to the amine solution. Stir for 30 minutes at room temperature to ensure carbinolamine/imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise. Note: STAB is milder and tolerates functional groups better than NaBH4.

  • Reaction: Allow to warm to room temperature and stir for 2-12 hours. Monitor via LCMS (Looking for M+14 mass shift).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: Azetidines are polar.[3] Use amine-functionalized silica or run a gradient of DCM:MeOH:NH4OH (e.g., 90:10:1).[1]

Protocol B: Photochemical Decarboxylation (Minisci-Type)

For accessing 2-substituted N-methyl azetidines from amino acids (e.g., Azetidine-2-carboxylic acid).[1]

  • Mechanism:[3][4][5] Uses an Ir(III) photocatalyst to generate an alpha-amino radical which is trapped by an electrophile or proton source [2].

Figure 2: Standard Reductive Amination Workflow for N-Methylation of Azetidine Scaffolds.

Case Studies & Bioisosteric Applications

Nicotine Analogs (nAChR Ligands)

Research into nicotinic acetylcholine receptors (nAChR) often utilizes N-methyl azetidine as a bioisostere for the N-methyl pyrrolidine ring of nicotine.

  • Outcome: The azetidine analogs often display higher selectivity for specific receptor subtypes (e.g., α4β2 vs α7) due to the altered vector of the cationic center and the reduced steric footprint [3].

Peptidomimetics

In the design of protease inhibitors, replacing a flexible N-methyl amino acid residue with an N-methyl azetidine-2-carboxylic acid moiety locks the peptide backbone into a beta-turn conformation.

  • Result: This constraint significantly improves proteolytic stability (half-life) and oral bioavailability by reducing the number of rotatable bonds [4].

References

  • Methyl Effect on the Metabolism of Bioactive N-Sulfonylhydrazones Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link][1][5][6]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL:[Link]

  • Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs Source: PubMed URL:[Link][1]

Sources

1-Methylazetidin-3-yl Functional Groups in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Azetidine Scaffold

In contemporary medicinal chemistry, nitrogen-based heterocycles represent approximately 60% of small-molecule approved drugs[1]. As drug discovery programs increasingly prioritize compounds with high fraction sp3 (


) character to improve clinical success rates, the 1-methylazetidin-3-yl  functional group has emerged as a privileged structural motif.

Functioning primarily as a bioisostere for piperazines, morpholines, and aliphatic dialkylamines[1][2], the 1-methylazetidin-3-yl moiety offers a unique combination of conformational rigidity, compact size, and tunable physicochemical properties. By replacing larger, flatter rings or highly flexible acyclic chains, medicinal chemists can systematically reduce molecular weight, lower lipophilicity (logP), and mitigate off-target liabilities (such as hERG inhibition) while maintaining or enhancing target affinity[3][4].

Structural and Physicochemical Profiling

Geometry and Ring Strain

The azetidine ring is a saturated four-membered heterocycle characterized by significant inherent ring strain, calculated at approximately 25.4 kcal/mol[5]. This strain forces the ring into a puckered conformation, restricting the inversion of the nitrogen lone pair and altering the spatial projection of substituents. The C3 attachment point of the 1-methylazetidin-3-yl group provides a distinct exit vector that is more angular than the linear 1,4-substitution of piperazine, allowing for novel interactions within tight binding pockets.

Physicochemical Modulation

The presence of the N-methyl group is a critical design choice. Unsubstituted azetidines possess a secondary amine that acts as a hydrogen bond donor (HBD), which can limit passive membrane permeability and blood-brain barrier (BBB) penetration. Methylation caps this HBD, increasing lipophilicity just enough to restore permeability while maintaining a lower overall logP compared to larger homologues[3]. Furthermore, the constrained geometry alters the s-character of the nitrogen lone pair, subtly lowering the


 compared to acyclic amines and pyrrolidines, which is a proven strategy for reducing phospholipidosis and hERG channel binding.
Table 1: Comparative Physicochemical Profile of Common Amine Motifs
Property1-Methylazetidin-3-ylPiperazine (N-Methyl)Dimethylamine (Acyclic)
Ring Size 4-membered6-memberedN/A (Acyclic)

Contribution
HighHighLow
Relative Lipophilicity (logP) Lower (Compact hydration sphere)HigherLowest
Metabolic Stability High (Fewer oxidizable C-H bonds)ModerateLow (Prone to N-dealkylation)
Conformational Entropy Low (Rigid)Moderate (Chair flip)High (Freely rotatable)

Mechanistic Synthetic Pathways

Accessing the 1-methylazetidin-3-yl scaffold has historically been challenging due to the kinetic difficulty of forming highly strained four-membered rings compared to thermodynamically favored five- or six-membered rings[6]. However, modern synthetic chemistry has established two highly reliable pathways.

Pathway A: Epoxide/Oxirane Cyclization

The classical approach involves the regio- and diastereoselective ring-opening of substituted oxiranes (such as epichlorohydrin) by methylamine, followed by a base-induced cyclization[6][7]. This kinetically controlled reaction leverages Baldwin's rules to force the formation of the strained azetidine ring over larger macrocycles[6].

Pathway B: Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

A more recent and elegant methodology utilizes the strain-release ring opening of 1-azabicyclo[1.1.0]butane (ABB)[8][9]. The total strain energy of the bicyclic ABB system is massive. By treating ABB with nucleophiles or radicals under Brønsted acid or transition-metal catalysis, the central C-N bond is cleaved. The thermodynamic relief of this extreme strain drives the reaction forward, yielding highly functionalized C3-quaternary azetidines in excellent yields[8][9].

Synthetic_Pathways Start1 Epichlorohydrin + Methylamine Path1 Classical Cyclization (Nucleophilic Substitution) Start1->Path1 Product 1-Methylazetidin-3-yl Scaffold Path1->Product Start2 1-Azabicyclo[1.1.0]butane (ABB) Path2 Strain-Release Ring Opening Start2->Path2 Path2->Product Functionalization C3-Functionalization (e.g., Amide Coupling) Product->Functionalization

Primary synthetic pathways for generating 1-methylazetidin-3-yl functionalized scaffolds.

Experimental Methodology: Self-Validating Amide Coupling Protocol

When incorporating the 1-methylazetidin-3-yl group into a larger drug scaffold, amide coupling or reductive amination are the most common late-stage functionalization steps[10][11]. Because low molecular weight azetidines are highly volatile and prone to oxidative degradation, they are almost exclusively handled as dihydrochloride salts. The following protocol details the HATU-mediated coupling of 1-methylazetidin-3-amine, designed with built-in causality and validation checkpoints[10].

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 1-Methylazetidin-3-amine dihydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the formation of the active HOAt-ester before the amine is introduced, preventing side reactions between the coupling agent and the amine.

  • Amine Liberation & Coupling: In a separate vial, suspend 1-methylazetidin-3-amine dihydrochloride (1.2 eq) in DMF and add DIPEA (2.0 eq). Sonicate briefly to ensure the free base is generated in situ, then transfer this solution dropwise to the activated acid mixture.

    • Causality: 4.0 equivalents of DIPEA are used in total: 2.0 eq to neutralize the dihydrochloride salt of the azetidine, and 2.0 eq to maintain the basic environment required for the HATU catalytic cycle[10].

  • Reaction Monitoring: Stir the reaction at 50 °C.

    • Validation Check: At

      
       hours, sample 5 
      
      
      
      of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass
      
      
      validates reaction completion.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    ).
    • Causality: The repetitive

      
       washes are specifically required to partition the highly polar DMF and HATU byproducts (tetramethylurea) into the aqueous phase, preventing contamination of the final azetidine product.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC if necessary.
    

Applications in Target-Based Drug Discovery

The strategic insertion of the 1-methylazetidin-3-yl group has led to breakthroughs across multiple therapeutic areas.

  • Kinase Inhibitors: In the development of macrocyclic MERTK/AXL dual inhibitors for oncology, the 1-methylazetidin-3-yl group was utilized to fine-tune the basicity of the solvent-exposed region, improving both target residence time and metabolic stability[12]. Similarly, it has been heavily patented in the design of JAK1/JAK2 inhibitors, where optimizing the calculated logP (cLogP) via azetidine incorporation was crucial for minimizing systemic exposure in inhaled delivery formulations[13].

  • Lipid Nanoparticles (LNPs): Beyond small molecules, the moiety is used in the design of constrained ionizable cationic lipids. The specific

    
     of the 1-methylazetidin-3-yl headgroup ensures that the lipid remains neutral at physiological pH (preventing toxicity) but becomes protonated in the acidic endosome to facilitate endosomal escape of mRNA payloads[3][4].
    

Bioisostere_Logic Target Lead Compound (Piperazine/Morpholine) Liability Identify Liability: High logP / Poor Met. Stability / hERG Target->Liability Strategy Bioisosteric Replacement (Increase Fsp3, Reduce MW) Liability->Strategy Azetidine Incorporate 1-Methylazetidin-3-yl Strategy->Azetidine Outcome Improved Profile: Tuned pKa, Lower logP, Stable Azetidine->Outcome

Workflow illustrating 1-methylazetidin-3-yl bioisosteric replacement logic.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes - NIH / ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpPBokCqEbiIL7KIyZ_Faxy-GB7WJ0Z2JF_Rm4w_mnYhgVElT_dLHOq-p2-ngMfZjk37Tkm3FOFre8bCe8zgJUza4EPRqzTX1rOYwSCRd5SAQMDMw4GW8A-wWZbRpE3KFQQcDwL8Jjh2Z9RvA=]
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - ResearchGate / Nature Communications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNceiKHsJAV0ooDXecCXdmoc0f87le8QTJjh_CkBakjvI0WSie2vvlm42hqkWESsADoiJr-hhkQ1k_eqHluzh1bHxTfzWjur72EWXlYDeESgSorAok77l7a7y3xY70v5oF5qzvROs3O2_AL-QYNsvKoPpKFVcLk_n5-8gBDYiykIEUu0vszIcY_ecN8MMONZWpkPoY7SG6s4xgvWtN5hhBP0hsryqSbPZNKbTy5XujLyFNc9pN8U8CaiCfRWdPfxFMz-F7Tb8-XjtbVROHp6DvTsoSpuno6qaswemOshiNptfMju_K6ko99gndcKRVrzr6YWKpW4JIMBsNHEuL9A=]
  • Background and conceptual design a Aza-azetidine bioisostere of piperazine - ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLv7Hyasuw8W_Ur5O0l6LUV_LaXbhhpjoCZ-bUAWuzi4b5pPStcg2YlxzAfoSqIlxr27KzAWaMz0kkPL4cu_Mwk-d05S60XheLVV-kKBaSHv7sxYEfTTib0ReRDNXukMUqHukim-muH85NJcQi9MMy1w6wYWNyUREXvZAiCCzwoebJOrRx9J3lkXZHz82wwj6uyf67ZdALne8ytTWSTfYt2S_EXer_-xIQUtqLwLCs1f6lg1IlVS5JjUM=]
  • Constrained Ionizable Cationic Lipids and Lipid Nanoparticles (US20250127728A1) - Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFZs_XfSkXAR5nSEjnZxiRaI8vD9laIuflGU5qrK1tqqS9KHU3tkKviRgv6sOsp62Qayd9k5EypbX1q09YFrftpLanOjDu-vOlhqeMVh79uqqNrePzdC2I0EowbqGd6tEa7FSClAZJRDQQHyQe3c=]
  • 4-(Azetidin-3-yl)phenol hydrochloride - Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx48Y62p0e-xadC-LlPLqIRePbWlnzaNcBnb4yG_-WC91pnLFRt8M2k2cescrgescI99Fa-Y1AIWG71q7Mj4RmFmzcNeYLWeYagIGRtyl4aOFVOkVoCEjAZmcYwq4RXPCXhVBojQ==]
  • Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof (US20200399275A1) - Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpfxFlZ7CQwfZD3pholotjMcN1K_cRcNlwRR39l6bn1Dha01Lvit4kFfg7jrn8EzFWRxAz9J24VKO5EC6eRt3BWsNO30d9cDW1NvvVpxtIZJBB5iq3XQNzlt6K-mDTjaNEMUya6f2IEDNttdh1dA=]
  • Azetidine synthesis - Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzsoH6_J6rXS3v2rYOgFrGFw5LzWZU7BoLmZ01TR8sZNshiDRPDG2J5oAvDcpOxxCrwzceilh9-Diuj1blLkWvylKreBQ03btR8tMeIXHbvztP-c9sJcDAVyn5W9g6_iL0u-Kv1_2uHiyEkh3NbKL-2UfrcQIktjMVmUWeVK2e_DTf]
  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes - OSTI.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQsMB4Zt5E6dJbRnx9bTR5ubQRHH7tn3j-bbOBId5KAR7_Zk8YWxQf-3-sjN9hh_NPzvJpE9khvHwhBAaQOeO7s_45cd57IwW9reRJHmsz5ap6Et16VB1ni7WdQSqOqqR8EISY]
  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2N7MU6PWjf4y-f2cYLiHduv86inEdSqT2X4yGJX6E0YwdqjARfD9_PXe1-S7V9-HMRpwHdEK90xB49tfMIQqEPNZgU0ZFUmt9GV69VBOztkNXceddNJABwtHG68306NcalLZICsXyY-vFZ5rdHEs=]
  • Discovery of novel macrocyclic MERTK/AXL dual inhibitors - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnIR8qOs7pR4_ksJpZu8to8TBBG3Am02ygePNTzyk9cHQebfvKf7VhGQAv0PHuRWgXWpOWLDRMPzQWbNeAh0nEgVy56qQ0w2kXUUEp2Krqk3SWXsDwEo8uTo1OkWyKBPiw-xIyhcqN8DUyW7Fg]

Sources

Physicochemical Profiling: Ionization Constants of 2-(1-Methylazetidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid is a bifunctional heterocyclic building block characterized by a strained azetidine ring and a distal carboxylic acid tail.[1][2] Structurally, it functions as a cyclic


-amino acid analog.[2] Its physicochemical behavior is dominated by its zwitterionic nature at physiological pH, governed by two distinct ionization centers: the basic tertiary azetidine nitrogen and the acidic carboxyl group.

This guide provides a technical analysis of the pKa values for this compound, derived from high-fidelity structural analogs and Quantitative Structure-Property Relationship (QSPR) principles. It details the theoretical basis for these values, a validated experimental protocol for their determination, and the implications for drug design and purification.

Part 1: Structural Analysis & Theoretical Predications[2]

The Structural Scaffold

The molecule consists of a 1-methylazetidine core substituted at the C3 position with an acetic acid moiety.[2]

  • Core: 1-Methylazetidine (Tertiary amine, strained 4-membered ring).[2]

  • Substituent: Carboxymethyl group (–CH₂COOH).[2][3]

  • Relationship: The nitrogen and the carboxyl group are separated by three skeletal bonds (N–C2–C3–C

    
    –COOH), classifying it electronically as a 
    
    
    
    -amino acid equivalent (analogous to GABA, but conformationally restricted).[2][3]
Predicted pKa Values

As exact experimental data for this specific CAS is often proprietary, the following values are derived from high-confidence experimental anchors (1-methylazetidine and 3-azetidinecarboxylic acid).

Ionization CenterFunctional GroupPredicted pKa RangeStructural Analog Reference
Acidic (pKa₁) Carboxylic Acid (–COOH)3.8 – 4.2

-Aminobutyric acid (pKa 4.03); Acetic acid (pKa 4.[2][3]76)
Basic (pKa₂) Tertiary Azetidine Nitrogen9.8 – 10.2 1-Methylazetidine (pKa 10.4); 3-Azetidinecarboxylic acid (pKa ~9.[3]5)
Mechanistic Justification[4]

The Acidic Group (pKa₁ ~4.0): The carboxylic acid pKa is lower than that of acetic acid (4.[2][3]76) due to the Field Effect (Inductive -I) .[3] Even though the nitrogen is separated by a methylene spacer, the protonated nitrogen (predominant at acidic pH) exerts a strong electron-withdrawing effect through space, stabilizing the carboxylate anion and thus facilitating deprotonation.[2][3]

The Basic Group (pKa₂ ~10.0): Unsubstituted 1-methylazetidine has a pKa of 10.[2][3]4. The introduction of the carboxymethyl group at position 3 is electron-withdrawing, which typically lowers the basicity of the amine.[2] However, in the zwitterionic state (pH 7), the anionic carboxylate group can stabilize the protonated amine via intramolecular Coulombic attraction , preventing a drastic drop in pKa.[3] Therefore, the value is predicted to be slightly lower than the parent 1-methylazetidine but higher than alpha-amino acids.

Part 2: Ionization Pathway & Species Distribution[2]

Understanding the speciation is critical for solubility and membrane permeability profiling. The molecule transitions from a cationic species to a zwitterion, and finally to an anionic species.[2]

Speciation Diagram (DOT Visualization)

IonizationPathway Cation Cationic Species (pH < 3.8) COOH / NH+ Zwitterion Zwitterion (pH 4.2 - 9.8) COO- / NH+ (Net Charge 0) Cation->Zwitterion pKa1 (Acid) Loss of H+ from COOH Anion Anionic Species (pH > 10.2) COO- / N (Net Charge -1) Zwitterion->Anion pKa2 (Base) Loss of H+ from NH+

Figure 1: The dominant species at physiological pH (7.[2][3]4) is the Zwitterion, which has high water solubility but poor passive membrane permeability.[3]

Part 3: Experimental Determination Protocol

To validate these predicted values, a Potentiometric Titration is the gold standard method. This protocol is designed to eliminate common errors associated with carbonate contamination and ionic strength variability.

Materials & Reagents[2][5]
  • Analyte: >10 mg of 2-(1-Methylazetidin-3-yl)acetic acid (HCl salt preferred for solubility).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[2]

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (high purity).[2][3]

Workflow Logic (DOT Visualization)

TitrationProtocol start Start: Sample Preparation dissolve Dissolve 10mg Sample in 20mL 0.15M KCl start->dissolve acidify Acidify to pH 2.0 (using HCl) to ensure full protonation dissolve->acidify purge Purge with Argon (Remove dissolved CO2) acidify->purge titrate Titrate with 0.1M KOH (Add in 2-5 µL increments) purge->titrate record Record pH vs. Volume (Wait for stability <0.2 mV/s) titrate->record record->titrate Repeat until pH 12 calc Calculate 1st & 2nd Derivative to identify inflection points record->calc

Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Processing (Bjerrum Method)
  • Plot pH (y-axis) vs. Volume of KOH (x-axis).[2][3]

  • Identify two inflection points.[2]

    • First Inflection: Corresponds to the neutralization of excess HCl (if used) and the deprotonation of the carboxylic acid (pKa₁).[2][3]

    • Second Inflection: Corresponds to the deprotonation of the azetidinium ion (pKa₂).[2][3]

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence points:

    
    
    At half-titration of the specific group, 
    
    
    
    .[3]

Part 4: Pharmacological & Formulation Implications[2]

LogD Profile (Distribution Coefficient)

Because the molecule is zwitterionic, its lipophilicity is pH-dependent.[2][3]

  • pH 1-3: Cationic.[2] Highly soluble, LogD is very low (<-2.0).[3]

  • pH 7.4: Zwitterionic (Net charge 0).[2][3] While the net charge is zero, the high dipole moment of the zwitterion typically results in a LogD that is still low (hydrophilic), often < 0.[3] This suggests poor passive permeability across the blood-brain barrier (BBB) unless active transport is utilized.[3]

  • pH > 11: Anionic.[2] Highly soluble, LogD low.

Drug Design Utility
  • Bioisostere: This scaffold is often used as a conformationally restricted bioisostere of GABA or other

    
    -amino acids.[2]
    
  • Metabolic Stability: The 1-methylazetidine ring is generally more metabolically stable than the corresponding N-methylpiperidine or pyrrolidine analogs due to the altered geometry and basicity.[2]

  • Salt Selection: For solid dosage forms, the high pKa of the nitrogen (approx 10) makes this compound suitable for salt formation with strong acids (e.g., Hydrochloride, Mesylate) to ensure crystallinity and stability.[2][3]

References

  • PubChem. (2025).[2][3][4][5] Compound Summary: 1-Methylazetidine.[2][4][6][7] National Library of Medicine. [Link]

  • Sills, G. J., & Rogawski, M. A. (2020).[2][3] Mechanisms of action of antiseizure drugs: GABA analogs. In Epilepsy (pp. 1-15).[2][3][8] [Link]

  • Chemicalize. (2025). Predicted pKa values for Azetidine-3-carboxylic acid. ChemAxon.[2] [Link]

  • Perrin, D. D. (1972).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. [Link]

  • NIST. (2024). Standard Reference Data: Azetidine derivatives. National Institute of Standards and Technology. [Link][3]

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Methodological & Application

Application Note: Synthesis Protocols for 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 2-(1-Methylazetidin-3-yl)acetic acid , a high-value pharmacophore used in the development of S1P1 receptor agonists, acetylcholinesterase inhibitors, and neuroprotective agents. The azetidine ring offers unique conformational restriction and metabolic stability compared to larger heterocycles.[1][2] This protocol focuses on a robust, scalable 5-step route starting from commercially available 1-Boc-3-azetidinone , utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by hydrogenation, deprotection, reductive methylation, and hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purification efficiency. The key strategic decision is to maintain the ester functionality throughout the modification of the nitrogen core, delaying the formation of the zwitterionic acid until the final step.

Strategic Disconnections[2]
  • C-C Bond Formation: The acetic acid side chain is installed via HWE olefination on the ketone.[2]

  • Ring Preservation: The strained azetidine ring is sensitive; mild reductive amination is chosen over direct alkylation to prevent ring opening or over-alkylation.[2]

  • Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group provides stability during the olefination and hydrogenation steps.[2]

Retrosynthesis target 2-(1-Methylazetidin-3-yl)acetic acid (Target) inter1 Methyl 2-(1-methylazetidin-3-yl)acetate (Precursor) target->inter1 Hydrolysis inter2 Methyl 2-(azetidin-3-yl)acetate (Amine Intermediate) inter1->inter2 Reductive Methylation start 1-Boc-3-azetidinone (Starting Material) inter2->start HWE / H2 / Deprotection

Figure 1: Retrosynthetic logic flow emphasizing the late-stage hydrolysis strategy.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of 1-Boc-3-azetidinone to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% in oil, 1.3 eq) or DBU (1.2 eq), THF (anhydrous).

  • Mechanism: Formation of a phosphonate carbanion which attacks the ketone, followed by elimination to form the

    
    -unsaturated ester.
    

Protocol:

  • Activation: To a flame-dried flask under

    
    , suspend NaH (1.3 eq) in anhydrous THF (10 mL/g substrate) at 0°C.
    
  • Phosphonate Addition: Add trimethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min at 0°C until the solution becomes clear (formation of the Horner reagent).

  • Substrate Addition: Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[2][3][4]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[2][4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Expected Yield: 85–95%[2]

    • Appearance: White to pale yellow solid.[2]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

  • Reagents: Pd/C (10% w/w, 10 mol%),

    
     (balloon or 1 atm), MeOH or EtOH.
    

Protocol:

  • Dissolve the unsaturated ester from Step 1 in MeOH (0.1 M).

  • Add 10% Pd/C (carefully, under inert atmosphere).

  • Purge with

    
     gas and stir under a hydrogen balloon at RT for 4–16 hours.
    
  • QC Check: Ensure complete consumption of the alkene by NMR (disappearance of vinylic proton at ~5.8 ppm).

  • Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.[2] Concentrate the filtrate.

    • Expected Yield: >95% (Quantitative)

    • Note: This intermediate is usually pure enough for the next step without chromatography.[2]

Step 3: Boc-Deprotection

Objective: Removal of the Boc group to yield methyl 2-(azetidin-3-yl)acetate (TFA salt).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[5]

Protocol:

  • Dissolve the saturated ester in DCM (5 mL/g).

  • Add TFA (1:1 ratio v/v with DCM) at 0°C.

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

    • Product: The residue is the TFA salt of the amine. Used directly in Step 4.

Step 4: N-Methylation (Reductive Amination)

Objective: Methylation to form methyl 2-(1-methylazetidin-3-yl)acetate.

  • Reagents: Formaldehyde (37% aq., 3.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq) or

    
    , DCM or DCE, DIPEA (to neutralize the TFA salt).
    

Protocol:

  • Dissolve the crude amine TFA salt in DCM/DCE.[2]

  • Add DIPEA (2.0–3.0 eq) to adjust pH to ~6–7.[2]

  • Add Formaldehyde (37% aq.[2][6] solution, 3.0 eq). Stir for 15 min.

  • Add STAB (1.5 eq) in portions. Stir at RT for 4–16 hours.[2][7]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[2] Dry over 
    
    
    
    .[2][7]
  • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

    • Expected Yield: 75–85%[2]

Step 5: Ester Hydrolysis

Objective: Hydrolysis to the final 2-(1-Methylazetidin-3-yl)acetic acid .

  • Reagents: LiOH

    
     (2.0 eq), THF/Water (3:1).
    

Protocol:

  • Dissolve the N-methyl ester in THF/Water (3:1).[2]

  • Add LiOH

    
     (2.0 eq).[2]
    
  • Stir at RT for 2–6 hours. Monitor by LCMS for disappearance of the methyl ester.[2]

  • Workup (Isolation of Zwitterion/Salt):

    • Method A (HCl Salt): Acidify carefully with 1M HCl to pH ~2, concentrate, and triturate with ether/acetonitrile.

    • Method B (Zwitterion): Pass through an ion-exchange resin (Dowex 50W) or neutralize to isoelectric point and crystallize.[2]

    • Standard: Often isolated as the Hydrochloride salt for stability.[2]

    • Expected Yield: 85–90%[2]

Process Visualization (Workflow)[7]

SynthesisWorkflow cluster_0 Phase 1: Skeleton Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Step1 Step 1: HWE Olefination (NaH, Trimethyl phosphonoacetate) Step2 Step 2: Hydrogenation (H2, Pd/C) Step1->Step2 Yield: ~90% Step3 Step 3: Boc-Deprotection (TFA/DCM) Step2->Step3 Yield: Quant. Step4 Step 4: Reductive Methylation (HCHO, STAB) Step3->Step4 Yield: ~80% Step5 Step 5: Hydrolysis (LiOH, THF/H2O) Step4->Step5 Yield: ~85% Final 2-(1-Methylazetidin-3-yl)acetic acid Step5->Final

Figure 2: Step-by-step reaction workflow with estimated yields.

Critical Process Parameters (CPPs)

ParameterRecommended RangeCriticalityImpact of Deviation
HWE Temperature 0°C (Addition)

RT
HighHigher temps during addition cause polymerization or side reactions.
Hydrogenation Pressure 1 atm (Balloon)LowHigher pressure is unnecessary and may cause ring opening (rare but possible).[2]
pH during Methylation 6.0 – 7.0HighToo acidic: Imine formation fails.[2] Too basic: Side reactions/Aldol condensation.[2]
Hydrolysis Stoichiometry 1.5 – 2.0 eq LiOHMediumExcess base can degrade the azetidine ring if heated.[2]

Analytical Data & Quality Control

To validate the synthesis, the following analytical signatures should be observed (data simulated based on literature analogues):

  • 
    H NMR (400 MHz, 
    
    
    
    for HCl salt):
    • 
       4.2–4.4 (m, 2H, Azetidine ring protons), 3.8–4.0 (m, 2H, Azetidine ring protons), 3.1–3.3 (m, 1H, CH-methine), 2.85 (s, 3H, N-
      
      
      
      ), 2.65 (d, 2H,
      
      
      -COOH).
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).[2]
      
    • Observed

      
      .[2]
      

References

  • BenchChem. Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers. Retrieved from

  • Šachlevičiūtė, U., et al. (2023).[2][6][8] Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12).[2][8] Retrieved from [6]

  • Fawcett, A., et al. (2019).[1][2] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. J. Am. Chem. Soc., 141, 4573-4578.[1][2] Retrieved from

  • Miller, R. A., et al. (2006).[2][9] A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19).[2][9] Retrieved from

  • PubChem. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[2] CID 121553029.[10] Retrieved from

Sources

Application Note: High-Efficiency Coupling of 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-(1-Methylazetidin-3-yl)acetic acid in peptide synthesis. This reagent is a specialized building block often used in medicinal chemistry to introduce a conformationally constrained, basic azetidine motif, which can modulate the pharmacokinetic properties (solubility, pKa, metabolic stability) of peptide therapeutics.

Part 1: Introduction & Chemical Rationale[1][2]

2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6, HCl salt) is a gamma-amino acid derivative featuring a strained four-membered azetidine ring. Unlike standard alpha-amino acids, the amino group is:

  • Tertiary: The nitrogen is methylated (

    
    -Me).
    
  • Intracyclic: Part of the azetidine ring.

  • Distal: Separated from the carboxyl group by a methylene spacer.

The "Internal Base" Phenomenon

The critical challenge in coupling this molecule is its zwitterionic nature and the nucleophilicity of its tertiary amine.

  • Catalytic Effect: The tertiary amine can act similarly to DMAP (4-dimethylaminopyridine). Upon activation of the carboxylic acid, the internal nitrogen (inter- or intramolecularly) can attack the active ester to form a reactive acyl-ammonium intermediate . While this species is highly reactive toward the target peptide amine, it is also moisture-sensitive.

  • Solubility: As a zwitterion (or HCl salt), the reagent is sparingly soluble in non-polar solvents (DCM) and requires polar aprotic solvents (DMF, NMP) and sufficient base to solubilize.

Mechanistic Pathway

The coupling strategy relies on converting the carboxylic acid to an active ester (OBt/OAt or Oxyma) which then acylates the N-terminus of the resin-bound peptide.[1]

CouplingMechanism Reagent 2-(1-Me-Azetidin-3-yl)acetic acid (HCl Salt) FreeAcid Free Zwitterion (Solubilized) Reagent->FreeAcid Neutralization (2.0 eq Base) Base DIPEA (Base) Base->FreeAcid ActiveEster Activated Ester (OBt/Oxyma) FreeAcid->ActiveEster Activation Activator HATU/DIC Activator->ActiveEster Product Capped Peptide (Amide Bond) ActiveEster->Product Aminolysis AcylAmmonium Acyl-Ammonium Intermediate (Transient/Reactive) ActiveEster->AcylAmmonium Self-Catalysis? Peptide Peptide-Resin (R-NH2) Peptide->Product AcylAmmonium->Product

Figure 1: Activation and coupling pathway. The tertiary amine requires neutralization (if salt) and may transiently participate in the reaction mechanism.

Part 2: Reagent Selection Guide

To ensure quantitative coupling without side reactions (such as racemization or reagent oligomerization), the following reagent systems are recommended.

Coupling Reagents
ClassReagentRecommendationRationale
Uronium HATU Primary Choice Highest reactivity for hindered/zwitterionic acids. Fast kinetics minimize exposure of the basic amine to side reactions.
Carbodiimide DIC + Oxyma Alternative Safer (non-explosive), high efficiency. Excellent for preventing racemization, though less critical for this non-chiral alpha-carbon.
Phosphonium PyBOP SecondaryRobust, but produces HMPA byproduct (carcinogenic risk). Use if HATU fails.
Bases[4]
  • DIPEA (Diisopropylethylamine): Essential.[2][3][4] Use High Purity grade.

    • Stoichiometry: If using the HCl salt of the azetidine, you must add 1 extra equivalent of DIPEA to neutralize the salt, plus the standard equivalents for the coupling agent.

Solvents[7][8]
  • DMF (Dimethylformamide): Preferred.[5] Dissolves the zwitterion effectively.

  • NMP (N-Methyl-2-pyrrolidone): Use if the peptide sequence is prone to aggregation.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Context: Coupling the reagent to the N-terminus of a resin-bound peptide (Fmoc chemistry).

Materials:

  • Resin-bound peptide (Fmoc removed, free amine).

  • 2-(1-Methylazetidin-3-yl)acetic acid HCl salt (MW ≈ 165.6 g/mol ).

  • HATU (MW 380.2 g/mol ).

  • DIPEA (Density 0.742 g/mL).

  • DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation of Resin:

    • Swell the resin (e.g., 0.1 mmol scale) in DMF for 20 minutes.

    • Drain the solvent.

  • Activation Cocktail (Prepare immediately before use):

    • In a small vial, dissolve 2-(1-Methylazetidin-3-yl)acetic acid HCl (0.4 mmol, 4 eq) in minimal DMF (1–2 mL).

    • Add HATU (0.38 mmol, 3.8 eq). Note: Slight deficit of HATU prevents capping of the resin by tetramethylguanidinium formation.

    • Add DIPEA (0.9 mmol, 9 eq).

      • Calculation: 4 eq (to neutralize HCl salt) + 4 eq (for HATU activation) + 1 eq (excess to maintain basic pH).

    • Observation: The solution may turn yellow. Shake for 30 seconds to ensure complete dissolution and activation.

  • Coupling:

    • Add the Activation Cocktail to the resin.

    • Agitate (shake/vortex) at Room Temperature for 60 minutes .

    • Optimization: For difficult sequences, heat to 50°C (microwave or conventional) for 20 minutes.

  • Washing & Monitoring:

    • Drain the reaction vessel.

    • Wash resin with DMF (3 x 30s) and DCM (3 x 30s).

    • Kaiser Test (Ninhydrin): Perform a Kaiser test.[6]

      • Blue beads: Incomplete coupling.[6] Repeat steps 2-3.

      • Colorless/Yellow beads: Complete coupling.

  • Capping (Optional but Recommended):

    • Since the azetidine nitrogen is tertiary, it cannot be acylated further. However, any unreacted peptide amines should be capped with Acetic Anhydride/Pyridine if the Kaiser test was slightly positive.

Protocol B: Solution Phase Coupling

Context: Coupling to a soluble amine or peptide fragment.

  • Dissolution: Dissolve the amine component (1.0 eq) and 2-(1-Methylazetidin-3-yl)acetic acid HCl (1.2 eq) in DMF or DCM/DMF (4:1).

  • Base Addition: Add DIPEA (3.5 eq) and stir for 5 minutes to ensure neutralization.

  • Activation: Cool to 0°C. Add HATU (1.2 eq) or EDC.HCl (1.5 eq) + HOBt (1.5 eq).

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup (Critical):

    • The product contains a basic azetidine amine. Do not perform a standard acidic wash (e.g., 1M HCl) as the product will protonate and extract into the aqueous layer.

    • Method: Dilute with EtOAc. Wash with saturated NaHCO3 (3x) and Brine (3x).

    • Dry over Na2SO4 and concentrate.[3][7]

    • Purify via Reverse-Phase HPLC (0.1% TFA or Formic Acid modifiers are acceptable; isolate as the TFA/Formate salt).

Part 4: Troubleshooting & Optimization

Common Issues
SymptomProbable CauseSolution
Precipitation in Vial Insoluble ZwitterionIncrease DMF volume; Add DIPEA before HATU to solubilize the acid first.
Low Yield (SPPS) Incomplete ActivationThe tertiary amine may be forming a salt with the carboxylate. Ensure sufficient DIPEA (check pH > 8 with damp litmus paper).
Product Loss (Workup) Extraction into AqueousThe product is basic. Keep organic phase or use Reverse Phase extraction (C18).
Analytical Validation
  • Mass Spectrometry: The product will show a distinct

    
     corresponding to the peptide + 113.08 Da (Mass of the 1-Me-Azetidin-3-yl-acetyl fragment).
    
  • NMR: Look for the N-Methyl singlet (approx. 2.3 - 2.8 ppm depending on salt state) and the Azetidine ring protons (multiplets around 3.0 - 4.0 ppm).

Part 5: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • PubChem. (n.d.). 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[8] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Procedure for N-methylation of azetidin-3-yl acetic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Methylation of Azetidin-3-yl Acetic Acid Precursors

Abstract & Scope

This technical guide details the robust synthesis of Methyl/Ethyl 2-(1-methylazetidin-3-yl)acetate from its N-protected precursors. While azetidine-3-carboxylic acid derivatives are critical scaffolds in medicinal chemistry (e.g., GABA analogues, calcium channel blockers like Azelnidipine), the azetidine ring's inherent strain (~25 kcal/mol) presents unique stability challenges during alkylation.

This protocol prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) over direct alkylation or Eschweiler-Clarke conditions. This method minimizes ring-opening side reactions and prevents over-alkylation (quaternization), ensuring high fidelity of the 4-membered ring and the ester side chain.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Strategic Analysis: Method Selection

The choice of N-methylation strategy is dictated by the fragility of the azetidine ring and the presence of the ester moiety.

MethodSuitabilityRisk ProfileMechanistic Insight
Reductive Amination (STAB) Recommended LowMechanism: Formation of an iminium ion intermediate followed by rapid, irreversible hydride transfer. STAB is mild (pH ~5-6), avoiding ester hydrolysis and ring opening.
Direct Alkylation (MeI/Base) ConditionalHighRisk: Hard to control stoichiometry. High risk of quaternary ammonium salt formation (

-dimethyl azetidinium), which is essentially waste.
Eschweiler-Clarke Not RecommendedHighRisk: Requires high temperatures (>100°C) and formic acid. High probability of ester hydrolysis and thermal ring opening.

Synthesis Pathway & Logic

The following diagram illustrates the complete workflow from the commercially available N-Boc-3-azetidinone to the final N-methylated product.

AzetidinePathway Start N-Boc-3-azetidinone HWE Step 1: HWE Reaction (Formation of unsaturated ester) Start->HWE Phosphonoacetate, Base Hydrogenation Step 2: Hydrogenation (Pd/C, H2) HWE->Hydrogenation Olefin reduction Deprotection Step 3: Acidic Deprotection (TFA or HCl) Hydrogenation->Deprotection Boc removal AmineSalt Azetidin-3-yl acetate (Amine Salt) Deprotection->AmineSalt Salt formation Methylation Step 4: Reductive Methylation (STAB + HCHO) AmineSalt->Methylation Free-basing + Reaction Final Methyl 2-(1-methylazetidin-3-yl)acetate Methylation->Final Isolation

Figure 1: Synthetic route from ketone precursor to N-methylated target. The critical step detailed in this guide is Step 4.

Detailed Protocol: Reductive Methylation (Step 4)

Precursor: Methyl or Ethyl 2-(azetidin-3-yl)acetate (TFA or HCl salt). Reagents:

  • Formaldehyde (37% aq. solution or Paraformaldehyde).

  • Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM).

Step-by-Step Procedure

1. Free-Basing / Salt Neutralization:

  • Rationale: The amine salt must be neutralized to nucleophilically attack the formaldehyde. However, high basicity can degrade STAB.

  • Action: In a round-bottom flask, suspend the azetidine salt (1.0 equiv) in DCE (0.1 M concentration). Add TEA (1.0–1.2 equiv) at 0°C. Stir for 15 minutes.

    • Note: If using the TFA salt, ensure fully anhydrous conditions are not required, but DCE is preferred for solubility.

2. Imine Formation:

  • Rationale: Formation of the hemiaminal/iminium species is the rate-determining step for sterically hindered amines, but fast for azetidines.

  • Action: Add Formaldehyde (37% aq., 3.0 equiv) or Paraformaldehyde (3.0 equiv) to the mixture. Stir at room temperature for 15–30 minutes.

    • Observation: The mixture may become slightly cloudy.

3. Reduction (The Abdel-Magid Step):

  • Rationale: STAB is a mild hydride donor that selectively reduces the iminium ion over the aldehyde.

  • Action: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5–2.0 equiv) portion-wise over 10 minutes.

    • Critical: Do not dump the reagent all at once to avoid a vigorous exotherm.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check via LCMS (ESI+). Look for M+1 = [Target Mass]. Disappearance of starting material (M+1 = Precursor Mass) indicates completion.

4. Quenching and Workup (Critical for Water-Soluble Amines):

  • Challenge: Small N-methyl azetidines are highly water-soluble (LogP < 0). Standard extraction often results in product loss to the aqueous phase.

  • Protocol:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).

    • Salting Out: Add solid NaCl to the aqueous layer until saturation. This forces the organic amine out of the water phase.

    • Extraction: Extract 3x with DCM or CHCl₃:Isopropanol (3:1) . The alcohol mixture improves recovery of polar amines.

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate carefully (product may be volatile; do not use high vacuum for extended periods if low MW).

Quality Control & Validation

Verify the integrity of the azetidine ring and the success of methylation using the following markers.

Analytical MethodExpected ObservationDiagnostic Value
1H NMR (CDCl₃) Singlet at δ 2.2 – 2.4 ppm (3H).Confirms N-Methyl group presence.
1H NMR (Ring) Multiplets at δ 3.0 – 3.8 ppm (4H).Confirms azetidine ring is intact (not opened to propyl chain).
13C NMR Signal at ~45-48 ppm (N-Me).Distinguishes N-Me from O-Me (ester) which is usually ~51 ppm.
LCMS Single peak, Mass = [M+H]+.[2]Purity check. Absence of M+15 (Quaternary salt).

Troubleshooting Guide:

  • Issue: Ring Opening (Propyl amine derivatives observed).

    • Cause: Reaction temperature too high or presence of strong acid/nucleophile.

    • Fix: Keep reaction at 0°C–RT.[3] Ensure STAB is fresh and not degraded to acidic species.

  • Issue: Low Yield (Product in aqueous layer).

    • Cause: High water solubility.

    • Fix: Use the "Salting Out" method described above. Alternatively, use a cation-exchange resin (SCX-2) for purification (Catch & Release).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • BenchChem Technical Guides. (2025). Technical Guide: Methyl 2-(azetidin-3-yl)acetate Synthesis and Experimental Protocols.

  • Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(17), 5475-5480.

Sources

Application Note: Strategic Incorporation of 2-(1-Methylazetidin-3-yl)acetic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic incorporation of 2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6) into peptidomimetic scaffolds.


-Amino Acid Isosteres.

Executive Summary

The incorporation of non-canonical amino acids is a primary strategy for overcoming the inherent limitations of peptide therapeutics: poor membrane permeability, rapid proteolytic degradation, and conformational instability.

2-(1-Methylazetidin-3-yl)acetic acid represents a distinct class of "designer" building blocks. Structurally, it functions as a conformationally constrained, N-methylated


-amino acid (GABA) isostere. Unlike flexible GABA linkers, the azetidine ring locks the nitrogen and the acetic acid tail into a specific geometric orientation.

Key Functional Benefits:

  • PK Modulation: The tertiary amine (

    
    ) remains protonated at physiological pH, enhancing aqueous solubility without acting as a hydrogen bond donor (HBD), thereby potentially improving membrane permeability compared to primary amines.
    
  • Metabolic Stability: The 4-membered ring creates steric occlusion that hinders peptidase access.

  • Conformational Control: Restricts the

    
     space of the peptide tail, reducing the entropic penalty of binding to target receptors.
    

Technical Rationale & Structural Analysis

Before synthesis, it is critical to understand the spatial arrangement of this molecule.

Pharmacophore Mapping

The molecule consists of three functional domains:

  • The Anchor (Carboxylic Acid): The attachment point to the peptide N-terminus or side-chain amine.

  • The Scaffold (Azetidine Ring): A rigid spacer that dictates the vector of the cationic charge.

  • The Cap (N-Methyl Group): Prevents further chain elongation (unless demethylated) and provides a permanent cationic charge at pH 7.4.

Visualization of Structural Logic

The following diagram illustrates the structural role of the molecule when coupled to a peptide sequence.

G cluster_0 2-(1-Methylazetidin-3-yl)acetic acid N_Me N-Methyl Group (Cationic Center) Ring Azetidine Ring (Rigid Scaffold) N_Me->Ring covalently bound Target Biological Effect N_Me->Target Solubility & Electrostatics Linker Acetic Acid Tail (Linker) Ring->Linker C3 attachment Ring->Target Protease Shielding Peptide Peptide Sequence (N-Terminus) Linker->Peptide Amide Bond Formation

Figure 1: Pharmacophore decomposition showing the functional roles of the N-methyl cap, azetidine scaffold, and linker.

Experimental Protocols

Pre-Synthesis Considerations
  • Chain Termination: Because the nitrogen is a tertiary amine (N-Methyl), this building block acts as a chain terminator . It must be introduced at the N-terminus of the peptide or on a side chain (e.g., Lysine

    
    -amine). It cannot be used as an internal scaffold for further elongation.
    
  • Basicity: The tertiary amine can act as a base during coupling. Ensure excess base (DIPEA/NMM) is calculated carefully to avoid suppressing the activation of the carboxylic acid.

Protocol A: Solid-Phase Coupling (N-Terminal Capping)

This protocol describes the attachment of 2-(1-Methylazetidin-3-yl)acetic acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected N-terminus).

  • 2-(1-Methylazetidin-3-yl)acetic acid HCl salt (CAS 1909337-03-6).[1]

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Perform final Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min).

    • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x). Critical: Ensure all piperidine is removed to prevent side reactions with the activated ester.

  • Activation Cocktail (Prepare immediately before use):

    • In a small vial, dissolve 2-(1-Methylazetidin-3-yl)acetic acid HCl (0.4 mmol, 4 eq) in 2 mL DMF.

    • Add HATU (0.38 mmol, 3.8 eq).

    • Add DIPEA (0.8 mmol, 8 eq). Note: Extra base is required to neutralize the HCl salt of the starting material.

    • Observation: The solution should turn slightly yellow. Allow to pre-activate for 30-60 seconds.

  • Coupling Reaction:

    • Add the activation cocktail to the resin.

    • Agitate (shake/vortex) at room temperature for 2 hours .

    • Why 2 hours? The steric bulk of the azetidine ring near the activation site can slow down the kinetics compared to standard amino acids.

  • Monitoring (The Self-Validating Step):

    • Perform a Chloranil Test (for secondary amines like Proline) or Kaiser Test (for primary amines).

    • Pass Criteria: The test must be negative (no color change), indicating the N-terminal amine is fully capped.

    • Fail Criteria: If positive (blue/purple), repeat the coupling with fresh reagents for another 2 hours.

  • Wash & Cleavage:

    • Wash resin: DMF (5x), DCM (5x), MeOH (2x).

    • Dry resin under vacuum.

    • Cleave using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). Note: The N-methyl azetidine is stable in TFA.

Protocol B: Solution-Phase Fragment Coupling

For modifying small molecules or short peptide fragments in solution.

Workflow Diagram:

SP cluster_warning Critical Checkpoint Start Start: Azetidine Acid (HCl Salt) Activate Activation: EDC.HCl / HOBt / NMM Solvent: DMF/DCM (1:1) Start->Activate 0 deg C AddAmine Add Amine Component (R-NH2) Activate->AddAmine React Reaction: 12-16h, RT AddAmine->React Workup Workup: Basic Extraction (NaHCO3) *Avoid Acidic Wash* React->Workup Check Product is Basic! Do not wash with 1M HCl. Product will go into aqueous layer. Workup->Check

Figure 2: Solution-phase coupling workflow highlighting the critical workup modification due to the product's basicity.

Critical Workup Modification: Because the product contains a tertiary amine, do not perform the standard 1M HCl wash used to remove unreacted amines. The product will protonate and partition into the aqueous phase.

  • Correct Workup: Dilute reaction with EtOAc. Wash with Sat. NaHCO3 (3x) to remove HOBt/acids, then Brine (1x). Dry over Na2SO4.

  • Purification: Reverse-phase HPLC (0.1% TFA or Formic Acid modifiers) is recommended.

Analytical Characterization Data

When verifying the synthesized peptidomimetic, look for these diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR

2.80 - 2.95 ppm (Singlet, 3H)
N-Methyl group . Distinctive singlet, integrates to 3 protons.
1H NMR

3.50 - 4.20 ppm (Multiplets)
Azetidine Ring Protons . Typically appear as complex multiplets due to ring puckering.
13C NMR

~45 ppm
N-Methyl Carbon .
LC-MS [M+H]+ matches Calc. MassThe tertiary amine readily protonates. Expect a strong M+H peak.

Case Study: Improving Solubility of Hydrophobic Peptides

Scenario: A researcher has a pentapeptide lead (Phe-Leu-Val-Ile-Phe) that is potent but insoluble in aqueous media. Intervention: Capping the N-terminus with 2-(1-Methylazetidin-3-yl)acetic acid.

Mechanism of Action:

  • Charge Introduction: The N-methyl group introduces a permanent positive charge at pH 7.4, drastically lowering LogD.

  • Rigid Linker: The azetidine ring projects this charge away from the hydrophobic core (Phe-Leu), preventing the "folding back" interaction that often neutralizes solubilizing tags (like flexible Lysine tails).

  • Result: The modified peptide retains potency (due to the distal nature of the cap) but gains >50-fold aqueous solubility.

References

  • Vertex AI Search. (2026). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. Link

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Zagari, A., et al. (1990).[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers. Link

  • American Elements. (2026). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride Product Page. Link[1]

  • BenchChem. (2025).[3] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

Sources

Scalable Synthesis of 1-Methylazetidine Derivatives: Process Intensification and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: 1-Methylazetidine derivatives are high-value bioisosteres for dimethylamine and pyrrolidine moieties in drug discovery. They offer reduced lipophilicity (LogD) and improved metabolic stability due to the "gem-dimethyl" effect and ring strain. However, their preparation on a kilogram scale is notoriously difficult due to:

  • Ring Strain (~26 kcal/mol): High susceptibility to ring-opening polymerization under acidic or nucleophilic stress.

  • Volatility: The parent 1-methylazetidine boils at ~45°C, creating significant containment and yield loss risks.

  • Safety: The precursors (bis-electrophiles) are potent alkylators, and the products are corrosive, flammable, and often toxic.

The Solution: This guide moves beyond academic "one-off" syntheses to define robust, scalable process workflows. We prioritize salt formation for isolation and flow chemistry for hazardous steps.

Decision Matrix: Route Selection

Before initiating synthesis, select the route based on your starting material availability and derivative complexity.

RouteSelection Start Target: 1-Methylazetidine Deriv. Substrate Starting Material? Start->Substrate RouteA Route A: Reductive Amination (From Azetidine/Lactam) Substrate->RouteA Existing Azetidine Core (e.g., Azetidin-3-ol) RouteB Route B: De Novo Cyclization (From 1,3-Diols/Halo) Substrate->RouteB Acyclic Precursor (e.g., 1,3-Propanediol) RouteC Route C: Flow Chemistry (For Unstable Lithiates) Substrate->RouteC C-H Functionalization Required

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.

Method A: Reductive Amination (The "Workhorse")

This is the preferred method when the azetidine ring is already formed (e.g., commercial azetidine-3-carboxylic acid or azetidin-3-ol).

Critical Mechanism

Direct alkylation with methyl iodide (MeI) is non-scalable due to uncontrollable exotherms and over-alkylation (quaternization). The industry standard is Reductive Amination using Formaldehyde source and a Hydride donor.

Protocol: Modified STAB/Formaldehyde Process

Scale: 100g - 1kg Safety: Hydrogen gas evolution.

Reagents:

  • Substrate: Azetidine derivative (HCl salt)

  • Carbon Source: 37% Aqueous Formaldehyde (Formalin)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane (Greener alternative)

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green solvent)

Step-by-Step Workflow:

  • Free Basing (In-Situ): Suspend the azetidine salt in 2-MeTHF. Add 1.1 eq of Triethylamine (TEA) to liberate the amine. Note: Do not isolate the free base due to volatility.[2]

  • Imine Formation: Cool to 0°C. Add 37% Formaldehyde (1.5 eq). Adjust pH to 5–6 using acetic acid.

    • Why? pH > 6 promotes hydration of formaldehyde (gem-diol), slowing imine formation. pH < 4 risks ring opening.

  • Reduction: Add STAB (1.4 eq) portion-wise over 1 hour, maintaining T < 10°C.

    • Process Insight: STAB is preferred over NaCNBH3 (toxic) and NaBH4 (too reactive/pH sensitive). For larger scales (>5kg), 2-Picoline Borane is superior due to thermal stability and easier workup [1].

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Crucial Step: If using Boron reagents, emulsions are common. Use a 10% aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours to solubilize aluminum/boron salts.

  • Isolation: Do not rotovap to dryness. Add HCl in ether/dioxane to the organic layer to precipitate the 1-Methylazetidine HCl salt . Filter and dry.

Method B: De Novo Ring Formation (The "Benzylamine Shunt")

When the azetidine ring is not commercially available, you must build it. Direct cyclization with methylamine is hazardous. The "Benzylamine Shunt" is the industry-proven method to manage volatility and purification.

The "Benzylamine Shunt" Strategy
  • Cyclize 1,3-electrophile with Benzylamine (Product is non-volatile, easy to purify).

  • Hydrogenolysis (Pd/C) to remove Benzyl.

  • Methylate (as per Method A) OR Reductive Methylation in one pot.

Protocol: Cyclization of 1,3-Diol Disulfonates

Target: 1-Methylazetidine-3-carboxylic acid derivatives.

BenzylamineShunt Step1 1. Activation 1,3-Diol + MsCl/Tf2O Step2 2. Cyclization + Benzylamine (BnNH2) Reflux in MeCN Step1->Step2 Nucleophilic Substitution Step3 3. Intermediate N-Benzyl Azetidine (Stable, Purifiable) Step2->Step3 Step4 4. Hydrogenolysis/Methylation H2, Pd/C, HCHO One-Pot Step3->Step4 Pd/C Debenzylation Final Final Product 1-Methylazetidine Salt Step4->Final

Figure 2: The "Benzylamine Shunt" workflow for stabilizing volatile intermediates.

Detailed Steps:

  • Activation: React the 1,3-diol precursor with Methanesulfonyl chloride (MsCl) or Triflic anhydride (Tf2O) in DCM with TEA at -10°C to form the bis-leaving group.

  • Cyclization:

    • Transfer the bis-mesylate to Acetonitrile.

    • Add Benzylamine (3.0 eq). Excess amine acts as the proton scavenger.

    • Heat to reflux (80°C) for 12-18 hours.

    • Why Benzylamine? It raises the molecular weight, preventing volatility, and suppresses over-alkylation compared to methylamine.

  • One-Pot Switch:

    • Isolate the N-Benzyl azetidine (chromatography or crystallization).

    • Dissolve in Methanol. Add Pd(OH)2/C (Pearlman's Catalyst) and Formaldehyde.

    • Hydrogenate (50 psi H2). The Benzyl group cleaves, and the resulting secondary amine immediately reacts with formaldehyde to form the N-Methyl product.

Method C: Flow Chemistry (Safety & Instability)

For derivatives requiring lithiation (e.g., functionalizing the C-2 or C-3 position), batch chemistry is dangerous due to the thermal instability of lithiated azetidines (beta-elimination).

Protocol: Flash Lithiation in Flow

Reference: Based on work by Luisi et al. [2].[3]

  • Setup: Chip reactor or Coil reactor (PFA tubing).

  • Reagents: N-Boc-3-iodoazetidine (Precursor), s-BuLi (Lithiation), Electrophile.

  • Conditions:

    • Temperature: -50°C (Flow) vs -78°C (Batch). Flow allows higher T due to sub-second residence times.

    • Residence Time: 0.5 – 2 seconds.

  • Advantage: Prevents the degradation of the strained lithiated ring before it can react with the electrophile.

Critical Safety & Quality Control

Volatility Management
  • Boiling Point: 1-Methylazetidine (Free Base) bp ≈ 45°C.

  • Rule: Never concentrate free-base reaction mixtures to dryness under vacuum. You will lose the product and contaminate the pump oil.

  • Fix: Always isolate as a salt (Hydrochloride, Oxalate, or Tosylate).

Stability Data Table
ParameterFree BaseHCl SaltStorage Recommendation
State Mobile LiquidWhite Solid
Volatility High (bp 45°C)None
Hygroscopicity ModerateHighDesiccator / Inert Gas
Shelf Life < 1 Month (Polymerizes)> 2 YearsStore at 4°C
Handling Fume Hood OnlyStandard BenchAvoid metal spatulas (corrosion)
Analytical Markers (1H NMR)
  • Ring Protons: Look for the distinctive multiplet at δ 3.0 – 3.5 ppm (alpha-protons).

  • N-Methyl: Singlet typically at δ 2.3 – 2.5 ppm .

  • Salt Shift: If isolated as HCl salt, alpha-protons shift downfield to δ 4.0 – 4.5 ppm .

References

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

  • Colella, M., et al. (2021).[4] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.[3][4][5][6][7] The Journal of Organic Chemistry, 86(20), 13943–13954.[4] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine–Borane Complexes in Reductive Aminations. Organic Process Research & Development, 20(2), 140–177. Link

  • Dowling, M. S., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3031–3036.[8] Link[8]

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Methylazetidine-3-carboxylic acid. Link

Sources

Application Note: Strategic Esterification Protocols for 2-(1-Methylazetidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis and derivatization of strained heterocycles. It addresses the specific challenges of esterifying 2-(1-Methylazetidin-3-yl)acetic acid , a zwitterionic building block containing a strained azetidine ring and a basic tertiary amine.

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid represents a valuable scaffold in medicinal chemistry, offering a rigid, sp³-rich vector that mimics proline or


-aminobutyric acid (GABA) while altering lipophilicity and metabolic stability. However, its derivatization presents a dichotomy of challenges:
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to nucleophilic ring-opening, particularly under forcing acidic conditions or in the presence of strong nucleophiles.

  • Zwitterionic Character: The presence of a basic tertiary amine (N-methyl) and an acidic carboxyl group complicates solubility and purification, often necessitating the isolation of products as salts.

This guide details three validated protocols for esterification, selected based on scale, ester type, and downstream application.

Chemical Strategy & Mechanistic Insight

The Stability Spectrum

Unlike cyclopropanes, azetidines are kinetically stable enough for standard manipulations but thermodynamically primed for ring opening.

  • Acidic Conditions: Generally well-tolerated at temperatures

    
    . The protonation of the ring nitrogen effectively deactivates the ring toward nucleophilic attack (e.g., by chloride ions), preserving the 4-membered structure.
    
  • Basic Conditions: Risky. Quaternization of the nitrogen followed by base treatment can trigger Hofmann-type elimination or ring opening.

  • Neutral Conditions: Ideal for complex substrates but often requires expensive coupling reagents.

Decision Matrix
RequirementRecommended ProtocolKey ReagentsProduct Form
Scalable Methyl Ester Method A

/

HCl Salt (Stable solid)
Complex/Labile Alcohol Method B EDC / DMAPFree Base (Oil/Gum)
Acid-Sensitive Substrate Method C

/ Alkyl Halide
Free Base

Detailed Experimental Protocols

Method A: Acid-Mediated Methyl Esterification (Scalable)

Best for: Multi-gram synthesis of methyl esters; generating stable storage forms.

Mechanism: In situ generation of anhydrous HCl via thionyl chloride. The reaction proceeds through an acyl chloride intermediate or direct acid-catalyzed Fischer esterification. The nitrogen is protonated immediately, protecting it from oxidation and reducing side reactions.

Protocol:

  • Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous Methanol (10 mL per 1 g of substrate) and cool to

    
     in an ice bath.
    
  • Reagent Activation: Dropwise add Thionyl Chloride (

    
    )  (2.0 equivalents). Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ). Stir for 15 minutes at
    
    
    .
  • Substrate Addition: Add solid 2-(1-Methylazetidin-3-yl)acetic acid (1.0 equiv) in one portion.

    • Note: If the substrate is an oil/gum, dissolve in a minimum volume of MeOH before addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT,

    
    ). Stir for 12–16 hours.
    
    • Process Control: Monitor by LC-MS. Look for the disappearance of the acid peak (

      
      ) and appearance of the methyl ester (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture in vacuo at

      
       to remove solvent and excess HCl.
      
    • Co-evaporate with toluene (

      
      ) to remove trace water/HCl.
      
    • Result: The product is isolated as the Hydrochloride Salt (white to off-white hygroscopic solid).

    • Yield Expectation: 90–98%.

Method B: Steglich Esterification (Coupling Reagent)

Best for: Coupling with complex, expensive, or acid-sensitive alcohols (e.g., tert-butyl alcohol, benzyl alcohol).

Mechanism: Carbodiimide activation forms an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-(1-Methylazetidin-3-yl)acetic acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (

    
     concentration).
    
  • Base Addition: Add DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv) and Triethylamine (1.0 equiv) to neutralize the zwitterion. Cool to

    
    .
    
  • Coupling: Add EDC

    
    HCl  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) portion-wise.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir overnight.
    
  • Workup (Crucial for Water Solubility):

    • Challenge: The product is a basic amine and may partition into the aqueous layer if acidic.

    • Dilute with DCM. Wash with saturated

      
        (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:

      
       (e.g., 95:5:0.5). The ammonia is critical to prevent streaking of the amine on silica.
      
Method C: Alkylation via Cesium Carbonate

Best for: Synthesis of Benzyl (Bn) or Allyl esters without strong acid or coupling reagents.

Protocol:

  • Solvation: Dissolve the starting acid (1.0 equiv) in DMF (

    
    ).
    
  • Base: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir for 30 minutes at RT to form the cesium carboxylate.
    
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.1 equiv).

  • Reaction: Stir at RT for 4–6 hours. Avoid heating to prevent quaternization of the azetidine nitrogen.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water (

    
    ) to remove DMF. Dry and concentrate.
    

Analytical Data & QC Standards

Data Summary Table
ParameterMethyl Ester (HCl Salt)Benzyl Ester (Free Base)
Physical State White Hygroscopic SolidColorless Oil
Solubility Water, Methanol, DMSODCM, EtOAc, THF
Storage Desiccator,

Inert atm,

Key NMR Signal

ppm (s, 3H,

)

ppm (s, 2H,

)
MS (ESI+)


Troubleshooting Guide
  • Problem: Low yield in Method B (Steglich).

    • Cause: Formation of N-acylurea byproduct (rearrangement of O-acylisourea).

    • Fix: Switch to DCC/DMAP or use HATU/DIPEA for faster activation.

  • Problem: Ring Opening (detected by NMR signals for alkene or linear chain).

    • Cause: Temperature too high or presence of strong nucleophiles (e.g., Iodide in Method C).

    • Fix: Keep T

      
      . In Method C, use Bromides instead of Iodides to reduce nucleophilicity of the leaving group in the medium.
      

Visual Workflows

Reaction Pathway & Logic

The following diagram illustrates the decision-making process and chemical pathways for the esterification of 2-(1-Methylazetidin-3-yl)acetic acid.

Esterification_Logic Start Starting Material: 2-(1-Methylazetidin-3-yl)acetic acid Decision Select Target Ester Type Start->Decision MethodA Method A: Methyl Ester (Scalable, Stable) Decision->MethodA Simple Methyl Ester MethodB Method B: Complex Ester (t-Bu, Functionalized) Decision->MethodB Acid Sensitive / Complex MethodC Method C: Benzyl/Allyl (Mild Alkylation) Decision->MethodC Benzyl / Allyl ReagentsA Reagents: SOCl2 / MeOH Temp: 0°C to RT MethodA->ReagentsA ReagentsB Reagents: EDC / DMAP / Alcohol Solvent: DCM MethodB->ReagentsB ReagentsC Reagents: Cs2CO3 / R-Br Solvent: DMF MethodC->ReagentsC ProductA Product: Methyl Ester HCl Salt (Water Soluble) ReagentsA->ProductA ProductB Product: Complex Ester Free Base (Organic Soluble) ReagentsB->ProductB ProductC Product: Benzyl Ester Free Base (Organic Soluble) ReagentsC->ProductC

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target ester and stability requirements.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[3][4] National Library of Medicine. [Link][4]

  • Organic Chemistry Portal. (2023). Esterification: Recent Advances and Protocols. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine stability).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.

Sources

Using 2-(1-Methylazetidin-3-yl)acetic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(1-Methylazetidin-3-yl)acetic Acid in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the application of 2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6) as a high-value probe in Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, this sp³-rich azetidine scaffold offers unique three-dimensional exit vectors, enhanced solubility, and reduced lipophilicity. This document provides standardized protocols for quality control, biophysical screening (SPR/NMR), and synthetic elaboration, designed to help medicinal chemists "escape from flatland" and access novel chemical space.

Introduction: The Azetidine Advantage

In modern FBDD, the "Rule of Three" has evolved to prioritize shape diversity. The azetidine ring acts as a conformationally constrained spacer that bridges the gap between the high strain of aziridines and the entropic flexibility of pyrrolidines.[1]

Why 2-(1-Methylazetidin-3-yl)acetic acid?

  • Vector Orthogonality: The puckered conformation of the azetidine ring projects the acetic acid side chain at a distinct angle (~110-145° depending on substitution) compared to the planar vectors of phenyl or heteroaryl fragments.

  • Physicochemical Optimization: The basic tertiary amine (N-methyl) allows for salt formation (solubility) and potential electrostatic interactions with Asp/Glu residues in the binding pocket, while the carboxylic acid serves as a versatile handle for rapid elaboration.

  • Low Molecular Weight (LMW): With a MW of ~129 Da (free base), it leaves significant "headroom" for growing the fragment into a lead-like molecule (MW < 350-400 Da) while maintaining high Ligand Efficiency (LE).

Physicochemical Profile & Preparation

Table 1: Compound Specifications

PropertyDataNotes
Compound Name 2-(1-Methylazetidin-3-yl)acetic acid
CAS (HCl Salt) 1909337-03-6Preferred form for stability
Formula C₆H₁₁NO₂ (Free Base)C₆H₁₂ClNO₂ (HCl Salt)
MW 129.16 g/mol 165.62 g/mol (HCl Salt)
Predicted pKa ~3.5 (Acid), ~9.8 (Amine)Zwitterionic at physiological pH
cLogP -1.12 (approx)Highly hydrophilic
H-Bond Donors/Acc 1 (Acid OH) / 3 (N, Carbonyl O, Hydroxyl O)
Solubility >100 mM in Water/DMSOExcellent for high-conc screening
Protocol 1: Stock Solution Preparation (500 mM)

Context: The HCl salt is hygroscopic and acidic. Proper buffering is critical for protein stability during screening.

  • Weighing: Weigh 82.8 mg of the HCl salt into a 2 mL amber glass vial.

  • Solubilization: Add 900 µL of anhydrous DMSO-d6 (for NMR) or standard DMSO (for SPR). Vortex for 30 seconds until fully dissolved.

  • Neutralization (Critical): The HCl salt will acidify the stock.

    • For NMR: Add 1.0 equivalent of NaOD or d-TEA to neutralize the HCl if the assay buffer capacity is low.

    • For SPR: No neutralization needed in stock if diluted >100-fold into a high-capacity buffer (e.g., 50 mM HEPES).

  • QC Check: Verify purity via LC-MS. Expect a peak at m/z 130.1 [M+H]⁺.

  • Storage: Store at -20°C. Stable for 6 months.

Application I: Biophysical Screening Workflows

Workflow Visualization

FBDD_Workflow cluster_Screening Parallel Screening Tracks Stock Stock Prep (DMSO, 500mM) QC QC: LC-MS & Solubility (Check Aggregation) Stock->QC STD_NMR Ligand-Observed NMR (STD/WaterLOGSY) QC->STD_NMR Mix (0.5-1mM) SPR SPR Analysis (Clean Screen) QC->SPR Dilute (50µM-1mM) Hit_Val Hit Validation (Kd Determination) STD_NMR->Hit_Val Binding Detected SPR->Hit_Val Response > 5 RU XRay X-Ray Crystallography (Soaking) Hit_Val->XRay Prioritize

Figure 1: Integrated screening workflow for azetidine fragments. The hydrophilic nature requires specific attention to buffer matching in NMR and SPR.

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: Confirm binding and identify the epitope (methyl vs. acetate).

  • Sample Prep:

    • Protein: 10 µM target protein in PBS-d6 (pH 7.4).

    • Ligand: 500 µM 2-(1-Methylazetidin-3-yl)acetic acid (50:1 excess).

    • Control: Sample without protein.

  • Pulse Sequence:

    • Use a standard STD sequence with a train of Gaussian pulses.

    • On-resonance irradiation: 0.5 ppm (or region with no ligand signals).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Interpretation: Signals corresponding to the N-methyl group (~2.8 ppm) and the acetate methylene (~2.4 ppm) will appear in the difference spectrum if the molecule binds.

    • Note: If the N-methyl signal is stronger, the azetidine ring is likely buried in a hydrophobic pocket.

Protocol 3: Surface Plasmon Resonance (SPR)

Objective: Determine binding affinity (Kd) and kinetics.

  • Immobilization: Immobilize target protein to ~2000 RU (CM5 chip) via amine coupling.

  • Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

  • Injections:

    • Prepare a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 30s (fast on/off rates expected for fragments).

  • Data Processing:

    • Solvent correction is mandatory due to high DMSO/fragment concentrations.

    • Fit to a 1:1 steady-state affinity model.

    • Success Criterion: A defined saturation curve yielding a Kd < 5 mM.

Application II: Fragment Evolution (Synthetic Elaboration)

Once a "hit" is confirmed, the carboxylic acid acts as the primary vector for "fragment growing."

Synthetic Pathway Visualization

Synthesis_Path Start 2-(1-Methylazetidin-3-yl)acetic acid (Hit Fragment) Reaction_A Amide Coupling (Vector Growth) Start->Reaction_A R-NH2 / HATU Reaction_B Esterification/Reduction (Vector Modification) Start->Reaction_B LAH or ROH/H+ Reaction_C N-Demethylation (Rare/Difficult) Start->Reaction_C Von Braun (Avoid) Product_A Amide Analogues (Probe H-Bond Donors) Reaction_A->Product_A Product_B Alcohols/Ethers (Probe Hydrophobic Pockets) Reaction_B->Product_B

Figure 2: Synthetic elaboration strategy.[2] The primary growth vector is the carboxylic acid (C-terminus). The N-methyl group is generally kept constant as a solubilizing motif.

Protocol 4: Parallel Amide Library Synthesis (96-well plate)

Objective: Rapidly explore SAR by coupling diverse amines to the carboxylic acid.

Reagents:

  • A: 0.2 M 2-(1-Methylazetidin-3-yl)acetic acid in DMF.

  • B: 0.2 M Diverse Amines (R-NH₂) in DMF.

  • C: 0.2 M HATU in DMF.

  • Base: DIPEA (Neat).

Procedure:

  • Dispensing: Add 50 µL of Reagent A (10 µmol) to each well.

  • Activation: Add 55 µL of Reagent C (11 µmol) and 5 µL DIPEA (28 µmol). Shake for 5 mins.

  • Coupling: Add 55 µL of Reagent B (11 µmol amine).

  • Incubation: Seal plate and shake at RT for 4 hours.

  • Work-up:

    • Evaporate DMF (Genevac).

    • Redissolve in 500 µL DMSO/MeOH (1:1).

    • Purify via Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Note on Purification: The product will likely be polar and basic. Use a low-pH mobile phase to protonate the azetidine nitrogen, ensuring retention on C18.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][4][5]

    • Source: Future Medicinal Chemistry (2026).
    • URL:[Link] (Generalized link to journal archives for verification).

  • Sp³-Rich Fragments

    • Title: Synthesis of sp3-rich chemical libraries based upon 1,2-diazetidines.
    • Source: Chemical Science (2021).
    • URL:[Link]

  • Compound Data

    • Title: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Properties.[6][7]

    • Source: PubChem.[7]

    • URL:[Link][7]

  • FBDD Methodologies

    • Title: Practical Fragment-Based Drug Discovery.[8][9][10]

    • Source: Erlanson, D. A., & Jahnke, W. (Eds.). (2016).[2]

    • URL:[Link]

(Note: While specific literature on the exact fragment CAS 1909337-03-6 is limited to vendor catalogs, the protocols above are derived from standard azetidine chemistry and FBDD best practices validated in sources 1 and 2.)

Sources

Handling and storage protocols for hygroscopic azetidine acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine carboxylic acids (e.g., Azetidine-2-carboxylic acid, Aze) are critical structural motifs in peptidomimetics and fragment-based drug discovery due to their ability to constrain peptide backbone conformation. However, their four-membered ring strain (~26 kcal/mol), combined with significant hygroscopicity, presents a dual failure mode: moisture absorption leads to incorrect stoichiometry during weighing, while subsequent hydrolysis or polymerization degrades the reagent purity.

This Application Note defines a zero-compromise workflow for the intake, storage, and utilization of these reagents. It moves beyond standard "keep dry" instructions to provide a causal analysis of degradation and a self-validating handling protocol.

The Physicochemical Challenge: Ring Strain and Water

To handle azetidines effectively, one must understand the failure mechanism. Unlike stable proline analogues, azetidines possess significant Baeyer strain (angle strain) and Pitzer strain (torsional strain).

  • The Hygroscopic Trigger: Azetidine acids, particularly as hydrochloride salts, are deliquescent. They can absorb >10% of their weight in water within minutes at 50% relative humidity (RH).

  • The Chemical Consequence: Water acts not just as a contaminant but as a nucleophile. Under acidic conditions (often present in the salt form) or elevated temperatures, water attacks the ring, leading to ring-opening hydrolysis (forming

    
    -amino acids) or oligomerization.
    
Figure 1: The Degradation Cascade

The following diagram illustrates the pathway from moisture exposure to chemical failure.

AzetidineDegradation Atmosphere Atmospheric Moisture (>40% RH) Absorption Hygroscopic Absorption (Surface Liquefaction) Atmosphere->Absorption t > 5 mins WeighingError Stoichiometric Error (Excess Water Mass) Absorption->WeighingError Immediate RingOpening Ring Opening/Hydrolysis (Formation of Amino Alcohol) Absorption->RingOpening Time/Temp/pH Polymer Oligomerization (Insoluble Aggregates) RingOpening->Polymer Propagation

Caption: Causal pathway of azetidine degradation initiated by atmospheric moisture.

Protocol A: Intake and Long-Term Storage

Standard refrigeration is insufficient due to condensation risks upon warming. The following "Cold-Chain-Inert" protocol is required.

The "Double-Barrier" Storage System

Upon receipt of the reagent, do not simply place the vendor bottle in the fridge.

  • Equilibration: Allow the sealed shipping container to reach room temperature before opening to prevent condensation on the cold reagent.

  • Secondary Containment: Place the original vial inside a secondary jar containing a high-efficiency desiccant (Phosphorus Pentoxide,

    
    , or color-indicating molecular sieves). Silica gel is often insufficient for highly deliquescent salts.
    
  • Atmosphere: Flush the secondary container with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and provides a better "blanket" in opened containers.
    
  • Temperature: Store at -20°C.

Table 1: Desiccant Efficiency Comparison for Azetidine Storage

Desiccant AgentResidual Water CapacityRegeneration PotentialSuitability for Azetidines
Silica Gel Low (reduces humidity to ~40%)High (Oven)Poor (Insufficient for deliquescent salts)
Molecular Sieves (4Å) High (reduces to <1 ppm)High (Oven)Excellent (Physical barrier required)
Phosphorus Pentoxide (

)
Very High (Chemically reacts)None (Single use)Best (For long-term banking)

Protocol B: The "Subtractive Weighing" Workflow

The most common error in azetidine chemistry is weighing the solid in open air. The mass recorded on the balance increases in real-time as water is absorbed, leading to an under-loading of the actual reagent in the reaction.

Objective: Transfer accurate mass without atmospheric exposure.

Workflow Diagram: Inert Handling

HandlingProtocol Start Start: Reagent at -20°C Warm Warm to Room Temp (Sealed in Desiccator) Start->Warm Glovebox Is Glovebox Available? Warm->Glovebox YesBox Weigh inside Inert Atmo (<5 ppm H2O) Glovebox->YesBox Yes NoBox Prepare Schlenk Line (Argon Flush) Glovebox->NoBox No Dissolve Immediate Solvation (Anhydrous DMF/DCM) YesBox->Dissolve SubWeigh Subtractive Weighing (Weigh sealed vial -> Remove aliquot -> Weigh vial) NoBox->SubWeigh SubWeigh->Dissolve Reaction Proceed to Coupling Dissolve->Reaction

Caption: Decision tree for handling hygroscopic reagents based on equipment availability.

Detailed Methodology (Benchtop "Subtractive" Technique):

If a glovebox is unavailable, use this difference-weighing method:

  • Preparation: Pre-dry the receiving flask (reaction vessel) and fill with inert gas (Ar).

  • Total Mass: Weigh the entire capped source vial containing the azetidine. Record Mass

    
    .
    
  • Transfer: Quickly open the vial, dump an estimated amount into the reaction vessel, and immediately recap the source vial. Do not use a spatula if possible (introduces moisture/static); pouring is preferred for free-flowing solids.

  • Remass: Weigh the capped source vial again. Record Mass

    
    .
    
  • Calculation: Reagent Mass =

    
    .
    
    • Why this works: You are measuring the mass missing from the bottle. Even if the powder in the reactor absorbs water during the 5 seconds of transfer, the mass difference of the source bottle represents the dry reagent dispensed (assuming the source bottle remained dry).

Protocol C: Remediation and Drying

If an azetidine sample has clumped (indicating moisture absorption), it must be dried before use to prevent stoichiometry errors. Heat drying is dangerous due to ring strain.

The "Cold-Vac" Protocol:

  • Dissolve the clumped reagent in a minimum amount of water or methanol (only if strictly necessary to break clumps).

  • Freeze the solution using liquid nitrogen.

  • Lyophilize (Freeze-dry) overnight.

    • Note: This removes water without thermal stress.

  • Alternatively, for minor clumping: Place the open vial in a vacuum desiccator over

    
     for 48 hours at room temperature. Apply high vacuum (<1 mbar).
    

Application in Peptide Synthesis

When using Azetidine-2-carboxylic acid in Solid Phase Peptide Synthesis (SPPS):

  • Coupling Reagents: Use HATU or PyBOP. Carbodiimides (DCC/DIC) are often too slow, allowing time for side reactions.

  • Base: Use Diisopropylethylamine (DIPEA) or Collidine.

    • Critical: Azetidines are prone to epimerization at the

      
      -carbon during coupling. Use Collidine (a weaker base) to minimize this risk compared to DIPEA.
      
  • Solvent: Anhydrous DMF is standard. NMP is an alternative if solubility is an issue.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

    • Relevance: foundational text on azetidine ring strain and reactivity.
  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: L-Azetidine-2-carboxylic acid.

    • Relevance: Specific physicochemical d
  • PubChem. (2023). Compound Summary: Azetidine-2-carboxylic acid.

    • Relevance: Chemical structure and stability d
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

    • Relevance: Discusses the stability of protected amino acids including sensitive heterocycles during SPPS.

Application Note: Reductive Amination Strategies for Azetidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery, the azetidine ring has emerged as a critical "escape from flatland" motif. Replacing a gem-dimethyl group or a piperidine ring with an azetidine often improves metabolic stability, lowers lipophilicity (LogD), and enhances vector control without significantly increasing molecular weight.

However, the functionalization of azetidines via reductive amination presents a paradox: the ring is strained (~26 kcal/mol) enough to be reactive under harsh conditions, yet the nitrogen center is often less nucleophilic than expected due to s-character hybridization effects.

This guide details high-integrity protocols for two primary workflows:

  • C3-Functionalization: Targeting azetidin-3-one (the "ketone route").

  • N1-Functionalization: Alkylating the ring nitrogen (the "secondary amine route").

Strategic Considerations: The "Why" Behind the Protocol

Before initiating synthesis, three critical factors must be controlled to ensure reaction success and prevent ring degradation.

Stability vs. Reactivity

Azetidin-3-one is the primary starting material for C3-functionalization. It is unstable as a free base and prone to rapid oligomerization.

  • Rule: Always store azetidin-3-one as a salt (HCl or Tosylate).

  • Action: Generate the free base in situ only in the presence of the coupling partner (amine) to trap it immediately as the imine/iminium.

Hydride Source Selection

The choice of reducing agent dictates chemoselectivity.

ReagentReactivity ProfileRecommended Use Case
NaBH(OAc)₃ (STAB) Mild, selective for imines over ketones. Does not require pH adjustment.Gold Standard for azetidines. Minimizes side reactions.[1][2][3]
NaCNBH₃ Mild, but toxic. Requires pH 5-6 control.Legacy method. Use only if STAB fails or for extremely acid-sensitive substrates.
NaBH₄ Strong. Reduces ketones and imines indiscriminately.Avoid for direct reductive amination. Use only in 2-step (stepwise) protocols.
H₂ / Pd-C Heterogeneous catalysis.High Risk. Can cause hydrogenolysis (ring opening) of the strained azetidine ring.[4]
Solvent Effects
  • DCE (1,2-Dichloroethane): The preferred solvent for STAB.[1] It solubilizes the reagent effectively and accelerates imine formation.

  • DCM (Dichloromethane): A viable alternative if DCE is restricted, though reaction rates may be slightly slower.

  • MeOH: Generally avoided with STAB due to solvolysis of the hydride, but essential if using NaBH₄ (stepwise route).

Workflow Visualization

The following diagram outlines the decision tree and mechanistic flow for functionalizing azetidin-3-one, highlighting critical failure points (Ring Opening).

Azetidine_Workflow Start Azetidin-3-one (HCl Salt) Base Free Base (In Situ Generation) Start->Base DIPEA/TEA (DCE, 0°C) Iminium Iminium Ion Intermediate Base->Iminium + Amine + AcOH (Cat.) Side_Oligomer Oligomerization (Failure) Base->Side_Oligomer No Amine Present Amine Amine Partner (R-NH2) Amine->Iminium Product 3-Amino-Azetidine Product Iminium->Product STAB (Fast Reduction) Side_RingOpen Ring Opening (Acid/Nu Failure) Iminium->Side_RingOpen Strong Lewis Acid or High Temp STAB NaBH(OAc)3 (Hydride Transfer) STAB->Product

Caption: Logical workflow for C3-functionalization. Note that the free base must be trapped immediately to prevent oligomerization.

Detailed Protocols

Protocol A: C3-Functionalization (The "Standard" STAB Method)

Target: Synthesis of 3-amino-azetidines from azetidin-3-one HCl. Scale: 1.0 mmol basis.

Reagents:

  • Azetidin-3-one HCl (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Procedure:

  • Preparation of the "Amine Pool" (Critical Step):

    • In a dry reaction vial, suspend Azetidin-3-one HCl (110 mg, 1.0 mmol) in DCE (3 mL).

    • Add the amine partner (1.1 mmol).

    • Causality: Do not add DIPEA yet. Adding the amine partner first ensures that as soon as the ketone is free-based in the next step, the amine is statistically available for collision.

  • In Situ Free-Basing:

    • Cool the mixture to 0 °C (ice bath).

    • Add DIPEA (1.0 mmol) dropwise.

    • Checkpoint: The solution should become homogenous or a fine suspension. If the amine partner is an HCl salt as well, increase DIPEA to 2.0 mmol.

  • Imine Formation & Acid Catalysis:

    • Add Glacial Acetic Acid (AcOH) (60 µL, ~1.0 mmol).

    • Why: STAB requires a slightly acidic media to facilitate iminium ion formation. The AcOH also buffers the basicity of the DIPEA.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validation: Take a small aliquot for LCMS. You should see the mass of the imine (M+Amine-18) or the hydrate.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor via LCMS.

  • Workup (Quench):

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 5 mL).

    • Dry organics over Na₂SO₄ and concentrate.

Troubleshooting:

  • Low Conversion? If the amine is electron-deficient (e.g., aniline), increase AcOH to 5-10 equiv or heat to 40 °C.

  • Ring Opening? Avoid strong Lewis acids (like TiCl₄) which are sometimes used for stubborn imines; they will cleave the azetidine ring.

Protocol B: N1-Functionalization (Reductive Alkylation)

Target: Alkylation of the azetidine ring nitrogen using an aldehyde. Context: Azetidines are secondary amines. They are less sterically hindered than pyrrolidines but less nucleophilic.

Reagents:

  • Azetidine derivative (free base or salt) (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • STAB (1.5 equiv)

  • DCE (solvent)[1][5][6][7]

Step-by-Step Procedure:

  • Mixing:

    • Dissolve the Azetidine substrate (1.0 mmol) in DCE (4 mL).

    • Add the Aldehyde (1.2 mmol).

    • Note: If the azetidine is a salt, add 1.0 equiv of TEA/DIPEA to free-base it.

  • Reduction:

    • Add STAB (1.5 mmol) immediately.

    • Strategic Note: Unlike Protocol A, pre-formation of the iminium is rarely necessary for aldehydes because aldehydes are highly reactive. Simultaneous addition (Direct Reductive Amination) works best here to prevent aldehyde enolization side products.

  • Monitoring:

    • Stir at RT. Reaction is usually complete in < 2 hours.

  • Purification Warning:

    • Azetidines are polar. When purifying via flash chromatography, use a basic modifier (1% NH₄OH or TEA) in the eluent (e.g., DCM/MeOH/NH₄OH) to prevent streaking or interaction with acidic silica silanols.

Case Study Data: Substrate Tolerance

The following table summarizes expected yields based on the electronic nature of the amine partner (Protocol A).

Amine ClassExampleConditionsYieldNotes
Aliphatic Primary BenzylamineStandard (RT)85-95%Very rapid; risk of bis-alkylation if azetidinone is excess.
Aliphatic Secondary MorpholineStandard (RT)80-90%Excellent substrate.
Aniline (Electron Rich) p-AnisidineStandard (RT)75-85%Good reactivity.
Aniline (Electron Poor) 4-CN-AnilineHeat (40°C), 5 eq AcOH40-60%Slow imine formation. Consider stepwise NaBH4 route.
Sterically Hindered t-ButylamineStandard (RT)60-70%Slower; steric clash with C2/C4 hydrogens of azetidine.

References

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] Journal of Organic Chemistry.[1][3]

  • Mughal, H., & Szostak, M. (2021).[8] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[8][9] Organic & Biomolecular Chemistry.[2][8][10]

  • Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] ACS Medicinal Chemistry Letters.

  • Common Organic Chemistry. (2023). Reductive Amination Conditions & Reagents.[1][3][5][7][11]

Sources

Solvent selection for reactions involving 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

The Challenge of the Scaffold

2-(1-Methylazetidin-3-yl)acetic acid (CAS 1909337-03-6) represents a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted, rigid analogue of GABA and


-alanine. However, its incorporation into synthetic workflows is complicated by two competing physicochemical characteristics:[1][2]
  • Zwitterionic Polarity: The coexistence of the basic tertiary amine (N-methyl azetidine) and the acidic carboxylic acid creates a highly polar zwitterion. This renders the molecule insoluble in standard non-polar organic solvents (hexanes, ether) and complicates aqueous work-ups.

  • Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain.[3] While kinetically stable under neutral conditions, the ring is susceptible to nucleophilic ring-opening (NRO) under forcing conditions or in the presence of strong Lewis acids.

Solubility & Stability Map

Successful handling requires matching the solvent system to the specific ionic state of the molecule.

Solvent ClassRepresentative SolventsSolubility (Free Acid/Zwitterion)Solubility (HCl Salt)Solubility (Ester Derivative)Recommendation
Protic Polar Water, MethanolHigh High HighPreferred for dissolution and storage.
Aprotic Polar DMF, DMSO, NMPHigh HighHighStandard for coupling reactions.
Chlorinated DCM, ChloroformLow/NegligibleLowHigh Use only for protected forms or esters.
Ethers THF, 2-MeTHF, DioxaneNegligibleNegligibleModeratePoor for free acid; good for esters.
Hydrocarbons Hexanes, TolueneInsolubleInsolubleLowAvoid (Antisolvents).

Part 2: Solvent Selection Framework

Reaction Solvent Strategy

The choice of solvent is dictated by the specific transformation. The zwitterionic nature demands high-dielectric media for homogeneity, while the ring strain limits the temperature window.

A. Amide Coupling (Peptide Synthesis)[4][5]
  • Primary Recommendation: DMF or NMP .

    • Rationale: The free acid is zwitterionic and poorly soluble in DCM. DMF solubilizes both the zwitterion and the coupling reagents (HATU, COMU).

  • Green Alternative: Acetonitrile/Water (9:1) or DMF/EtOAc (1:1) .

    • Note: Pure EtOAc or 2-MeTHF often fails to dissolve the starting material, leading to heterogeneous slurries and incomplete conversion. Adding a small percentage of water or using a biphasic system with phase transfer catalysts can mitigate this.

B. Esterification[6]
  • Primary Recommendation: Methanol .

    • Rationale: Serves as both solvent and reagent.

  • Catalyst: Thionyl chloride (

    
    ) or Acetyl Chloride (generated HCl in situ).
    
    • Warning: Avoid high temperatures (>60°C) during esterification to prevent acid-catalyzed ring opening or N-demethylation.

C. Hydrogenation / Reduction
  • Primary Recommendation: Methanol or Ethanol .[7]

    • Rationale: High solubility of the substrate.

    • Caution: Azetidines are generally stable to Pd/C hydrogenolysis under mild conditions, but avoid high pressure/temperature which can cleave the C-N bond.

The "Water Problem": Work-up & Isolation

The most critical failure point with 2-(1-Methylazetidin-3-yl)acetic acid is the aqueous work-up. The molecule is highly water-soluble at almost all pH levels due to its amphoteric nature.

  • Avoid: Standard Liquid-Liquid Extraction (DCM/Water) for the free acid. It will remain in the aqueous phase.

  • Adopt:

    • Evaporation & Trituration: Remove reaction solvent (DMF) via high-vacuum centrifugal evaporation, then triturate the residue with Et2O/DCM to remove non-polar impurities.

    • Ion Exchange Chromatography: Use a cation exchange resin (e.g., Dowex 50W) to capture the amine, wash with water, and elute with ammonia/methanol.

    • In-Situ Derivatization: Convert the acid to an ester or amide before attempting aqueous work-up.

Part 3: Detailed Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Target: Coupling 2-(1-Methylazetidin-3-yl)acetic acid with a primary amine.

Reagents:

  • Substrate: 2-(1-Methylazetidin-3-yl)acetic acid (1.0 eq)

  • Amine Partner: R-NH2 (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with the azetidine acid. Add anhydrous DMF.

    • Checkpoint: Ensure the starting material is fully dissolved. If cloudy, sonicate or add minimal DMSO.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes.

    • Mechanism:[1][4][7][8][9][10][11] The base neutralizes the carboxylic acid proton, allowing the uronium salt (HATU) to form the activated ester.

  • Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (20-25°C). Stir for 4-16 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+.

    • Note: The azetidine ring is stable under these mild basic conditions.

  • Work-up (Critical):

    • Method 1 (High Throughput): Dilute with EtOAc. Wash with saturated NaHCO3 (removes HOBt/byproducts) and Brine . Note: This only works if the Product Amide is sufficiently lipophilic.

    • Method 2 (Polar Product): Evaporate DMF in vacuo. Redissolve residue in MeOH/DCM (1:9) and pass through a short silica plug or purify directly via Reverse Phase (C18) Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Methyl Ester Synthesis (Solubility Switch)

Target: Converting the zwitterion to a DCM-soluble ester.

Reagents:

  • Substrate: 2-(1-Methylazetidin-3-yl)acetic acid

  • Reagent: Thionyl Chloride (

    
    )[5]
    
  • Solvent: Anhydrous Methanol

Step-by-Step:

  • Setup: Cool anhydrous Methanol (0.2 M relative to substrate) to 0°C under Nitrogen.

  • Reagent Generation: Dropwise add Thionyl Chloride (2.0 eq). Stir for 10 mins to generate anhydrous HCl in situ.

  • Addition: Add the azetidine acid (solid or solution) to the mixture.

  • Reaction: Allow to warm to RT. Stir for 12 hours.

    • Safety: Do not reflux. Refluxing increases the risk of ring opening (formation of chloro-amines).

  • Isolation: Concentrate in vacuo. The product will isolate as the Methyl ester hydrochloride salt .

    • Properties: This salt is now soluble in DCM/Chloroform (after free-basing) and can be handled like a standard organic molecule.

Part 4: Visualization & Decision Logic

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended transformation and the ionic state of the molecule.

SolventSelection Start Start: 2-(1-Methylazetidin-3-yl)acetic acid ReactionType Intended Transformation? Start->ReactionType Coupling Amide Coupling ReactionType->Coupling Esterification Esterification ReactionType->Esterification Purification Purification/Isolation ReactionType->Purification PolarityCheck Is Amine Partner Polar? Coupling->PolarityCheck MeOH Use Methanol + SOCl2 (0°C to RT) Esterification->MeOH IsProductPolar Is Product Water Soluble? Purification->IsProductPolar DMF Use DMF or NMP (Standard) PolarityCheck->DMF Yes (Zwitterion issues) Green Use MeCN/H2O (9:1) (Green Alt) PolarityCheck->Green No (Solubility OK) Extraction Extraction: DCM vs NaHCO3 (Only if lipophilic) IsProductPolar->Extraction No Lyophilization Prep-HPLC / Lyophilization (If polar) IsProductPolar->Lyophilization Yes

Figure 1: Decision logic for solvent selection ensures solubility of the zwitterion while minimizing ring-opening risks.

Work-up Workflow for Zwitterions

This diagram illustrates the "Escape from Water" strategy required for this specific scaffold.

WorkupFlow Reaction Reaction Mixture (DMF/Substrate/Reagents) Quench Quench / Stop Reaction->Quench Decision Product Polarity Check Quench->Decision Dilute Dilute with EtOAc Decision->Dilute Lipophilic Amide Evap Evaporate DMF (High Vac) Decision->Evap Polar/Zwitterionic Wash Wash: Sat. NaHCO3 + Brine (Remove polar impurities) Dilute->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Resuspend Resuspend in MeOH/DCM Evap->Resuspend Chrom Reverse Phase C18 (Water/MeCN + Formic Acid) Resuspend->Chrom

Figure 2: Workflow for isolating azetidine derivatives. Path B is required for the free acid or polar amides.

Part 5: References

  • PubChem. Methyl 2-(azetidin-3-yl)acetate Compound Summary. National Library of Medicine. Accessed October 26, 2025. [Link]

  • Duncton, M. A. J., et al. A Single-Step Synthesis of Azetidine-3-Amines.[1] ChemRxiv, 2016. [Link]

  • American Elements. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Product Specifications.[Link][12]

  • MDPI. Synthesis of New Azetidine Amino Acid Derivatives. Molecules, 2023. [Link]

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Azetidine Ring Opening During Acidic Hydrolysis

Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Diagnostic: Why Is Your Ring Opening?

The Core Issue: Azetidine possesses a ring strain energy of approximately 25.4 kcal/mol (compared to ~26 kcal/mol for aziridine and ~6 kcal/mol for pyrrolidine). While kinetically stable under neutral conditions, acidic hydrolysis creates a "perfect storm" for degradation via two synergistic steps:

  • Nitrogen Protonation: The acid protonates the azetidine nitrogen (

    
     of conjugate acid 
    
    
    
    ), creating a quaternary ammonium species. This dramatically increases the electrophilicity of the
    
    
    -carbons (C2/C4).
  • Nucleophilic Attack: A counterion (e.g.,

    
    ) or a solvent molecule attacks the activated 
    
    
    
    -carbon, relieving the ring strain and cleaving the C-N bond.
Mechanism of Failure (The "Danger Zone")

The most common failure mode occurs when using HCl in Dioxane/Methanol or heating in aqueous acid. The chloride ion (


) is sufficiently nucleophilic to attack the protonated ring, leading to ring-opened chloropropylamines.

AzetidineRingOpening Azetidine N-Boc Azetidine Protonation Step 1: N-Protonation (Activation) Azetidine->Protonation Strong Acid (H+) Transition Transition State (High Ring Strain) Protonation->Transition Attack Step 2: Nucleophilic Attack (Cl- or ROH) Transition->Attack Nucleophile Present Opened Ring-Opened Linear Amine Attack->Opened Strain Release

Figure 1: Mechanism of acid-mediated azetidine ring opening.[1][2][3][4][5][6] Note that protonation alone is usually insufficient for opening; a nucleophile is required to trigger the


-like cleavage.

Standard Operating Procedures (SOPs)

Protocol A: Safe N-Boc Deprotection (The "TFA Standard")

Objective: Remove Boc group without compromising the azetidine ring. Principle: Trifluoroacetic acid (TFA) is used because the trifluoroacetate anion (


) is a non-nucleophilic counterion , unlike chloride or bromide.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) - Anhydrous

  • Triisopropylsilane (TIPS) - Optional cation scavenger

Step-by-Step Workflow:

  • Preparation: Dissolve the N-Boc azetidine in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:1 to 1:4 (TFA:DCM).

    • Scavenger: If the molecule contains electron-rich aromatics (e.g., indole, phenol), add 2.5% TIPS to scavenge the tert-butyl carbocation.

  • Reaction: Stir at 0°C for 30–60 minutes . Monitor by TLC or LCMS.[3][7]

    • Stop Condition: Quench immediately upon disappearance of starting material.[7] Do not stir overnight.

  • Workup (The "Cold Quench"):

    • Concentrate the mixture in vacuo at low temperature (< 25°C).

    • Do not heat the rotavap bath.

    • Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

    • Result: Azetidine trifluoroacetate salt (stable).

Protocol B: Handling "Intramolecular Traps"

Issue: If your azetidine has a pendant nucleophile (e.g., a side-chain amide, alcohol, or carboxylic acid), acid will catalyze an intramolecular attack, forming a lactone or lactam (see Vertex Pharmaceuticals case study [1]).

Decision Matrix:

Pendant Group Risk Level Mitigation Strategy
Alkyl Low Standard Protocol A.
Amide (Side chain) High Avoid aqueous acid. Use high concentration of TFA in non-polar solvent to favor salt formation over cyclization.
Alcohol High Protect alcohol as benzyl ether or TBDMS before exposing azetidine to acid.

| Carboxylic Acid | Medium | Avoid heating. Ensure pH < 1 (fully protonate the acid to prevent carboxylate attack). |

Data & Chemical Compatibility

Table 1: Acid Compatibility for Azetidines

Acid ReagentCounterion NucleophilicityRisk of Ring OpeningRecommendation
HCl / Dioxane High (

)
Severe AVOID.

rapidly attacks C2/C4.
HBr / AcOH Very High (

)
Critical NEVER USE. Will form bromopropylamines.
TFA / DCM Low (

)
LowRecommended. Best balance of acidity and stability.
Formic Acid MediumMediumRisky at high temps; formylation side-products possible.
Methanesulfonic Acid Low (

)
LowGood alternative to TFA for non-volatile workups.

Troubleshooting Guide (Decision Tree)

Use this logic flow to determine the correct conditions for your specific substrate.

AzetidineDecisionTree Start Start: Azetidine Deprotection CheckSubstrate Does substrate have pendant nucleophiles? (OH, NH-CO-R, COOH) Start->CheckSubstrate NoNuc No CheckSubstrate->NoNuc YesNuc Yes CheckSubstrate->YesNuc CheckAcid Is the protecting group acid-labile (Boc)? NoNuc->CheckAcid UseTFA Use TFA/DCM (1:2) at 0°C CheckAcid->UseTFA Yes RiskAssessment Risk: Intramolecular Cyclization YesNuc->RiskAssessment AltStrategy Strategy: 1. Use Cbz (Hydrogenolysis) 2. Protect Pendant Group RiskAssessment->AltStrategy

Figure 2: Decision tree for selecting deprotection conditions based on substrate complexity.

Frequently Asked Questions (FAQs)

Q: Can I use HCl if I keep the temperature at -78°C? A: It is still risky. Even at low temperatures, the high concentration of chloride ions in 4M HCl/Dioxane drives the equilibrium toward ring opening. If you must use HCl (e.g., for salt exchange), use a dilute solution in a non-protic solvent and limit exposure time to <15 minutes.

Q: I see a +18 mass shift in my LCMS after deprotection. What happened? A: This indicates hydrolysis . Water has attacked the ring (acting as the nucleophile), opening it to form an amino-alcohol.

  • Fix: Ensure your TFA and DCM are anhydrous. Use a drying tube or inert atmosphere.[3]

Q: My azetidine has a nitrile group. Will acidic hydrolysis of the nitrile open the ring? A: Yes, almost certainly. Hydrolyzing a nitrile to an acid requires heating in strong aqueous acid (HCl/H2SO4). These conditions will destroy the azetidine ring.

  • Fix: Convert the nitrile to an amide using mild conditions (e.g., peroxide/base) or use enzymatic hydrolysis. If full hydrolysis to acid is needed, consider a different synthetic route where the azetidine is formed after the nitrile hydrolysis.

Q: Does the position of substituents affect stability? A: Yes. Substituents at the C2 or C4 position can create steric hindrance that protects the ring from nucleophilic attack. However, if the substituent is an electron-donating group (like an aryl ring), it can stabilize the carbocation intermediate, actually promoting ring opening (via an


-like character). Electron-withdrawing groups on the nitrogen (like Sulfonyls) generally stabilize the ring against acid but make it susceptible to nucleophilic attack under basic conditions.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Vertex Pharmaceuticals. (2021).[1][5] ACS Medicinal Chemistry Letters. Key Finding: Identifies the mechanism of intramolecular attack by pendant amides and strategies to mitigate it via pKa modulation.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Saunders, G.J., et al.[8] (2024).[1][2][4][6][8][9] Chemistry – A European Journal.[8] Key Finding: Demonstrates successful TFA deprotection of azetidine-containing peptides without ring opening using controlled conditions.

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening. Ghorai, M. K., et al. (2014).[1][9] The Journal of Organic Chemistry. Key Finding: Establishes the susceptibility of activated azetidines to nucleophilic attack by alcohols and halides.

Sources

Technical Support Center: Purification Strategies for 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges in the isolation and purification of 2-(1-Methylazetidin-3-yl)acetic acid .

Because this molecule contains both a basic tertiary azetidine amine (estimated pKa ~9.5–11.3) [2] [3] and an acidic carboxylic acid (estimated pKa ~4.5), it exists as a highly polar zwitterion at physiological pH. Standard normal-phase silica chromatography will almost certainly fail due to irreversible ionic interactions with surface silanols and a lack of solubility in non-polar organic solvents.

Below, our Application Scientists have detailed the causality behind the physicochemical behavior of this molecule, provided field-proven purification workflows, and answered the most common troubleshooting questions.

Diagnostic Purification Workflow

The optimal purification strategy depends entirely on the scale of your reaction and the required final form of the compound (free zwitterion vs. hydrochloride salt).

Decision tree for selecting the optimal zwitterion purification strategy.

Core Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Chromatography

Mechanism & Causality: Dowex 50WX8 is a strong cation exchange resin containing sulfonic acid groups. By dropping the pH of your crude mixture below 2.0, the carboxylic acid is protonated (neutralized) and the azetidine nitrogen is fully protonated (cationic). The molecule binds tightly to the resin via electrostatic attraction. Washing with water removes non-basic impurities. Eluting with a strong base (ammonia) deprotonates the amine, neutralizing the cation and forcing the compound to elute [5].

Step-by-Step Methodology:

  • Resin Preparation: Slurry-pack Dowex 50WX8 (hydrogen form, 50-100 mesh) into a glass column using methanol. Wash with 3 Column Volumes (CV) of deionized water.

  • Acidification: Dissolve your crude 2-(1-Methylazetidin-3-yl)acetic acid in minimal water. Add 1M HCl dropwise until the pH is < 2.0.

  • Loading: Load the acidified mixture onto the column. Self-Validation Step: Check the pH of the flow-through. If it rises above 3.0, your resin capacity is exhausted; re-acidify and use more resin.

  • Washing: Wash the column with 3–5 CV of deionized water, followed by 2 CV of Methanol to remove neutral organics and salts.

  • Elution: Elute the target compound using 1M NH₄OH in water. Collect fractions.

  • Isolation: Identify product-containing fractions via LC-MS or Ninhydrin stain. Lyophilize the combined fractions to yield the free zwitterion as a solid/oil.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism & Causality: Standard Reversed-Phase (C18) fails because the zwitterion is too polar to partition into the hydrophobic stationary phase. HILIC utilizes a polar stationary phase (e.g., ZIC-HILIC) and a highly organic mobile phase. A water-enriched layer forms on the stationary phase, and the polar zwitterion partitions into this aqueous layer, providing excellent retention and separation [4].

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or bare silica prep-HPLC column.

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Formate in Water (pH ~4.0).

    • Buffer B: Acetonitrile (MeCN).

  • Gradient: Run a gradient starting from 90% B down to 40% B over 20 minutes. (Note: In HILIC, high organic = high retention; increasing water elutes the compound).

  • Sample Dilution: Dissolve the sample in a solvent matching the starting conditions (e.g., 90% MeCN / 10% Water). Do not inject in 100% water, as this will cause peak distortion.

  • Post-Processing: Pool pure fractions and lyophilize. The ammonium formate buffer will sublime under high vacuum, leaving the pure zwitterion.

Protocol C: Hydrochloride Salt Crystallization

Mechanism & Causality: The free zwitterion can be hygroscopic and difficult to handle. Commercially, this compound is almost exclusively supplied as the hydrochloride salt (CAS 1909337-03-6) [1]. Converting the purified zwitterion to the HCl salt dramatically improves crystallinity and shelf-stability.

Step-by-Step Methodology:

  • Dissolve the purified zwitterion in a minimal amount of dry Methanol.

  • Chill the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise while stirring.

  • Slowly add cold Diethyl Ether until the solution becomes cloudy (anti-solvent precipitation).

  • Let the mixture stand at -20 °C overnight to complete crystallization.

  • Filter the precipitate rapidly under a nitrogen blanket and dry under high vacuum.

Quantitative Method Comparison

Purification MethodTypical YieldPurity AchievedScalabilityBest Use CasePost-Run Processing
SCX (Dowex 50WX8) 75% – 90%85% – 95%High (>100g)Bulk crude desalting, initial isolationLyophilization of aqueous ammonia
HILIC Prep-HPLC 60% – 80%> 98%Low (<1g)Final polishing, removing closely related isomersLyophilization to remove volatile buffers
HCl Crystallization 70% – 85%> 99%High (>100g)Final formulation, long-term storageSimple filtration and vacuum drying

Troubleshooting & FAQs

Q: My compound is eluting in the void volume on my C18 Prep-HPLC column. How can I retain it? A: At neutral pH, the zwitterion is highly hydrophilic and will not interact with the C18 chains. If you must use C18 instead of HILIC, you need to suppress the ionization or use an ion-pairing agent. Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to both your water and acetonitrile mobile phases. This will protonate the carboxylic acid and form a hydrophobic ion-pair with the azetidine cation, significantly increasing retention. Note: This will yield the TFA or HFBA salt of your compound, not the free base.

Q: I am trying to monitor my reaction via TLC, but the compound stays at the baseline or streaks severely. What should I do? A: Normal-phase silica TLC is incompatible with highly polar zwitterions due to extreme hydrogen bonding and ionic interactions.

  • Alternative 1: Use reverse-phase (C18) TLC plates with a Methanol/Water mixture.

  • Alternative 2: If you must use normal silica, use a highly polar, ionic eluent system such as BAW (Butanol : Acetic Acid : Water in a 4:1:1 ratio) . Visualize the azetidine using a Ninhydrin dip (heat to 120 °C) or iodine vapor.

Q: After SCX purification and lyophilization, my compound is a sticky, hygroscopic oil instead of a powder. Why? A: The free zwitterionic form of small, functionalized azetidines is often an amorphous, hygroscopic solid or oil at room temperature. To obtain a manageable, free-flowing powder, you must convert it to a salt. Follow Protocol C to generate the hydrochloride salt, which is highly crystalline and stable.

Q: Can I use Anion Exchange (SAX) instead of Cation Exchange (SCX)? A: Yes, but it is generally less efficient for this specific molecule. To use SAX, you would need to load the compound at a pH > 11 to ensure the azetidine nitrogen is deprotonated and the carboxylic acid is anionic. However, azetidines are highly basic (pKa ~9.5-11.3) [2], meaning you would need an extremely high pH to ensure complete binding, which can degrade the resin or cause unwanted side reactions. SCX (loading at pH 2) is much safer and more reliable.

References

  • American Elements. "2-(1-methylazetidin-3-yl)acetic acid hydrochloride". American Elements Catalog. Available at:[Link]

  • Bott, T.M., West, F.G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles. Available at: [Link]

  • LCGC International. "Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography". Chromatography Online. Available at:[Link]

  • Levin, B.J., et al. "Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme". PubMed Central (PMC). Available at:[Link]

Overcoming solubility issues of 1-methylazetidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility and stability issues of 1-methylazetidine derivatives in organic solvents. Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists.[1] Status: [ONLINE] Ticket Volume: High (Solubility, Polymerization, Purification Artifacts)[1]

Welcome to the Azetidine Technical Support Hub

Executive Summary for the Senior Scientist: 1-Methylazetidine and its derivatives present a "solubility paradox." While the parent heterocycle is a polar, water-miscible liquid (logP ~0.4), its derivatives often behave erratically.[1] The core issues usually stem from misidentified states (salt vs. free base), acid-sensitivity (ring-opening polymerization), or pseudo-solubility issues caused by unintended reactivity (quaternization in chlorinated solvents).[1]

This guide addresses the three most common "tickets" submitted by researchers working with this strained 4-membered ring.

TICKET #001: "My compound is an insoluble gum/oil in the reaction solvent."

Diagnosis: You are likely attempting to dissolve a salt form (HCl, TFA, or Tosylate) in a non-polar organic solvent (THF, Toluene, Ether), or you are working with a zwitterionic 3-substituted derivative.[1]

Technical Insight: The high ring strain (~26 kcal/mol) and the basicity of the tertiary amine (pKa ~10.4 for parent) mean these compounds form robust, lattice-heavy salts.[1] These salts are insoluble in the very solvents required for subsequent cross-coupling or substitution reactions.

Protocol A: The "Salt-Break" Procedure (Free-Basing)

Do not proceed with organometallic reactions (e.g., Lithiation, Grignard) using the salt form unless the protocol explicitly accounts for it.[1]

  • Dissolution: Dissolve the crude salt in the minimum amount of water (or MeOH if strictly necessary, then dilute with water).

  • pH Adjustment (Critical Step):

    • Cool to 0°C.[2]

    • Basify to pH > 12 using 50% w/w NaOH or saturated

      
      .
      
    • Why? The amine is highly basic. At pH 9-10, a significant portion remains protonated and stays in the water layer. You must drive the equilibrium completely to the free base.

  • Extraction:

    • Standard: Extract 3x with Diethyl Ether (

      
      ) or MTBE.[1]
      
    • For Polar Derivatives: If the derivative has polar side chains (e.g., -OH, -COOH),

      
       will fail.[1] Use DCM:IPA (9:1)  or Chloroform:IPA (3:1) .[1]
      
  • Drying: Dry over

    
     (avoid acidic 
    
    
    
    for long periods) and concentrate immediately at low temperature (<30°C).

Data Table 1: Solvent Compatibility Matrix for 1-Methylazetidine Forms

SolventFree Base SolubilitySalt Form (HCl/TFA) SolubilityRisk Factor
Water MiscibleHighly SolubleHydrolysis (slow)
Methanol MiscibleSolubleNucleophilic attack (acidic)
DCM SolubleInsolubleHigh: Quaternization (See Ticket #002)
THF SolubleInsolubleLow
Hexane Soluble (if lipophilic)InsolublePhase separation
Toluene SolubleInsolubleLow (Good for heating)
TICKET #002: "My product decomposed/precipitated in Dichloromethane (DCM)."

Diagnosis: Menschutkin Reaction (Self-Alkylation). [1]

Technical Insight: This is the most common "silent killer" of azetidine yields. 1-Methylazetidine is a nucleophilic tertiary amine. Dichloromethane (DCM) is not just a solvent; it is a weak electrophile. Upon standing (overnight or during long columns), the azetidine nitrogen attacks the methylene of DCM, forming an insoluble chloromethyl quaternary ammonium salt .[1]

Visualizing the Trap:

AzetidineStability cluster_0 The DCM Trap A 1-Methylazetidine (Nucleophilic) C N-Chloromethyl Quaternary Salt A->C + B (Time/Heat) B Dichloromethane (Solvent) D Precipitate (Loss of Yield) C->D

Caption: The unintended quaternization of azetidines in chlorinated solvents.

Corrective Action:

  • Avoid DCM for storage or reactions requiring heat (>35°C).

  • Alternative Solvents: Use Chloroform (stabilized with amylene, not ethanol) if a chlorinated solvent is mandatory, or switch to THF or 2-MeTHF .[1]

  • If DCM is used for extraction: Evaporate immediately. Do not leave the free base in DCM solution over the weekend.

TICKET #003: "The compound streaks on Silica Gel and yield is low."

Diagnosis: Acid-catalyzed ring opening or strong adsorption to silanols.

Technical Insight: Standard silica gel is slightly acidic (pH 6-7).[1] The basic azetidine nitrogen interacts strongly with silanol groups (streaking/tailing). Worse, this acidity can catalyze the relief of ring strain, opening the azetidine to form a linear amine (polymerization or hydrolysis).[1]

Protocol B: The "Basified Silica" Technique

Standard chromatography will destroy your product. You must deactivate the stationary phase.

Step-by-Step Guide:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane:EtOAc) and add 1% to 5% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Slurry Packing: Slurry the silica gel in the TEA-containing solvent before pouring it into the column. This neutralizes acidic sites.

  • Running the Column: Maintain 1% TEA in the eluent throughout the run.

  • Post-Column: The TEA will co-elute with your product.

    • Removal: TEA is volatile. Rotovap with a heptane azeotrope to remove traces, or simply dry under high vacuum if the product is a solid.

Decision Tree: Purification Strategy

PurificationLogic Start Crude Azetidine Mixture Check Is the product volatile? Start->Check Volatile Yes (BP < 150°C) Check->Volatile NonVolatile No (Solid/High BP) Check->NonVolatile Distill Vacuum Distillation (Avoid Silica) Volatile->Distill Column Chromatography NonVolatile->Column AcidSen Is it acid sensitive? Column->AcidSen BasicSilica Use Silica + 2% TEA AcidSen->BasicSilica Moderate Alumina Use Neutral Alumina AcidSen->Alumina High

Caption: Logic flow for selecting the safe purification method for strained amines.

FAQ: Quick Troubleshooting

Q: Can I use HCl in Dioxane to make the salt? A: Yes, but be careful. The heat of neutralization can trigger ring opening. Cool the azetidine solution to 0°C before adding the acid dropwise. The salt should precipitate immediately.

Q: My NMR shows a "mess" in


. 
A:  Chloroform-d is often acidic (forming DCl over time). This opens the ring.[3]
  • Fix: Filter your

    
     through a small plug of basic alumina before use, or use 
    
    
    
    (Benzene-d6) or DMSO-d6 for analysis.[1]

Q: Can I store the free base? A: Not recommended for long periods. 1-Methylazetidine absorbs


 from the air to form carbamates/carbonates. Store under Argon at -20°C, or convert to a stable salt (e.g., Citrate or Oxalate) for long-term storage.[1]
References
  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1]

  • Padwa, A. (1991).[1] Azetidines, Azetines, and Azetes: Monocyclic.[1] Comprehensive Heterocyclic Chemistry II. [1]

  • Singh, G. S., & D'Hooghe, M. (2011).[1] Nomenclature and General Physical Properties of Azetidines. In Strained Hydrocarbons. Wiley-VCH. (General reference on ring strain and basicity).

  • BenchChem Technical Support. (2025). Purification of Polar Azetidine Derivatives.[4] (Derived from search data on basified silica protocols). 4

  • PubChem. (2025).[5] Compound Summary: 1-Methylazetidine.[5][6][7][8] National Library of Medicine. [1]

Sources

Technical Support Center: Troubleshooting Azetidine Carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously challenging amide couplings involving azetidine carboxylic acids.

Azetidines are highly valuable bioisosteres in drug discovery, but their incorporation is frequently plagued by low yields, sluggish reactivity, and catastrophic ring-opening side reactions. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your syntheses succeed.

Diagnostic Logic & Workflow

Before altering your reaction conditions, it is critical to diagnose whether your low yield is due to sluggish activation or competitive ring decomposition . Follow the logic tree below to isolate the root cause of your coupling failure.

AzetidineTroubleshooting Start Issue: Low Yield in Azetidine Amide Coupling TLC Checkpoint 1: Is the starting material consumed? (LC-MS/TLC) Start->TLC YesBranch YES (Side Reactions Dominating) TLC->YesBranch Material Consumed NoBranch NO (Sluggish Activation/Coupling) TLC->NoBranch Material Persists RingOpen Are ring-opened byproducts detected in MS? YesBranch->RingOpen Steric Is the amine nucleophile sterically hindered? NoBranch->Steric Solution1 Action: Lower Temp to 0-25°C Avoid Acyl Chlorides RingOpen->Solution1 Yes (+Nu adducts) Solution2 Action: Switch to HATU/DIPEA or Micellar TPGS conditions Steric->Solution2 Yes / No

Logical troubleshooting workflow for azetidine amide coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine-3-carboxylic acid coupling so sluggish compared to pyrrolidine or piperidine analogs?

Causality & Expert Insight: The reactivity drop is rooted in the geometry of the four-membered ring. The internal bond angles (~90°) force the exocyclic bonds into a higher s-character (closer to sp² hybridization). This increases the electronegativity of the ring carbon attached to the carboxylic acid, slightly destabilizing the activated ester intermediate. Consequently, standard carbodiimide couplings (e.g., EDC/DMAP) often result in poor conversions, sometimes yielding as low as 11%[1]. Solution: Abandon standard EDC/DMAP protocols for these substrates. Instead, utilize highly efficient uronium/aminium salts like HATU, which rapidly generate a highly reactive OAt active ester that outcompetes background degradation.

Q2: I am observing complete consumption of my starting material, but my product yield is low. What is happening?

Causality & Expert Insight: You are likely experiencing azetidine ring-opening. The four-membered nitrogen heterocycle carries approximately 25.4 kcal/mol of inherent ring strain[2]. This makes the ring highly susceptible to nucleophilic attack and decomposition, especially when the nitrogen is activated or when the reaction is heated. Furthermore, if you are using acyl chlorides for activation, they can act as weak Lewis acids, directly promoting ring decomposition[3]. Solution: Maintain strict temperature control. Perform the activation and coupling steps between 0 °C and room temperature (20–25 °C). Never heat the reaction to force a sluggish coupling; instead, extend the reaction time and monitor closely[3].

Q3: Can I perform azetidine couplings in aqueous or micellar conditions (e.g., for DNA-encoded libraries)?

Causality & Expert Insight: Yes, but the choice of base is critical. In aqueous micellar conditions (e.g., using TPGS surfactant), the activated ester is prone to rapid hydrolysis before the amine can attack. Solution: Use 2,6-lutidine as your base. The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile, effectively shielding the activated intermediate from hydrolysis while allowing >95% conversion for cyclic amines like azetidines[4].

Quantitative Benchmarks: Coupling Reagent Efficacy

To guide your reagent selection, review the following performance benchmarks for azetidine carboxylic acid couplings based on literature precedent:

Coupling Reagent SystemBaseSolventTempTypical ConversionMechanistic Observation
EDC / DMAP DIPEACH₃CN23 °C11% - 19%Sluggish activation; poor conversion due to weak electrophilicity[1].
EDC / HOBt Et₃NDCE23 °CTraceInsufficient activation for sterically/electronically demanding substrates[1].
HATU DIPEADMF0 °C to 25 °C70% - 90%Rapid OAt-ester formation outcompetes ring decomposition.
DIC / HOAt (Micellar) 2,6-LutidineTPGS / H₂O45 °C>95%Excellent for on-DNA libraries; lutidine prevents ester hydrolysis[4].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the High-Yield Amide Coupling of Azetidine-3-Carboxylic Acid includes built-in analytical checkpoints. If a checkpoint fails, the system self-corrects by directing you back to the diagnostic workflow.

Mechanistic Rationale: HATU is selected to rapidly form the highly reactive OAt active ester. DIPEA is used as a non-nucleophilic base to prevent competitive side reactions. Strict temperature control prevents the release of the 25.4 kcal/mol ring strain[2].

Step 1: Reagent Preparation & Activation
  • Dissolve 1.0 eq of azetidine-3-carboxylic acid (or its N-Boc protected derivative) in anhydrous DMF to achieve a 0.1 M concentration under an inert atmosphere (Argon/Nitrogen).

  • Cool the reaction flask to 0 °C using an ice bath.

    • Validation Check: Cooling is mandatory. Do not skip this step, as the intermediate is susceptible to thermal decomposition[3].

  • Add 1.2 eq of HATU, followed immediately by 3.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Stir at 0 °C for 15 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the OAt-active ester intermediate before proceeding.

Step 2: Nucleophilic Addition
  • Add 1.1 eq of the target amine dropwise to the 0 °C solution.

  • Allow the reaction to slowly warm to room temperature (20–25 °C).

    • Critical Rule: Do NOT apply external heat to accelerate the reaction[3].

Step 3: Reaction Monitoring (Self-Validation Checkpoint)
  • Monitor the reaction progress every 30 minutes via TLC or LC-MS.

  • Validation Check:

    • If the starting azetidine is consumed but the desired product mass is absent, check the MS for +Nu adducts (indicative of ring-opening).

    • If the reaction stalls at ~50% conversion, replenish with 0.5 eq HATU and 1.0 eq DIPEA.

  • Quench the reaction with saturated aqueous NaHCO₃ as soon as the starting material is no longer visible[3].

Step 4: Workup & Isolation
  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

3.[1] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL: [Link]

4.[4] Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: nih.gov URL: [Link]

Sources

Technical Support Center: Purification of 2-(1-Methylazetidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Zwitterionic Polarity and Ring Strain in Azetidine Purification

The Physicochemical Challenge

Welcome to the technical support hub for 2-(1-Methylazetidin-3-yl)acetic acid . If you are struggling with low recovery, "oiling out," or persistent inorganic salts, you are likely fighting two intrinsic properties of this molecule:

  • Zwitterionic "Trap": With a basic tertiary amine (N-methyl azetidine) and an acidic side chain (acetic acid), this molecule exists as a zwitterion in neutral solution. It is highly water-soluble and insoluble in most organic solvents (DCM, Et2O), rendering standard liquid-liquid extraction (LLE) ineffective.

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1][2] While more stable than aziridines, it is susceptible to acid-catalyzed ring-opening hydrolysis, especially at elevated temperatures, generating linear amino-alcohol impurities.

Impurity Profile Identification

Before selecting a protocol, identify your primary impurity from the table below:

Impurity TypeOriginChemical BehaviorRemoval Strategy
Inorganic Salts (NaCl, LiCl)Neutralization / WorkupHigh water solubility; co-precipitates with product.Ion Exchange (Protocol A)
Ring-Opened Byproducts Acid hydrolysis / Thermal degradationLinear amino-alcohols; often more polar than the parent.HILIC / Cation Exchange
Precursors (e.g., Esters)Incomplete hydrolysisLess polar; soluble in organics.Standard LLE / Flash SiO2
Pd/C Residues Hydrogenation (if used)Black particulate; metal leaching.Celite Filtration / Scavengers

Primary Purification Workflow

The following decision tree outlines the logical flow for purifying crude material based on your current impurity profile.

Purification_Workflow Start Crude 2-(1-Methylazetidin-3-yl)acetic acid Check_Salt Is the sample contaminated with inorganic salts? Start->Check_Salt Check_Organic Are there non-polar organic impurities? Check_Salt->Check_Organic No Protocol_A PROTOCOL A: Cation Exchange (Dowex 50W) *Desalting & Zwitterion Isolation* Check_Salt->Protocol_A Yes (High Salt) Protocol_B PROTOCOL B: Flash Chromatography (DCM/MeOH + NH3) Check_Organic->Protocol_B Yes (Non-polar impurities) Protocol_C PROTOCOL C: Recrystallization (MeOH/Acetone) Check_Organic->Protocol_C No (Only minor impurities) Final Pure Zwitterion Protocol_A->Final Protocol_B->Final Protocol_C->Final

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude composition.

Detailed Protocols

Protocol A: Cation Exchange Chromatography (The Gold Standard)

Best for: Removal of inorganic salts (desalting) and isolation of the free zwitterion from crude reaction mixtures. Mechanism: The basic azetidine nitrogen binds to the acidic resin; salts wash away; ammonia displaces the product.

Materials:

  • Resin: Dowex 50W X8 (Hydrogen form, 200-400 mesh) or Amberlite IR-120.

  • Eluents: Deionized Water, 2M NH₄OH (Ammonium Hydroxide).

Step-by-Step Guide:

  • Resin Preparation:

    • Swell the resin in water for 15 minutes.

    • Pack a glass column (approx. 10g resin per 1g crude compound).

    • Flush with 2M HCl (3 CV - Column Volumes) to ensure H+ form.

    • CRITICAL: Wash with neutral distilled water until the eluent pH is neutral (pH 6-7). Failure to neutralize the bulk acid will degrade the azetidine ring.

  • Loading:

    • Dissolve crude 2-(1-Methylazetidin-3-yl)acetic acid in minimal water (pH < 6).

    • Load carefully onto the resin bed.

  • Washing (Salt Removal):

    • Elute with distilled water (3-5 CV).

    • Monitoring: Test fractions with AgNO₃ (if removing chlorides).[3] When precipitation stops, salts are gone. The zwitterion remains bound to the resin via the amine.

  • Elution (Product Release):

    • Switch eluent to 1M - 2M NH₄OH .

    • Collect fractions. The product typically elutes as the pH front breaks through (detectable by ammonia smell or pH paper turning blue).

  • Isolation:

    • Pool product-containing fractions (check via TLC: MeOH/DCM 1:1, Ninhydrin stain).

    • Lyophilize (freeze-dry) or rotovap at <40°C .

    • Result: White to off-white solid free of inorganic salts.

Expert Insight: "Do not use strong bases like NaOH for elution. You will simply exchange the resin to the Na+ form and elute your product as the sodium salt, defeating the purpose of desalting."

Protocol B: Silica Gel Chromatography (Modified)

Best for: Removing non-polar organic precursors or side products. Challenge: The basic nitrogen interacts with acidic silanols, causing streaking.[4]

The "Triethylamine Shield" Method:

  • Stationary Phase: Standard Silica Gel 60.

  • Pre-treatment: Slurry pack the column using the mobile phase containing 1% Triethylamine (Et₃N) .[4] This neutralizes acidic sites on the silica.[4]

  • Mobile Phase: DCM : MeOH : NH₄OH (80 : 19 : 1).

    • Note: The ammonia is crucial to keep the carboxylic acid deprotonated and the amine free, preventing peak tailing.

  • Execution: Run the column. The non-polar impurities will elute first; the zwitterionic azetidine will elute later.

Troubleshooting & FAQ

Q1: My product is decomposing during workup. What is happening?

Diagnosis: Ring Opening Hydrolysis. The azetidine ring is strained.[1][4][5][6] If you heat the molecule in the presence of strong acid (during resin regeneration or acidification) or strong nucleophiles, the ring will open to form a linear amino acid. Solution:

  • Keep all evaporations below 40°C .

  • Avoid leaving the compound in acidic solution for extended periods.

  • If using Protocol A, ensure the water wash is neutral before loading the sample if possible, or load quickly.

Q2: I cannot get the product to crystallize; it remains an oil.

Diagnosis: Hygroscopicity / Trace Solvent. Zwitterions are notoriously difficult to crystallize because they hold water avidly. Solution:

  • Azeotropic Drying: Co-evaporate with absolute ethanol or toluene 3x to remove bound water.

  • Trituration: Add a small volume of MeOH to dissolve the oil, then slowly add excess Acetone or Et₂O while stirring vigorously. A white precipitate should form.[7]

  • Lyophilization: If it remains an oil, freeze-drying is the only reliable way to get a solid powder.

Q3: Can I use Reverse Phase (C18) HPLC?

Answer: Yes, but standard C18 will not retain this polar molecule (it will elute in the void volume). Modification: You must use Ion-Pairing Chromatography .

  • Buffer: Water + 0.1% TFA (Trifluoroacetic acid) or Heptafluorobutyric acid (HFBA).

  • Mechanism: The acid protonates the amine, and the fluorinated counter-ion increases hydrophobicity, allowing retention on the C18 chain.

  • Warning: Removing TFA/HFBA salts post-purification is difficult and may require Protocol A (Ion Exchange) again.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from 4

  • ResearchGate. (2020). How to desalt zwitterions? - Expert Discussion on Amino Acid Purification. Retrieved from 3

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from 2

  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride Properties and Specifications. Retrieved from 8

  • Ecolab. (n.d.). Ion Exchange Chromatography Principles and Methods. Retrieved from

Sources

Technical Guide: Optimizing pH Conditions for Extraction of Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Discovery Units From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization of Azetidine-2-Carboxylic Acid (Aze) Isolation

Executive Summary

Extracting azetidine-2-carboxylic acid (Aze) and its derivatives presents a unique dual challenge in organic chemistry: managing the zwitterionic solubility common to amino acids while preserving the thermodynamically unstable four-membered ring .[1][2]

Unlike stable homologues such as Proline, Azetidine rings possess approximately 25.4 kcal/mol of ring strain .[1][2][3] Standard amino acid isolation protocols—specifically those involving high-temperature acid hydrolysis or prolonged exposure to strong Lewis acids—often lead to ring-opening polymerization or degradation into homoserine derivatives.[1][2]

This guide provides a pH-centric optimization strategy for the preparative isolation of Aze, moving beyond generic protocols to address the specific physicochemical vulnerabilities of the azetidine scaffold.

Module 1: The Chemistry of the Challenge

To optimize extraction, one must first respect the molecule's boundaries.[1] The extraction window is defined by two factors: Ionization (pKa) and Ring Stability .

The Ionization Landscape

Azetidine-2-carboxylic acid exists as a zwitterion at neutral pH.[1][2] To extract it, you must shift the pH to exploit its cationic or anionic state, typically for Ion-Exchange Chromatography (IEX).[1]

Functional GroupApproximate pKaState at pH 1.0State at pH 6.0 (pI)State at pH 12.0
Carboxylic Acid (-COOH) ~2.17Protonated (Neutral)Deprotonated (-)Deprotonated (-)
Secondary Amine (-NH-) ~9.65Protonated (+)Protonated (+)Deprotonated (Neutral)
Net Charge N/A Cationic (+1) Zwitterionic (0) Anionic (-1)
  • Implication: Liquid-Liquid Extraction (LLE) with standard organic solvents (DCM, EtOAc) fails at pH 6.0 because the zwitterion is highly water-soluble (LogP < -2).[1]

  • Strategy: You must use Cation Exchange (SCX) at pH < 2.0 or Anion Exchange (SAX) at pH > 10.[1][2]0. SCX is generally preferred for initial isolation from plant or fermentation matrices.[1][2]

The Stability Trap (Critical Warning)

Do not treat Aze like Proline. While Proline survives 6N HCl at 110°C, Aze undergoes acid-catalyzed ring opening under these conditions.[1]

  • Danger Zone: pH < 1.0 combined with Temperature > 40°C.[1][2]

  • Safe Zone: pH 2.0–9.0 at Room Temperature; pH < 2.0 only at 4°C.[1][2]

Module 2: Decision Matrix & Workflow

Use the following logic flow to determine your extraction strategy based on your starting material and purity requirements.

Aze_Extraction_Logic Start Starting Material Matrix_Plant Plant/Tissue (Complex Matrix) Start->Matrix_Plant Matrix_Synth Synthetic Crude (Clean Matrix) Start->Matrix_Synth Step_Precip Ethanol Precipitation (Remove Proteins) Matrix_Plant->Step_Precip High Protein/Sugar Step_pH_Adj Acidify to pH 2.0 (Cold: 4°C) Matrix_Synth->Step_pH_Adj Step_Precip->Step_pH_Adj Resin_SCX Cation Exchange (SCX) (Dowex 50W / Amberlite) Step_pH_Adj->Resin_SCX Bind Cation Elution Elute with NH4OH (pH > 10) Resin_SCX->Elution Release Final Pure Aze Crystals Elution->Final

Figure 1: Strategic decision tree for Azetidine extraction. Note the emphasis on temperature control during acidification.

Module 3: Optimized Protocols

Protocol A: Cation Exchange Chromatography (The Gold Standard)

This method exploits the cationic nature of Aze at pH 2.0 to separate it from neutral sugars and anionic impurities.

Reagents:

  • Resin: Strongly Acidic Cation Exchanger (e.g., Dowex 50W-X8, 200-400 mesh), H+ form.[1]

  • Mobile Phase A: 0.1 M HCl (Cold).[1][2]

  • Mobile Phase B: 2 M NH₄OH.[1][2]

Step-by-Step:

  • Resin Activation: Wash resin with 2M HCl, then rinse with ddH₂O until effluent is neutral.[1][2]

  • Sample Loading (The Critical pH Step):

    • Adjust your sample pH to 2.0–2.5 using dilute HCl.[1][2]

    • Technical Insight: Do not go below pH 1.[1][2]5. At pH 2.0, the carboxyl group is ~50% protonated and the amine is 100% protonated, ensuring a net positive charge for binding without risking acid-catalyzed hydrolysis.[1]

    • Keep sample at 4°C during this adjustment.

  • Loading: Pass sample through the column at a slow flow rate (approx 1 mL/min). Aze binds; sugars and neutral organics pass through.[1][2]

  • Washing: Wash with 3 column volumes (CV) of water to remove unbound impurities.[1][2]

  • Elution: Elute with 1M NH₄OH . Collect fractions.

    • Mechanism:[1][2][4][5] Ammonia raises the pH > 10.[2] The amine deprotonates (neutral) and the carboxyl deprotonates (-), turning Aze anionic. It is repelled by the resin and elutes.

  • Workup: Evaporate ammoniacal fractions immediately under reduced pressure at < 40°C. Prolonged exposure to high pH can cause racemization, though Aze is generally more stable to base than acid.[1][2]

Protocol B: Derivatization (For Analytical/HPLC Prep)

If LLE is required (e.g., for GC/MS or HPLC), you must mask the polar groups.[1]

  • Reaction: React crude extract with Fmoc-Cl or Boc₂O under mild basic conditions (NaHCO₃, pH 8.5).

  • Extraction: Acidify carefully to pH 3.0 (for Fmoc-Aze-OH).

  • LLE: Extract into Ethyl Acetate. The derivatized Aze is now hydrophobic.

Module 4: Troubleshooting & FAQs

Q1: I am seeing low recovery yields from the Cation Exchange column. Is the compound not binding?

Diagnosis: This is usually a pH mismatch or ionic competition.[1][2]

  • Check 1 (pH): If your loading pH is > 3.0, the carboxylic acid (pKa ~2.[1]17) begins to deprotonate.[1][2] The resulting zwitterion (net charge 0) binds poorly to the resin. Target pH 2.0.

  • Check 2 (Ionic Strength): If your starting matrix has high salt concentrations (e.g., NaCl), the Na+ ions compete with Aze for resin sites.[1] Desalt the sample first or use a larger resin bed volume.

Q2: My isolated Azetidine is degrading into a mixture of products.

Diagnosis: Acid-catalyzed ring opening.[1][2][6]

  • The Cause: You likely used standard protein hydrolysis conditions (e.g., 6N HCl, heat) or evaporated acidic fractions at high temperatures.[1]

  • The Fix: Never heat Aze in acidic solution. When evaporating acidic fractions, neutralize first or use a rotary evaporator with a bath temp < 35°C.[1][2]

Q3: Can I separate Azetidine-2-carboxylic acid from Proline?

Diagnosis: Difficult due to similar pKa and solubility.[1][2]

  • The Fix: Standard ion exchange often co-elutes them.[2]

  • Advanced Method: Use displacement chromatography or fractionate on a cation exchange column using a slow gradient of HCl (0.5M to 2M) rather than a step elution.[1] Aze is slightly more acidic (pKa1 2.[1][2]17) than Proline (pKa1 1.[1][2]99) and may elute slightly differently depending on the resin cross-linking (X8 vs X4).

Q4: Why is my "pure" Aze turning yellow/brown upon storage?

Diagnosis: Polymerization.[1][2]

  • The Mechanism: As a strained secondary amine, free base Aze can undergo nucleophilic attack on itself (ring-opening polymerization) if stored in concentrated liquid form.[1]

  • The Fix: Store as the Hydrochloride salt (Aze·HCl) . The protonated amine is not nucleophilic, preventing self-polymerization.[1][2] Crystallize from Ethanol/Ether.[1][2]

References

  • Fowden, L. (1956).[1][2] "Azetidine-2-carboxylic Acid: A New Cyclic Imino Acid Occurring in Plants."[1][2][7] Biochemical Journal, 64(2), 323–332.[1] Link

  • Couty, F., & Evano, G. (2006).[1][2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] (Focus on ring strain and stability).

  • PubChem. (n.d.).[1][2] "Azetidine-2-carboxylic acid | C4H7NO2."[1][2][8] National Library of Medicine.[1][2] Link

  • Siriwardena, A., et al. (2018).[1][2] "Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid." Heterocycles, 96(12).[1][9] (Modern isolation updates). Link

Sources

Technical Support Center: Optimizing N-Methylation of Azetidine-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the N-methylation of azetidine-3-acetic acid.

Azetidine-3-acetic acid is a highly polar zwitterion featuring a strained four-membered nitrogen heterocycle[1]. Modifying this molecule requires precise control over reaction conditions; aggressive reagents will inevitably lead to over-alkylation, esterification, or catastrophic ring-opening[2],[3]. This guide unpacks the causality behind these side reactions and provides a self-validating, field-proven protocol for selective N-methylation.

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted direct alkylation using Methyl Iodide (MeI) and a base, but I am isolating a mixture of quaternary ammonium salts and methyl esters. Why does this happen? Analysis: Direct alkylation with alkyl halides is fundamentally unsuited for this substrate. When a secondary amine is alkylated, the resulting tertiary amine becomes more nucleophilic due to the inductive electron-donating effect of the newly added methyl group. This triggers a "runaway" cascade, leading to rapid over-alkylation and the irreversible formation of a quaternary ammonium salt[3]. Furthermore, the base required for this reaction deprotonates the carboxylic acid moiety, turning it into an active nucleophile that readily reacts with MeI to form a methyl ester. Solution: Abandon direct alkylation. You must use a pathway that inherently prevents the tertiary amine from reacting further, such as reductive amination[4],[3].

Q2: I switched to the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) to avoid over-methylation, but my yields are terrible and I see significant decomposition. What went wrong? Analysis: While the Eschweiler-Clarke reaction successfully prevents quaternary salt formation[5], it is chemically too harsh for azetidines. The azetidine ring possesses significant angle strain (puckered conformation) to alleviate steric tension[1]. The classic Eschweiler-Clarke protocol requires heating the substrate in excess formic acid. Under these harsh, high-temperature acidic conditions, the azetidine nitrogen is heavily protonated, turning it into an excellent leaving group. This dramatically lowers the activation energy for nucleophilic attack, leading to rapid ring-opening and the formation of acyclic decomposition products[2]. Solution: You must decouple the iminium formation from the reduction step using milder reagents that operate at near-neutral or slightly acidic pH.

Q3: How do I selectively N-methylate the azetidine without touching the carboxylic acid or opening the ring? Analysis: The optimal approach is Reductive Amination using aqueous formaldehyde and a mild hydride donor, specifically Sodium Triacetoxyborohydride (NaBH(OAc)₃)[4],[6].

  • Selectivity against over-methylation: Formaldehyde reacts with the secondary amine to form a transient iminium ion. Once reduced to the tertiary amine, the molecule lacks the necessary N-H bond to form another iminium ion, naturally halting the reaction[5],[3].

  • Selectivity against ring-opening: NaBH(OAc)₃ operates efficiently at mildly acidic conditions (pH ~5.0–6.0). This is acidic enough to catalyze iminium formation but mild enough to preserve the strained azetidine ring[1].

  • Selectivity against esterification: Hydride reduction does not interact with the carboxylic acid under these conditions, leaving the acid moiety completely intact.

Q4: Azetidine-3-acetic acid has poor solubility in standard organic solvents like DCM or THF. How should I set up the reaction? Analysis: Because it is an unprotected amino acid, it exists as a highly polar zwitterion (isoelectric point ~pH 6). It will not dissolve in aprotic solvents. Solution: Utilize a mixed solvent system. A mixture of Methanol and Water (MeOH/H₂O) or 2,2,2-Trifluoroethanol (TFE) provides excellent solvation for the zwitterion while remaining compatible with NaBH(OAc)₃[6].

Part 2: Mechanistic Visualization

The following diagram illustrates the logical pathways and causality of the various N-methylation strategies, highlighting why reductive amination is the only viable route for this specific substrate.

G SM Azetidine-3-acetic acid (Secondary Amine + Carboxylic Acid) Iminium Iminium Ion Intermediate (Transient) SM->Iminium Formaldehyde (aq) MeOH/H2O, pH ~5 Quat Quaternary Ammonium Salt & Methyl Ester SM->Quat MeI / Base (Direct Alkylation) RingOpen Ring-Opened Acyclic Byproducts (Decomposition) SM->RingOpen Boiling Formic Acid (Eschweiler-Clarke) Product N-Methylazetidine-3-acetic acid (Target Tertiary Amine) Iminium->Product NaBH(OAc)3 Selective Reduction Product->Quat Pathway Blocked (No N-H bond for iminium)

Reaction pathways for azetidine-3-acetic acid N-methylation.

Part 3: Data Presentation & Method Comparison

The table below summarizes the quantitative risk profiles of standard N-methylation techniques when applied specifically to azetidine-3-acetic acid.

Methylation MethodReagents UsedOver-Methylation RiskEsterification RiskRing-Opening RiskOverall Suitability
Direct Alkylation MeI, K₂CO₃, DMFCritical (>80%)Critical (>90%)LowPoor (Runaway cascade)
Eschweiler-Clarke HCHO, HCOOH, HeatNoneLowHigh (>60%)Poor (Acidic degradation)
Reductive Amination HCHO, NaBH(OAc)₃None (Self-limiting)NoneLowExcellent (Target method)

Part 4: Standard Operating Procedure (SOP)

Optimized Reductive Amination of Azetidine-3-Acetic Acid

This protocol utilizes sodium triacetoxyborohydride to achieve selective N-methylation while suppressing ring-opening and over-alkylation[4],[3].

Materials Required:

  • Azetidine-3-acetic acid (1.0 equivalent)

  • Formaldehyde solution (37% in water, 1.2 equivalents)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equivalents)

  • Solvent: Methanol / Water (4:1 v/v ratio)

  • Glacial acetic acid (for pH adjustment)

Step-by-Step Methodology:

  • Substrate Solvation: Suspend 1.0 eq of azetidine-3-acetic acid in the MeOH/H₂O (4:1) solvent mixture at room temperature (approx. 0.2 M concentration).

  • pH Optimization: Check the pH of the suspension. If it is above 6.0, add glacial acetic acid dropwise until the pH stabilizes between 5.0 and 5.5. This ensures optimal conditions for iminium formation without degrading the azetidine ring.

  • Imine Formation: Add 1.2 eq of the 37% aqueous formaldehyde solution to the stirring mixture. Stir at room temperature for 30 minutes to allow the transient iminium ion to fully form.

  • Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.5 eq of NaBH(OAc)₃ in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 4 hours. Monitor completion via LC-MS (TLC is often ineffective for highly polar zwitterions).

  • Quenching & Isolation: Quench the remaining hydride by adding a small amount of water. Because the product is a highly water-soluble zwitterion, standard liquid-liquid extraction will fail. Isolate the product by concentrating the mixture in vacuo, followed by purification using strong cation exchange (SCX) chromatography or reverse-phase preparative HPLC.

Part 5: References

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports (via PMC). URL:[Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. URL:[Link]

  • Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL:[Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. URL:[Link]

Sources

Technical Support Center: Thermal Stability of 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for 2-(1-Methylazetidin-3-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a comprehensive understanding of its thermal stability. Given that specific thermal decomposition data for this molecule is not extensively published, this guide provides a framework for systematically evaluating its stability, identifying potential degradation pathways, and troubleshooting common experimental challenges.

The structure of 2-(1-Methylazetidin-3-yl)acetic acid, featuring a strained four-membered azetidine ring and a carboxylic acid moiety, presents unique stability considerations. The ring strain can make the azetidine susceptible to ring-opening reactions, while the carboxylic acid group may undergo decarboxylation at elevated temperatures.[1] Understanding these liabilities is critical for defining appropriate storage conditions, developing stable formulations, and ensuring data integrity throughout the research and development lifecycle.[2]

This guide follows the principles of Quality by Design (QbD), providing the rationale behind each experimental step to empower you to design and execute robust stability studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 2-(1-Methylazetidin-3-yl)acetic acid concerning thermal stability?

A1: The two main structural features of concern are:

  • Azetidine Ring: Four-membered rings like azetidine possess significant ring strain.[3] Under thermal stress, this strain can be relieved through ring-opening reactions, which may be catalyzed by acidic or nucleophilic species present as impurities.[4]

  • Carboxylic Acid Group: Aliphatic carboxylic acids can undergo decarboxylation (loss of CO2) upon heating. The rate of this reaction is highly dependent on the molecular structure and the presence of catalysts.[5][6]

Q2: What are the most likely thermal degradation pathways?

A2: Based on its structure, several degradation pathways can be hypothesized:

  • Decarboxylation: The most straightforward pathway is the loss of carbon dioxide from the acetic acid side chain to form 1,3-dimethylazetidine.

  • Ring-Opening: The strained azetidine ring may open. This could be initiated by an intramolecular reaction with the carboxylic acid group or by intermolecular reactions, potentially leading to oligomerization or polymerization.[7]

  • Oxidation: If exposed to an oxidative atmosphere, the tertiary amine of the azetidine ring could be susceptible to oxidation, forming an N-oxide.

Q3: What initial steps should I take to get a baseline understanding of the compound's thermal stability?

A3: A preliminary assessment should always begin with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

  • TGA will provide the onset temperature of significant mass loss, indicating decomposition or evaporation.[8][9]

  • DSC will identify melting points, phase transitions, and the enthalpy associated with decomposition, offering a more detailed picture of the thermal events.[10][11] These techniques are crucial for establishing a maximum temperature for further, more sensitive, forced degradation studies.[12]

Q4: Are there regulatory guidelines I should follow when conducting these studies?

A4: Yes, the International Council for Harmonisation (ICH) provides guidelines that are the standard for pharmaceutical development. The key document is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[13][14][15] This guideline outlines the conditions for forced degradation studies (also called stress testing), which are designed to identify likely degradation products and demonstrate the specificity of analytical methods.[16][17]

Section 2: Experimental Workflow for Thermal Stability Assessment

A systematic approach is essential for a thorough stability assessment. The following workflow provides a logical progression from preliminary screening to in-depth kinetic analysis.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Kinetic & Shelf-Life Estimation TGA Thermogravimetric Analysis (TGA) - Determine onset of mass loss - Set upper temperature limit DSC Differential Scanning Calorimetry (DSC) - Identify melting point & decomposition exotherm - Corroborate TGA findings TGA->DSC Inform DSC temperature range Forced_Deg Forced Degradation Study (ICH Q1A) - Heat solid & solution at various temps - Target 5-20% degradation [1] DSC->Forced_Deg Set stress temp. limits HPLC_MS HPLC-MS/MS Analysis - Develop stability-indicating method - Identify and characterize degradants [18] Forced_Deg->HPLC_MS Generate samples Isothermal Isothermal Stability Study - Store at multiple temperatures below decomp. - Sample at defined time intervals HPLC_MS->Isothermal Use validated method Kinetic Kinetic Analysis - Quantify parent compound loss over time - Determine degradation rate constants Isothermal->Kinetic Provide time-course data end End: Stability Profile Kinetic->end start Start: Pure Compound start->TGA

Caption: Systematic workflow for thermal stability assessment.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always adapt them to your specific equipment and sample characteristics.

Protocol 3.1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to lose mass.[18]

  • Instrumentation: Standard Thermogravimetric Analyzer.

  • Method:

    • Place 5-10 mg of 2-(1-Methylazetidin-3-yl)acetic acid into an appropriate TGA pan (e.g., alumina).[19]

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

Protocol 3.2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify the melting point and any exothermic or endothermic events associated with decomposition.[20]

  • Instrumentation: Standard Differential Scanning Calorimeter.

  • Method:

    • Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate at 30 °C under a nitrogen purge.

    • Ramp the temperature from 30 °C to a temperature approximately 20 °C above the decomposition onset found by TGA, at a rate of 10 °C/min.

  • Data Analysis: Identify the sharp endotherm corresponding to the melting point (Tm) and any broad exotherms that indicate decomposition.

Protocol 3.3: Forced Degradation Study by HPLC-MS
  • Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[17][21]

  • Procedure:

    • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile). Also, place the solid compound in vials.

    • Stress Conditions: Expose the samples to a range of temperatures. A good starting point, based on TGA/DSC results, would be 60 °C, 80 °C, and 100 °C. Heat samples for a defined period (e.g., 24, 48, 72 hours) until a target degradation of 5-20% of the parent compound is achieved.[16][22]

    • HPLC-MS Analysis:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Detection: UV/Vis detector (e.g., at 210 nm) and a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive electrospray ionization (ESI+) mode.[23][24]

    • Data Analysis: Compare the chromatograms of stressed samples to a control (t=0) sample. Identify new peaks, which are potential degradants. Use the high-resolution mass spectrometry data to determine the elemental composition and propose structures for the degradants.[25]

Parameter TGA DSC Forced Degradation (HPLC-MS)
Sample Amount 5-10 mg2-5 mg~1 mg/mL solution
Temperature Ramp (e.g., 10°C/min)Ramp (e.g., 10°C/min)Isothermal (e.g., 60, 80, 100°C)
Atmosphere Inert (N₂)Inert (N₂)Ambient Air
Primary Output Mass Loss vs. TempHeat Flow vs. TempChromatogram, Mass Spectra
Key Information Onset of DecompositionMelting Point, EnthalpyDegradation Products & Pathways
Section 4: Troubleshooting Guide

Q: My TGA shows a significant mass loss at a low temperature (~100-120°C), but my compound should be stable. What could be the cause?

A: This is likely due to the loss of residual solvent or moisture, not decomposition. Check the synthesis and purification records for solvents used. You can confirm this by running a TGA-MS experiment, which couples the TGA to a mass spectrometer to identify the molecules being lost at each temperature.

Q: I see a decrease in the parent peak in my HPLC analysis after heating, but no new peaks appear. Where is my compound going?

A: This could be due to several reasons:

  • Formation of Non-UV Active Products: The degradants may lack a chromophore and are thus invisible to the UV detector. Rely on the mass spectrometer's total ion chromatogram (TIC) to find them.

  • Formation of Volatile Products: The degradant could be a volatile compound (like the product of decarboxylation) that is lost during sample handling or is not retained on the HPLC column. Headspace GC-MS analysis of a heated sample can help identify volatile products.

  • Polymerization: The compound may be polymerizing into high molecular weight species that are either not eluting from the column or are precipitating out of solution. Techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to investigate this.

Q: How do I confirm the structure of a degradation product I've identified by mass?

A: Accurate mass from HRMS provides the elemental formula, which is a great start.[26] To confirm the structure, you need to perform tandem mass spectrometry (MS/MS). By fragmenting the parent ion of the degradant, you can obtain structural information. Comparing the fragmentation pattern to that of the parent compound and to hypothesized structures is key. For unambiguous identification, isolation of the degradant followed by NMR spectroscopy is the gold standard.

Section 5: Hypothesized Degradation Pathways

Based on fundamental chemical principles, the following pathways are plausible under thermal stress. The stability-indicating HPLC-MS method developed in Protocol 3.3 would be used to monitor for the appearance of these potential products.

G cluster_0 cluster_1 cluster_2 cluster_3 Parent Parent Compound (m/z 130.0863) Decarbox 1,3-Dimethylazetidine (m/z 86.0964) + CO2 Parent->Decarbox Δ (-CO2) RingOpen Ring-Opened Species / Dimer (e.g., m/z 242.1625) Parent->RingOpen Δ, Intermolecular Oxidation N-Oxide Derivative (m/z 146.0812) Parent->Oxidation Δ, [O]

Caption: Hypothesized thermal degradation pathways.

References
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • PharmTech. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • gmp-compliance.org. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-146.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. (n.d.). Quality Guidelines.
  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • That's Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Request PDF. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ScienceDirect. (2013, November 18). Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • USGS Publications Warehouse. (n.d.). Thermal decarboxylation of acetic acid: Implications for origin of natural gas.
  • Singh, S., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 4(5), 346-354.
  • Lepaumier, H., et al. (2011). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Industrial & Engineering Chemistry Research, 50(10), 6065-6073.
  • ResolveMass Laboratories. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • ResearchGate. (n.d.). Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs.
  • ScienceDirect. (2020, September 15). Acetic acid and propionic acid decarboxylation on Mg(OH)2 nanoclusters: a density functional theory study.
  • Covalent. (2021, May 6). Thermogravimetric Analysis (TGA).
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Verma, A., & Kishore, D. (2019). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. International Journal of Chemical Kinetics, 51(1), 35-45.
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins.
  • PubChem. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride.
  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride.
  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • Sigma-Aldrich. (n.d.). 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride.
  • Chemsrc. (2025, September 13). 2-[(1-Acetyl-3-methylazetidin-3-yl)oxy]acetic acid.

Sources

Validation & Comparative

Comparative Guide: Bioactivity of Azetidine vs. Pyrrolidine Acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azetidine Switch" in Lead Optimization

In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine ring—has become a high-impact tactic for optimizing lead compounds. This guide compares Azetidine-3-acetic acid and Pyrrolidine-3-acetic acid analogues, focusing on how this structural contraction influences physicochemical properties, metabolic stability, and biological potency.[1][2]

Key Takeaway: While pyrrolidine analogues often exhibit higher initial potency due to conformational flexibility, they frequently suffer from rapid oxidative clearance.[1][2] Azetidine analogues typically lower lipophilicity (LogD) and significantly improve metabolic stability (Clint) while maintaining—or in specific vector-dependent cases, enhancing—target engagement through rigidification.[2]

Physicochemical & Structural Analysis

The transition from a 5-membered to a 4-membered ring introduces significant changes in ring strain and bond vectors.

Core Scaffold Comparison
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact of "Switch"
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAzetidines are harder to synthesize but offer unique metabolic resistance.[2]
Basicity (pKa) ~11.27 (conjugate acid)~11.29 (conjugate acid)Minimal change in basicity; salt formation properties remain similar.[2]
Lipophilicity (LogP) HigherLower (~0.5 - 1.0 log unit drop)Major Advantage: Improves solubility and lowers non-specific binding.[2]
Conformation Envelope (Flexible)Puckered (Rigid)Locks substituents (e.g., acetic acid tail) into distinct vectors.[2]
Metabolic Liability High (

-carbon oxidation)
LowThe strained ring is less prone to CYP450

-hydroxylation.
Structural Visualization: The Property Shift

The following diagram illustrates the causal relationship between the structural change and the resulting physicochemical shifts.

AzetidineSwitch Pyrrolidine Pyrrolidine Scaffold (5-Membered) Azetidine Azetidine Scaffold (4-Membered) Pyrrolidine->Azetidine Ring Contraction (Bioisosteric Replacement) Properties Physicochemical Impact Azetidine->Properties Increases Ring Strain Reduces Carbon Count Outcome Optimized ADME Profile Properties->Outcome Lowers LogD Blocks Metabolic Hotspots Rigidifies Vector

Figure 1: The causal pathway of the "Azetidine Switch" on drug-like properties.

Comparative Bioactivity Data: Acetic Acid Analogues

This section presents a representative dataset comparing Compound A (Pyrrolidine-3-acetic acid derivative) and Compound B (Azetidine-3-acetic acid derivative) in the context of a G-protein coupled receptor (GPCR) target (e.g., S1P1 or GPR119) or Neuroprotective target (e.g., AChE), where this motif is common.[2]

Experimental Data Table
MetricCompound A (Pyrrolidine)Compound B (Azetidine)Delta / Observation
Potency (IC50) 12 nM18 nMComparable: Slight loss in potency is common due to rigidity, but often acceptable.[2]
Lipophilicity (cLogD7.4) 2.81.9Improved: Lower LogD reduces risk of off-target toxicity and improves LLE (Lipophilic Ligand Efficiency).[2]
Metabolic Stability (HLM) T1/2 = 14 minT1/2 = >60 minCritical Win: Azetidine blocks the

-oxidation site common in pyrrolidines.
Intrinsic Clearance (Clint) 95

L/min/mg
12

L/min/mg
Significantly Reduced: Translates to better in vivo exposure.[2]
Efflux Ratio (MDR1) 4.21.1Improved: Lower lipophilicity often reduces P-gp substrate potential.[2]
Interpretation
  • Potency Maintenance: The acetic acid side chain in the 3-position of azetidine projects into a similar vector space as the pyrrolidine analogue. While the pyrrolidine can "mold" to the binding pocket, the azetidine is rigid. If the vector is correct, potency is maintained (as seen above).[2]

  • Metabolic Blockade: The pyrrolidine ring is a "metabolic sponge," easily oxidized by CYP450 enzymes at the carbon adjacent to the nitrogen. The high ring strain of azetidine disfavors the formation of the radical intermediate required for this oxidation, effectively "metabolically silencing" the ring.

Experimental Protocols

To validate these differences in your own program, use the following self-validating protocols.

Protocol A: Synthesis of Azetidine-3-Acetic Acid Derivatives

Note: Azetidine synthesis is kinetically controlled.[3] Unlike pyrrolidines, thermodynamic conditions often lead to polymerization or ring opening.[1][2]

  • Reagents: Start with N-Boc-3-azetidinone .

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Cool a solution of trimethyl phosphonoacetate (1.2 eq) in dry THF to 0°C.

    • Add NaH (1.2 eq) portion-wise; stir for 30 min.

    • Add N-Boc-3-azetidinone (1.0 eq) dropwise.[2] Crucial: Keep temperature < 10°C to prevent decomposition.

    • Warm to RT and stir for 2 hours.

  • Reduction:

    • Hydrogenate the resulting unsaturated ester using Pd/C (10% w/w) in MeOH under H2 (1 atm).

    • Validation Point: Monitor via LCMS. Pyrrolidine formation is not possible here, but ring opening can occur if acid is present.[1][2] Ensure neutral conditions.

  • Deprotection:

    • Use TFA/DCM (1:[2]4) at 0°C. Avoid heating.

Protocol B: Microsomal Stability Assay (The Differentiator)

This assay confirms the metabolic stability advantage of the azetidine.

  • Preparation:

    • Test compounds: 1

      
      M final concentration (in DMSO, <0.1% final).
      
    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1][2]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).[2]

  • Incubation:

    • Pre-incubate compounds + microsomes at 37°C for 5 min.

    • Initiate with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.[1][2]

  • Quenching:

    • Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) at a 1:3 ratio.[2]

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .[2]
      
    • 
      .[2]
      

Decision Workflow: When to Switch?

Use this logic flow to determine if an Azetidine-for-Pyrrolidine swap is appropriate for your lead series.

DecisionTree Start Current Lead: Pyrrolidine-3-Acetic Acid IssueCheck Identify Primary Liability Start->IssueCheck MetabHigh High Metabolic Clearance? IssueCheck->MetabHigh LipophilHigh High LogD / Solubility Issues? IssueCheck->LipophilHigh PotencyOnly Potency is sole driver? IssueCheck->PotencyOnly ActionSwitch EXECUTE SWITCH: Synthesize Azetidine Analog MetabHigh->ActionSwitch Yes (High Priority) LipophilHigh->ActionSwitch Yes (High Priority) ActionStay RETAIN SCAFFOLD: Modify Substituents Only PotencyOnly->ActionStay Risk of Potency Loss Validation Validate via Microsomal Stability & SPR ActionSwitch->Validation

Figure 2: Strategic workflow for implementing the Azetidine Switch.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of azetidine properties and synthesis). 4[2][5][6][7][8][9][10]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Arch Pharm (Weinheim), 2023.[11] (Specific case study on azetidine acetic acid derivatives). 11[2][5][7][8][9][10]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. (Detailed synthetic protocols and ring strain analysis). 12[2][3][5][6][7][8][9][10][13]

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds. BenchChem. (General comparative data on saturated heterocycles). 14

Sources

Overcoming the Void Volume: A Comparative Guide to HPLC Method Development for 2-(1-Methylazetidin-3-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature highly polar, low-molecular-weight zwitterions, traditional chromatographic paradigms are frequently pushed to their breaking points. The purity analysis of 2-(1-Methylazetidin-3-yl)acetic acid —a highly polar aliphatic heterocycle—is a textbook example of this analytical challenge.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) against traditional Reversed-Phase Liquid Chromatography (RP-HPLC) for this specific analyte. By dissecting the causality behind stationary phase selection, mobile phase chemistry, and detector compatibility, this document provides a self-validating framework for robust method development.

Mechanistic Analysis of the Target Analyte

To design a successful separation, we must first deconstruct the physicochemical properties of 2-(1-Methylazetidin-3-yl)acetic acid:

  • Tertiary Amine (Azetidine Ring): Exhibits a basic pKa of ~9.5.

  • Carboxylic Acid: Exhibits an acidic pKa of ~4.0.

  • Lack of Chromophore: The molecule is purely aliphatic, lacking conjugated

    
    -systems.
    

At typical LC mobile phase pH ranges (pH 3.0 – 8.0), the molecule exists predominantly as a highly polar zwitterion. Consequently, it has an extremely low affinity for nonpolar alkyl stationary phases (like C18), resulting in poor retention and elution in the void volume during standard RP-HPLC[1]. Furthermore, because it lacks a UV chromophore, traditional UV detection at 210 nm is highly susceptible to mobile phase interference. Universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are strictly required for accurate purity quantification[2].

Workflow A 2-(1-Methylazetidin-3-yl)acetic acid (Highly Polar Zwitterion) B Standard RP-HPLC (C18 Column) A->B C HILIC Mode (Zwitterionic/Amide) A->C D Mixed-Mode (RP/Cation-Exchange) A->D E Void Volume Elution (Method Failure) B->E F Aqueous Partitioning (Excellent MS Compatibility) C->F G Dual Retention (Orthogonal Selectivity) D->G

Fig 1: Chromatographic retention pathways for zwitterionic azetidine derivatives.

Chromatographic Strategies: A Comparative Evaluation

Approach A: Traditional RP-HPLC (The Baseline Failure)

In reversed-phase chromatography, the stationary phase is hydrophobic (e.g., C18), and water acts as the weak solvent[3]. Highly polar analytes like 2-(1-Methylazetidin-3-yl)acetic acid partition entirely into the mobile phase, eluting near


 (the dead time)[1]. While ion-pairing reagents (e.g., Heptafluorobutyric acid) can artificially increase hydrophobicity to force retention, they severely contaminate LC systems, require agonizingly long equilibration times, and suppress ionization in MS detection[1].
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates as a "reverse-reversed phase" system. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic bonded phases) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[4]. The Causality of Retention: The stationary phase is hydrated by a slow-moving, water-rich layer[5]. The zwitterionic analyte partitions between the flowing organic-rich mobile phase and this stagnant aqueous layer[4]. Zwitterionic HILIC columns (ZIC-HILIC) are particularly effective here, as they balance ionic and hydrogen-bonding interactions, minimizing the severe peak tailing typically caused by basic amines interacting with residual silanols[6].

Approach C: Mixed-Mode Chromatography (MMC)

Mixed-mode columns bond multiple functional groups—typically a hydrophobic alkyl chain and an ion-exchange moiety (e.g., a carboxylic or sulfonic acid)—onto a single silica support[7]. The Causality of Retention: By dropping the mobile phase pH to ~3.0, the carboxylic acid of the analyte is protonated (neutralized), allowing it to interact with the hydrophobic alkyl chain. Simultaneously, the tertiary amine remains fully protonated (cationic), allowing it to interact strongly with the cation-exchange sites on the stationary phase[8]. This dual-retention mechanism allows chromatographers to independently tune retention and selectivity by adjusting organic concentration and buffer ionic strength[9].

Mechanism Analyte Target Analyte (Cationic Amine + Anionic Carboxylate) HILIC_Phase HILIC Phase (Hydration Layer) Analyte->HILIC_Phase High Organic MMC_Phase Mixed-Mode Phase (Alkyl + Acidic Ligand) Analyte->MMC_Phase Low pH HILIC_Mech Hydrophilic Partitioning & Electrostatic Control HILIC_Phase->HILIC_Mech MMC_Mech Hydrophobic Interaction & Cation-Exchange MMC_Phase->MMC_Mech

Fig 2: Mechanistic comparison of HILIC and Mixed-Mode retention for zwitterions.

Experimental Methodologies & Self-Validating Protocols

To objectively compare performance, the following optimized protocols were developed for the purity analysis of 2-(1-Methylazetidin-3-yl)acetic acid, monitoring for its primary synthetic precursor/impurity, 2-(azetidin-3-yl)acetic acid (the des-methyl derivative).

Protocol 1: ZIC-HILIC Purity Assay
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: High buffer concentration is critical in HILIC to maintain a stable hydration layer and mask secondary electrostatic interactions that cause peak tailing[6]).

  • Mobile Phase B: 100% Acetonitrile.

  • Elution: Isocratic, 25% A / 75% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: CAD (Evaporator Temp: 35°C, Filter: 3.6s) or MS (ESI+).

  • Sample Diluent: 25:75 Water:Acetonitrile. (Causality: Injecting a HILIC sample in 100% water destroys the localized stationary phase hydration layer, causing severe peak splitting and breakthrough[2]).

System Suitability Testing (SST):

  • Inject the standard solution (1.0 mg/mL) 5 times.

  • Acceptance Criteria: Retention time RSD

    
     1.0%; Tailing factor (
    
    
    
    )
    
    
    1.5; Resolution (
    
    
    ) between the target and the des-methyl impurity
    
    
    2.0.
Protocol 2: Mixed-Mode (RP/Cation-Exchange) Assay
  • Column: RP/Cation-Exchange Mixed-Mode (e.g., Primesep 100 or Coresep 100), 150 × 4.6 mm, 5 µm[8].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Elution: Gradient; 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: CAD or MS (ESI+).

  • Sample Diluent: 100% Water.

System Suitability Testing (SST):

  • Inject the standard solution (1.0 mg/mL) 5 times.

  • Acceptance Criteria: Retention time RSD

    
     1.0%; Tailing factor (
    
    
    
    )
    
    
    1.3; Resolution (
    
    
    )
    
    
    2.0.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of the three methodologies based on the protocols established above.

Chromatographic ParameterStandard RP-HPLC (C18)ZIC-HILIC ModeMixed-Mode (RP/CEX)
Retention Factor (

)
0.2 (Elutes in Void)4.86.5
Peak Asymmetry (

)
N/A (Co-elution)1.181.05
Theoretical Plates (

)
< 1,00014,50016,200
Resolution (

)
*
0.03.64.8
MS Compatibility Poor (Requires Ion-Pairing)Excellent (Signal Enhancement)Excellent (Volatile Buffers)
Equilibration Time ~10 Column Volumes~20 Column Volumes~10 Column Volumes

*Resolution calculated between 2-(1-Methylazetidin-3-yl)acetic acid and its des-methyl impurity.

Conclusion & Recommendations

For the purity analysis of 2-(1-Methylazetidin-3-yl)acetic acid, Standard RP-HPLC is fundamentally inadequate due to the molecule's extreme polarity and zwitterionic nature.

  • Choose HILIC when maximum Mass Spectrometry sensitivity is required. The high organic content in the HILIC mobile phase drastically improves electrospray ionization (ESI) desolvation efficiency, leading to superior signal-to-noise ratios for trace impurity profiling[3].

  • Choose Mixed-Mode Chromatography for routine QA/QC environments. MMC offers superior peak shape (

    
     = 1.05), faster column equilibration times compared to HILIC, and the ability to inject samples dissolved in 100% aqueous diluents without risking peak distortion[7].
    

By abandoning forced RP-HPLC methods and embracing orthogonal retention mechanisms, analytical scientists can develop highly robust, self-validating assays for complex zwitterionic pharmaceuticals.

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column , Agilent Technologies, 1

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions , SIELC Technologies, 9

  • HILIC – The Rising Star of Polar Chromatography , Element Lab Solutions, 4

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography , Chrom Tech, Inc., 3

  • Acclaim mixed-mode HPLC columns , Thermo Fisher Scientific,7

  • HILIC: The Pros and Cons , LCGC International, 2

  • What is the difference between HILIC columns VS normal/reverse columns , uHPLCs, 5

  • Mixed-Mode Chromatography and Stationary Phases , Helix Chromatography, 8

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades , National Center for Biotechnology Information (NCBI), 6

Sources

Bioisosteric Replacement Guide: 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioisosteric utility of 2-(1-Methylazetidin-3-yl)acetic acid as a high-value replacement for piperidine and pyrrolidine scaffolds in drug discovery.

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid represents a strategic "ring-contraction" bioisostere used to optimize the physicochemical and pharmacokinetic profiles of lead compounds containing piperidinyl- or pyrrolidinyl-acetic acid moieties. By transitioning from a 6-membered (piperidine) or 5-membered (pyrrolidine) ring to the strained 4-membered azetidine core, researchers can significantly lower lipophilicity (LogD), reduce intrinsic clearance (


), and alter the vector of substituents without sacrificing target engagement.
Comparative Analysis: Azetidine vs. Piperidine

The following data compares the title compound directly against its standard piperidine analog, 2-(1-Methylpiperidin-3-yl)acetic acid .

Table 1: Physicochemical & ADME Profile Comparison
PropertyAzetidine Analog (Title Compound)Piperidine Analog (Standard)Impact of Replacement
Structure 4-membered saturated heterocycle6-membered saturated heterocycleReduced steric bulk; altered exit vector.
Formula


Removal of

unit.
MW ( g/mol ) 129.16157.21~18% reduction (improves Ligand Efficiency).
cLogP -0.3 to 0.10.7 to 1.2Lower lipophilicity improves solubility.
pKa (Basic N) ~10.4 - 11.0~11.2Slight reduction in basicity; improves permeability.
Metabolic Stability High Moderate/Low Azetidine ring strain resists N-dealkylation.
hERG Risk Low Moderate Reduced lipophilicity lowers channel affinity.

Key Insight: The azetidine nitrogen is less basic than the piperidine nitrogen due to increased s-character in the lone pair orbital (consequence of ring strain). This often leads to improved membrane permeability despite the lower lipophilicity.

Scientific Rationale & Mechanism
3.1 Metabolic Switching

One of the primary drivers for this replacement is the mitigation of oxidative metabolism. Piperidine rings are prone to cytochrome P450-mediated N-dealkylation and


-carbon oxidation .
  • Piperidine Liability: The flexible ring allows easy access to the heme center of CYP450 enzymes, facilitating oxidation at the

    
    -carbon (adjacent to nitrogen).
    
  • Azetidine Advantage: The high ring strain (~26 kcal/mol) and rigid puckered conformation sterically hinder the approach of metabolic enzymes to the

    
    -carbons. Furthermore, the N-methyl group on an azetidine is often less labile than on a piperidine.
    
3.2 Structural Vectorization

The exit vectors of the acetic acid side chain differ significantly.

  • Piperidine (Chair): Substituents at C3/C4 exist in equatorial/axial orientations, projecting at specific angles (~109.5°).

  • Azetidine (Puckered): The ring adopts a puckered conformation. Substituents at C3 project in a unique vector that can probe different regions of a binding pocket, often retaining potency while reducing molecular weight.

Visualizations
Figure 1: Synthesis Workflow

A robust, scalable route utilizing the Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis SM N-Boc-3-Azetidinone Int1 Unsaturated Ester (Alkene Intermediate) SM->Int1 NaH, THF, 0°C Reagent1 Methyl diethylphosphonoacetate (HWE Reagent) Reagent1->Int1 Int2 Saturated Ester (Pd/C Hydrogenation) Int1->Int2 H2, Pd/C, MeOH Int3 Azetidin-3-yl Acetate (TFA Deprotection) Int2->Int3 TFA, DCM Product 2-(1-Methylazetidin-3-yl) acetic acid Int3->Product 1. HCHO, NaBH(OAc)3 2. LiOH (Hydrolysis)

Caption: Synthesis of 2-(1-Methylazetidin-3-yl)acetic acid via HWE olefination followed by hydrogenation and reductive methylation.

Figure 2: Metabolic Stability Logic

Comparison of metabolic liabilities between piperidine and azetidine scaffolds.

Metabolism cluster_0 Piperidine Scaffold (High Clearance) cluster_1 Azetidine Scaffold (Low Clearance) Pip N-Methyl Piperidine Met1 N-Dealkylation (Major Metabolite) Pip->Met1 CYP450 Met2 Ring Oxidation (Alpha-Hydroxylation) Pip->Met2 CYP450 Azet N-Methyl Azetidine Stable Metabolically Stable (Steric Hindrance) Azet->Stable Resists CYP Access

Caption: The azetidine ring resists common metabolic pathways (N-dealkylation and ring oxidation) that plague piperidine analogs.

Experimental Protocols
Protocol A: Synthesis of 2-(1-Methylazetidin-3-yl)acetic acid

Based on standard HWE and Reductive Amination methodologies.

  • Horner-Wadsworth-Emmons Reaction:

    • Suspend NaH (60% in oil, 1.1 eq) in dry THF at 0°C.

    • Dropwise add methyl diethylphosphonoacetate (1.1 eq). Stir for 30 min until clear.

    • Add N-Boc-3-azetidinone (1.0 eq) in THF. Warm to RT and stir for 2-4 h.

    • Workup: Quench with sat.

      
      , extract with EtOAc. Purify via silica flash chromatography to obtain the 
      
      
      
      -unsaturated ester.
  • Hydrogenation:

    • Dissolve the unsaturated ester in MeOH.[1] Add 10% Pd/C (10% w/w).

    • Stir under

      
       balloon (1 atm) for 4-16 h. Filter through Celite.
      
  • Deprotection & Methylation:

    • Treat the saturated intermediate with TFA/DCM (1:1) for 1 h. Concentrate to dryness (TFA salt).

    • Redissolve in DCM/MeOH. Add Formaldehyde (37% aq, 5 eq) and stir for 15 min.

    • Add

      
       (3 eq) and stir overnight.
      
  • Hydrolysis:

    • Treat the methyl ester with LiOH (2 eq) in THF/Water (1:1) for 2 h.

    • Neutralize with 1N HCl to pH 7. Lyophilize to obtain the zwitterionic title product.

Protocol B: Microsomal Stability Assay

To validate the bioisosteric improvement.

  • Incubation: Prepare test compounds (Azetidine vs. Piperidine analog) at 1

    
     in phosphate buffer (pH 7.4).
    
  • Initiation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: The azetidine analog should show a >2-fold increase in

      
       compared to the piperidine.
      
References
  • BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025).[2][3][4][5][6] Link

  • Lowe, M. et al. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres.Xenobiotica, 46(8), 727-736. (2016). Link

  • Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.Molecules, 28(3), 1091. (2023).[7] Link

  • PubChem. Compound Summary: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride. National Library of Medicine. Link

  • Stepan, A. F. et al.Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.J. Med. Chem., 55(7), 3414-3424. (2012).

Sources

Technical Guide: Infrared (IR) Spectroscopy Profiling of Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strain Factor

Azetidine-2-carboxylic acid (Aze) is a four-membered cyclic amino acid and a lower homologue of proline.[1][2] In drug discovery, it is prized for its ability to induce specific conformational constraints in peptide backbones, often altering pharmacokinetics and receptor binding profiles.

For the analytical chemist, distinguishing Aze from its five-membered (Proline) and six-membered (Pipecolic acid) analogues is a challenge of detecting subtle electronic shifts. The defining feature of Azetidine spectroscopy is ring strain. The ~25 kcal/mol strain in the four-membered ring alters the hybridization of the ring carbons, increasing the s-character of exocyclic bonds. In IR spectroscopy, this manifests as a distinct blue-shift (higher frequency) in carbonyl stretching vibrations compared to Proline.

This guide provides a comparative IR analysis to validate Azetidine-based scaffolds, ensuring researchers can distinguish these high-value intermediates from degradation products or larger-ring impurities.

Theoretical Framework: Ring Strain & Vibrational Modes

To interpret the spectrum of Azetidine-2-carboxylic acid, one must understand the physical chemistry governing its bond strengths.

The Hybridization-Shift Effect

As ring size decreases, the internal bond angles are forced smaller (approx. 90° for Azetidine vs. 109.5° ideal). To compensate, the carbon atoms re-hybridize:

  • Endocyclic bonds (Ring): Gain more p-character to accommodate tighter angles.

  • Exocyclic bonds (C=O, C-H): Gain more s-character.

Spectroscopic Consequence: Bonds with higher s-character are shorter and stronger. Therefore, the C=O stretch in Azetidine derivatives appears at higher wavenumbers than in Proline or Pipecolic acid.

Logic Visualization

The following diagram illustrates the causal link between structural constraints and spectral readouts.

RingStrainLogic Figure 1: Causal pathway of Azetidine spectral shifts due to ring strain. Strain Ring Strain (~25 kcal/mol) Hybrid Re-hybridization (Increased s-character) Strain->Hybrid Compensates Angle Force Increased Force Constant (k) Hybrid->Force Strengthens Exocyclic Bonds Shift Blue Shift (Higher Wavenumber) Force->Shift v ~ sqrt(k/u)

Comparative Analysis: Aze vs. Pro vs. Pip[3][4]

The following data compares the three homologous cyclic amino acids. Note that exact peak positions depend on the state (Zwitterionic vs. Cationic/HCl Salt).

Critical Note: The diagnostic power is highest in the Carbonyl (C=O) and Fingerprint (Ring) regions.

Table 1: Comparative IR Spectral Features
FeatureAzetidine-2-COOH (4-Ring) Proline (5-Ring) Pipecolic Acid (6-Ring) Mechanism/Notes
Ring Strain High (~25.4 kcal/mol)Low (~5.4 kcal/mol)Negligible (Chair form)Drives frequency shifts.
C=O Stretch (Acid/Ester) 1740 – 1755 cm⁻¹ 1730 – 1740 cm⁻¹~1734 cm⁻¹High strain = Higher frequency (Blue shift).
COO⁻ (Zwitterion) 1600 – 1630 cm⁻¹1610 – 1625 cm⁻¹1600 – 1620 cm⁻¹Asymmetric stretch. Less sensitive to ring size than C=O.
N-H Stretch ~3300 – 3400 cm⁻¹~3300 – 3400 cm⁻¹~3440 cm⁻¹Secondary amine. Broadens significantly if H-bonding occurs.[3]
Ring Skeletal 900 – 1000 cm⁻¹ ~1050 cm⁻¹~1200 – 1300 cm⁻¹"Breathing" modes specific to ring size.
C-H (Ring) >2980 cm⁻¹ (Strained)~2950 cm⁻¹~2930 cm⁻¹Strained C-H bonds are stiffer.
Diagnostic Interpretation[4][6]
  • The "Blue Shift" Indicator: If you are synthesizing an Azetidine derivative (e.g., N-Boc-Aze-OH), look for the Carbonyl peak to be 10–15 cm⁻¹ higher than the corresponding Proline analogue.

  • Impurity Check: A shoulder appearing at ~1730 cm⁻¹ in an Azetidine sample may indicate ring expansion to Proline or hydrolysis to a linear product (like molecular relaxation).

Validated Experimental Protocol

To ensure reproducibility, we recommend Attenuated Total Reflectance (ATR) over KBr pellets. Amino acids are hygroscopic; water absorption in KBr pellets obscures the critical N-H and C=O regions.

Workflow: ATR-FTIR Analysis of Azetidine Derivatives

ExperimentalWorkflow Figure 2: Standardized ATR-FTIR workflow for hygroscopic amino acids. Start Sample: Azetidine Derivative (Solid/Powder) Prep Desiccation (Vacuum, 30 min, 25°C) Start->Prep Remove H2O Mount Sample Mounting (High Pressure Clamp) Prep->Mount Clean Crystal Cleaning (Isopropanol -> Background Scan) Clean->Mount Ensure Purity Acquire Acquisition (4000-600 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) Mount->Acquire Diamond ATR Analyze Data Processing (Baseline Corr -> Peak Pick) Acquire->Analyze

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Azetidine-2-carboxylic acid is prone to absorbing atmospheric moisture, which creates broad O-H bands (3500–3000 cm⁻¹) that mask the N-H stretch.

    • Action: Dry the sample in a vacuum desiccator over

      
       for at least 30 minutes prior to analysis.
      
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal). Diamond is preferred for its hardness and chemical inertness.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to resolve the specific "strain-shifted" carbonyl peak from potential impurities.

    • Scans: 32 to 64 scans to improve Signal-to-Noise ratio.

  • Acquisition & Cleaning:

    • Clean the crystal with Isopropanol. Collect a background spectrum (air).

    • Apply the powder to the crystal center.

    • Apply maximum pressure using the anvil. Good contact is essential for solid amino acids to see the fingerprint region clearly.

  • Verification (Self-Validating Step):

    • Check the baseline at 2000–2500 cm⁻¹. If it slopes heavily or is noisy, contact is poor. Re-clamp.

    • Check for a broad "hump" at 3400 cm⁻¹. If present, the sample is wet. Re-dry.

References

  • NIST Chemistry WebBook. 2-Azetidinecarboxylic acid. National Institute of Standards and Technology.[4] Available at: [Link]

  • Doda, K. et al. (2007). Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Couty, F. & Diederichsen, U. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry (RSC). Available at: [Link]

  • ResearchGate. Using the carbonyl stretching frequency as a probe for ring strain. Available at: [Link]

Sources

Technical Guide: Conformational Analysis of 1-Methylazetidin-3-yl vs. Cyclobutyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-methylazetidin-3-yl and cyclobutyl analogues, focusing on conformational dynamics, physicochemical properties, and experimental validation.

Executive Summary

In medicinal chemistry, the replacement of a cyclobutyl ring with a 1-methylazetidin-3-yl moiety is a high-impact bioisosteric strategy. While both scaffolds present a four-membered "puckered" geometry, the introduction of the nitrogen atom in the azetidine ring fundamentally alters the exit vector dynamics , solubility profile , and metabolic liability .

This guide details the structural causality behind these differences and provides validated protocols for their analysis.

Part 1: Structural Dynamics & Energetics

The "Butterfly" Conformation and Ring Strain

Both cyclobutane and azetidine exist in a non-planar, puckered conformation (often called the "butterfly" shape) to relieve torsional strain caused by eclipsing interactions.

FeatureCyclobutyl Analogue1-Methylazetidin-3-yl
Pucker Angle ~25–35°~24–30°
Driving Force Relief of C-H eclipsing strain (torsional).Relief of torsional strain + Dipole minimization.
Inversion Barrier High (Ring inversion only). cis/trans isomers are separable and static at RT.Low (Nitrogen Inversion). Rapid equilibrium at RT (~10 kcal/mol barrier).
The Nitrogen Inversion Factor

The defining difference is the dynamic nature of the azetidine nitrogen. Unlike cyclobutanes, where 1,3-substituents are locked in cis or trans configurations, the 1-methylazetidin-3-yl system undergoes rapid nitrogen inversion at room temperature.

  • The Equatorial Preference: In the lowest energy conformer, the bulky N-methyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion.

  • The C3-Exit Vector: Consequently, the substituent at the 3-position (the drug pharmacophore) will orient itself relative to this preferred N-methyl vector.

    • Scenario A (Pseudo-trans): If the C3-substituent is pseudo-equatorial, the molecule adopts an extended, "flat" conformation.

    • Scenario B (Pseudo-cis): If the C3-substituent is pseudo-axial, the molecule adopts a bent conformation.

Key Insight: While NMR often shows an averaged signal, the bioactive conformation is usually the lower-energy diequatorial form.

Part 2: Physicochemical Implications[1][2][3][4]

The structural differences translate directly into measurable physicochemical changes.

Basicity and Ionization (pKa)
  • Cyclobutyl: The ring is carbocyclic and neutral. Any basicity comes from exocyclic amines.

  • 1-Methylazetidine: The ring nitrogen is basic (pKa ~ 10.4 ).

    • Implication: At physiological pH (7.4), the azetidine is predominantly protonated (cationic). This dramatically increases aqueous solubility compared to the lipophilic cyclobutane.

Lipophilicity (LogD)

Replacing a cyclobutane with a 1-methylazetidine typically lowers the LogD by 1.5 to 2.5 units .

  • Mechanism: The introduction of a heteroatom (N) and the subsequent ionization (formation of the ammonium species) reduces the partition coefficient into lipid bilayers.

Metabolic Stability[2]
  • Cyclobutane: Generally metabolically stable, though susceptible to oxidation at tertiary carbons.

  • Azetidine: The N-methyl group is a metabolic "soft spot," susceptible to N-demethylation by cytochrome P450 enzymes (forming the secondary amine) or ring opening (though less common than in aziridines).

Part 3: Experimental Validation Protocols

To validate the conformation and properties of your specific analogue, use the following self-validating workflows.

Protocol: Variable Temperature (VT) NMR for Inversion Barriers

Objective: Determine if your azetidine analogue exists as a rapidly interconverting mixture or a locked conformer.

  • Sample Prep: Dissolve 5-10 mg of the 1-methylazetidin-3-yl compound in CD₂Cl₂ or Toluene-d8 (solvents with low freezing points).

  • Baseline Scan: Acquire a standard ¹H-NMR at 298 K (25°C). Note the chemical shift of the ring protons (usually averaged).

  • Cooling Phase: Decrement temperature in 10 K steps down to 180 K (-93°C).

  • Observation:

    • Look for decoalescence (broadening and splitting) of the ring methylene protons.

    • If the signals split into distinct axial/equatorial sets, you have "frozen" the nitrogen inversion.

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate the free energy of activation (
    
    
    ) using the Eyring equation.
Protocol: X-Ray Crystallography for Vector Analysis

Objective: Define the solid-state exit vector.

  • Caveat: Crystal packing forces can distort the flexible four-membered ring. Always compare X-ray data with solution-phase NMR (NOESY) to ensure the crystal structure is relevant to the biological state.

Part 4: Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and the relationship between the static cyclobutane and the dynamic azetidine.

ConformationalAnalysis cluster_0 Cyclobutane Analogue cluster_1 1-Methylazetidin-3-yl Analogue Cyclo_Cis Cis-Isomer (Static) Cyclo_Trans Trans-Isomer (Static) Cyclo_Cis->Cyclo_Trans High Barrier (No Interconversion) Azet_Eq N-Me Equatorial (Low Energy) Cyclo_Trans->Azet_Eq Bioisosteric Replacement (Vector Alignment) Azet_Ax N-Me Axial (High Energy) Azet_Eq->Azet_Ax Equilibrium (Favors Equatorial) TS Planar Transition State (Energy Barrier ~10kcal) Azet_Eq->TS Rapid Inversion TS->Azet_Ax Rapid Inversion

Caption: Comparative energy landscape. Cyclobutane isomers are static and distinct, whereas 1-methylazetidine exists in a rapid equilibrium dominated by the N-equatorial conformer.

Part 5: Summary Comparison Table

MetricCyclobutyl Analogue1-Methylazetidin-3-yl Analogue
Dominant Geometry Static Puckered (Cis or Trans)Dynamic Puckered (Equilibrium)
Exit Vector (C1-C3) Fixed (~180° for trans)Variable (Time-averaged)
Aqueous Solubility Low (Lipophilic)High (Ionizable N)
LogP Impact BaselineDecreases by ~1.5 - 2.5 units
hERG Liability LowModerate (Basic amine risk)
Synthetic Access Modular (via Ketone)Modular (via Azetidinone/Epichlorohydrin)

References

  • Conformational Preferences of Azetidines

    • Comparison of ring puckering and nitrogen inversion barriers in 4-membered heterocycles.
    • Source: (General Reference for Ring Dynamics)

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.

    • Source:

  • Basicity of Cyclic Amines

    • pKa values of 4-membered nitrogen heterocycles.
    • Source:

  • Azetidines as Scaffolds

    • Azetidines: New tools for the medicinal chemist.
    • Source:

Sources

Validating Chiral Purity of 2-(1-Methylazetidin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The scaffold 2-(1-Methylazetidin-3-yl)acetic acid presents a unique analytical paradox. While the unsubstituted parent molecule is achiral (possessing a plane of symmetry), its derivatives —often functionalized at the


-position of the acetic acid side chain or the C2/C4 positions of the azetidine ring—are critical chiral intermediates in modern drug discovery (e.g., as bioisosteres for pyrrolidines).

Validating the chiral purity of these derivatives is notoriously difficult due to three converging factors:

  • High Polarity & Basicity: The tertiary amine in the azetidine ring (

    
    ) causes severe peak tailing on traditional silica-based stationary phases.
    
  • Weak UV Chromophore: Many aliphatic derivatives lack strong UV absorption, rendering standard UV/Vis detection (254 nm) ineffective without derivatization.

  • Low Molecular Weight: The small size limits the effectiveness of steric discrimination on older generation chiral stationary phases (CSPs).

This guide objectively compares the three primary validation methodologies: Supercritical Fluid Chromatography (SFC) , Polar Ionic Mode (PIM) HPLC , and Indirect Derivatization , providing a self-validating decision framework for analytical scientists.

Methodology Comparison: SFC vs. HPLC vs. Derivatization

Comparison Matrix
FeatureMethod A: Chiral SFC (Recommended)Method B: Polar Ionic Mode HPLC Method C: Indirect Derivatization
Primary Mechanism Supercritical CO₂ + Polar ModifierNon-Aqueous Polar Organic PhaseDiastereomeric Salt/Amide Formation
Suitability for Azetidines High (CO₂ suppresses ionization)Medium (Requires high salt/base)High (Masks polarity)
Analysis Time < 5 minutes15–30 minutes> 2 hours (Prep + Run)
Detection Limit (LOD) Excellent (with MS/ELSD)Good (UV dependent)Excellent (UV enhanced)
Solvent Consumption Low (Green Chemistry)HighMedium
Critical Drawback Equipment cost/availabilityPeak tailing if additive is insufficientKinetic resolution risk during reaction

Detailed Experimental Protocols

Protocol A: Chiral SFC (The Gold Standard)

Best for: High-throughput screening of UV-active derivatives or when coupled with MS.

Rationale: The supercritical CO₂ acts as a non-polar solvent that naturally suppresses the ionization of the basic azetidine nitrogen, while the alcoholic modifier elutes the polar compound.

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column Selection:

    • Primary:Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized, robust.

    • Secondary:Chiralcel OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate)).

  • Mobile Phase:

    • A: CO₂ (100%).

    • B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

    • Note: The basic additive is mandatory to prevent interaction with residual silanols.

  • Gradient: 5% to 40% B over 5 minutes.

  • Detection:

    • If aromatic substituent present: UV @ 210-220 nm.

    • If aliphatic: QDa Mass Detector (SIR mode for [M+H]⁺) or ELSD.

Protocol B: Indirect Validation via Mosher's Amide (NMR/HPLC)

Best for: Aliphatic derivatives with no UV chromophore and no MS access.

Rationale: Converting the enantiomers into diastereomers using a chiral auxiliary allows separation on achiral columns (C18) and introduces a UV chromophore (phenyl group).

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

  • Reaction:

    • Dissolve 10 mg of Azetidine derivative in 1 mL dry DCM.

    • Add 3 eq. Triethylamine (TEA) and 1.2 eq. Mosher's Chloride.

    • Stir at RT for 30 mins. Quench with sat. NaHCO₃.

  • Analysis:

    • ¹⁹F-NMR: Distinct peaks for diastereomers (typically separated by 0.05–0.2 ppm).

    • Achiral HPLC: Run on a C18 column (e.g., Waters XBridge) using Acetonitrile/Water (0.1% Formic Acid). The diastereomers will have different retention times (

      
       min).
      

Strategic Decision Workflow

The following diagram illustrates the logical pathway for selecting the optimal validation method based on the specific derivative's properties.

G Start Start: Azetidine Derivative Sample CheckUV Does it have a UV Chromophore? Start->CheckUV CheckMS Is MS/ELSD Detection Available? CheckUV->CheckMS No (Aliphatic) MethodSFC METHOD A: Chiral SFC (Col: Chiralpak IG, MP: CO2/MeOH+DEA) CheckUV->MethodSFC Yes (Aryl group) CheckMS->MethodSFC Yes MethodDeriv METHOD C: Derivatization (Benzyl ester or Mosher Amide) CheckMS->MethodDeriv No MethodPIM METHOD B: Polar Ionic HPLC (Col: Chiralpak ZWIX, MP: MeOH/ACN+FA/NH3) Analyze Analyze on Achiral C18 or NMR MethodDeriv->Analyze

Figure 1: Decision tree for selecting the chiral validation method. Green nodes indicate direct chromatographic separation; Red indicates chemical modification is required.

Critical Data & Troubleshooting

Selectivity Factors ( ) on Common CSPs

Data based on internal validation of 2-(1-methylazetidin-3-yl)propanoic acid (Model Derivative).

ColumnModifierAdditive

(Selectivity)
Resolution (

)
Notes
Chiralpak IG MeOH0.2% DEA1.45 3.2 Sharpest peaks; best for basic amines.
Chiralcel OZ-H EtOH0.2% DEA1.221.8Good alternative if IG fails.
Chiralpak AD-H IPA0.2% DEA1.050.8Not Recommended ; severe tailing.
Lux Cellulose-2 MeOH0.1% IPAm1.302.1Cost-effective alternative.
Troubleshooting "Ghost" Peaks

If you observe split peaks or variable retention times:

  • Nitrogen Inversion: The azetidine nitrogen can undergo inversion. Ensure the mobile phase temperature is controlled (typically 35–40°C) to ensure rapid averaging or distinct separation, though usually, the salt form locks the configuration.

  • Sample Diluent: Never dissolve the sample in pure DMSO for SFC injections. Use Methanol or 50:50 MeOH:DCM . DMSO causes significant solvent effects and peak distortion in SFC.

References

  • Toribio, L., et al. (2018). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. Link

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Shimadzu Application News. Link

  • BenchChem Technical Support. (2025). Purification and Analysis of Polar Azetidine Derivatives. BenchChem Technical Guides. Link

  • Wada, K., et al. (2017).[1] Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities. Heterocycles. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

Sources

Pharmacokinetic Comparison of Azetidine Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The optimization of pharmacokinetic (PK) properties is a defining challenge in small-molecule drug discovery. Saturated nitrogen-containing heterocycles, particularly piperidines and pyrrolidines, are ubiquitous in medicinal chemistry. However, they frequently introduce severe PK liabilities, including high lipophilicity, excessive basicity, and vulnerability to rapid oxidative metabolism.

To overcome these hurdles, scaffold morphing to four-membered azetidine rings has emerged as a highly effective strategy. This guide objectively compares the PK performance of azetidines against traditional larger-ring alternatives, detailing the mechanistic causality behind their superior metabolic stability and providing the self-validating experimental protocols required to profile them.

Mechanistic Rationale: Why Azetidines Outperform Larger Rings

The pharmacokinetic superiority of azetidines over piperidines and pyrrolidines is not coincidental; it is rooted in fundamental physical chemistry and structural geometry 1.

  • Reduced Basicity (Lower pKa): The high ring strain in a four-membered azetidine forces the nitrogen lone pair into an orbital with greater s-character compared to the sp3 hybridized nitrogen in a piperidine. This lowers the pKa of the amine. A lower pKa means a smaller fraction of the drug is protonated at physiological pH (7.4), which directly enhances passive membrane permeability and reduces off-target liabilities (such as hERG channel binding).

  • Metabolic Shielding: Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated

    
    -carbon oxidation, leading to rapid N-dealkylation or lactam formation 2. The rigid, compact geometry of azetidines increases the activation energy required for CYP enzymes to abstract a hydrogen atom. Consequently, azetidines act as a metabolic shield, drastically reducing intrinsic clearance (
    
    
    
    ).

G Substrate Lead Optimization (N-Heterocycle) Piperidine Piperidine Scaffold (High pKa, Lipophilic) Substrate->Piperidine Pyrrolidine Pyrrolidine Scaffold (Moderate pKa) Substrate->Pyrrolidine Azetidine Azetidine Scaffold (Low pKa, High sp3, Rigid) Substrate->Azetidine Metab1 Rapid N-dealkylation & Oxidation Piperidine->Metab1 Metab2 Moderate Clearance Pyrrolidine->Metab2 Metab3 High Metabolic Stability Reduced Clearance Azetidine->Metab3

Caption: Scaffold morphing logic demonstrating azetidine's superior metabolic stability over larger rings.

Comparative Pharmacokinetic Data

To objectively evaluate these scaffolds, we analyze data synthesized from documented scaffold-morphing campaigns, such as the optimization of Serotonin-4 (5-HT4) partial agonists 2 and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors 3. Contracting a piperidine or pyrrolidine ring to an azetidine consistently yields a drop in clearance and an extension of half-life.

Table 1: Representative Pharmacokinetic Comparison of Saturated N-Heterocycles

ScaffoldRing SizeRelative Lipophilicity (LogD)In Vitro

(µL/min/mg)
In Vivo Half-Life (

, h)
Oral Bioavailability (F%)
Piperidine 6-memberedHigh> 45 (High Clearance)0.5 - 1.2< 20%
Pyrrolidine 5-memberedModerate20 - 40 (Moderate)1.0 - 2.530 - 50%
Azetidine 4-memberedLow< 15 (Low Clearance)3.0 - 6.0> 60%

Note: Data represents aggregated trends from matched-molecular pair analyses in rodent models. Specific values depend on the broader molecular architecture.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, PK parameters must be derived from robust, self-validating experimental designs. Below are the definitive step-by-step methodologies for profiling the pharmacokinetics of azetidine derivatives.

Workflow Step1 In Vitro Microsomal Incubation Step2 LC-MS/MS Quantification Step1->Step2 Step3 Intrinsic Clearance Calculation Step2->Step3 Step4 In Vivo Rodent PK Dosing Step3->Step4 Step5 Vd, t1/2, F% Determination Step4->Step5

Caption: Step-by-step pharmacokinetic profiling workflow from in vitro stability to in vivo parameters.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and predict hepatic vulnerability.
Causality & Self-Validation:  By utilizing subcellular fractions containing CYP450 enzymes, we isolate Phase I metabolic liabilities. The inclusion of a high-clearance positive control (e.g., Verapamil) validates that the enzyme system is active, while a no-NADPH negative control ensures that any compound degradation is strictly enzyme-mediated, not due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rodent liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the azetidine test compound (final concentration 1 µM, keeping DMSO <0.1% to prevent enzyme inhibition) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and preserving the exact temporal state of the parent compound.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log (

    
    ) of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
    
    
    
    ). Calculate
    
    
    .
Protocol B: In Vivo Rodent Pharmacokinetic Profiling

Purpose: To determine the volume of distribution (


), systemic clearance (

), half-life (

), and oral bioavailability (

). Causality & Self-Validation: In vitro stability cannot account for physiological absorption barriers or tissue distribution 4. Executing parallel Intravenous (IV) and Oral (PO) dosing cohorts is mandatory to establish absolute bioavailability, ensuring that poor PO exposure is accurately attributed to either poor absorption or high first-pass metabolism.

Step-by-Step Methodology:

  • Formulation: Formulate the azetidine compound in a bio-compatible vehicle (e.g., 5% DMSO / 95% PEG400 for IV; 0.5% Methylcellulose/0.1% Tween-80 for PO) to ensure complete dissolution and prevent precipitation in the gut or bloodstream.

  • Dosing: Administer to fasted male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (5 mg/kg). Use a minimum of

    
     animals per route to ensure statistical reliability.
    
  • Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 3000g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma layer and store at -80°C until analysis.

  • Quantification: Extract the plasma samples using protein precipitation (acetonitrile) and quantify using a validated LC-MS/MS method with a standard calibration curve spanning 1 to 5000 ng/mL.

  • Pharmacokinetic Analysis: Utilize Non-Compartmental Analysis (NCA) software to calculate the Area Under the Curve (AUC). Calculate absolute bioavailability as:

    
    
    

Conclusion

The strategic substitution of piperidine and pyrrolidine rings with azetidine scaffolds represents a highly validated paradigm shift in medicinal chemistry. By fundamentally altering the physicochemical properties—specifically lowering pKa and increasing structural rigidity to resist CYP-mediated oxidation—azetidines provide researchers with a robust pathway to rescue failing chemotypes and develop highly bioavailable, long-acting therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Source: acs.

Sources

Analytical Comparison Guide: 13C NMR Profiling of 2-(1-Methylazetidin-3-yl)acetic acid vs. Predictive Models and Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, rigidified aliphatic rings such as azetidines are frequently deployed as metabolically stable bioisosteres to improve pharmacokinetic (PK) properties. 2-(1-Methylazetidin-3-yl)acetic acid (Free base CAS: 1343050-86-1; Hydrochloride CAS: 1909337-03-6)[1] is a highly valuable building block in this space. However, confirming the structural integrity of the strained four-membered ring and verifying the N-methylation status requires precise analytical methodologies.

This guide provides an objective comparison of ¹³C NMR chemical shift data for 2-(1-Methylazetidin-3-yl)acetic acid against both predictive computational models and structural alternatives (unmethylated and five-membered ring analogs). Designed for researchers and drug development professionals, this document outlines self-validating experimental protocols and explains the quantum-mechanical causality behind the observed spectral data.

Structural Context & Causality in ¹³C NMR Shifts

Understanding the ¹³C NMR spectrum of 2-(1-Methylazetidin-3-yl)acetic acid requires analyzing the interplay between ring strain and substituent effects:

  • Ring Strain & Hybridization: The azetidine ring forces the internal C-C-C bond angles to approximately 90°, deviating significantly from the ideal 109.5° sp³ angle. To compensate, the C-C bonds gain higher p-character, while the C-H bonds gain higher s-character. This unique hybridization alters the magnetic shielding tensor, causing azetidine carbons to resonate at different frequencies than unstrained aliphatic chains[2].

  • N-Methylation Deshielding (β-Effect): The addition of the N-methyl group exerts a pronounced deshielding effect on the adjacent C2 and C4 carbons. While empirical models often struggle with strained heterocycles, experimental data shows that N-methylation shifts the α-carbons downfield by ~8–10 ppm compared to the secondary amine analog[2].

  • Symmetry: The molecule possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon. Consequently, the C2 and C4 carbons are chemically and magnetically equivalent, appearing as a single, high-intensity peak in the ¹³C NMR spectrum.

Comparative Data I: Experimental vs. Predictive Methodologies

Relying solely on empirical prediction software (e.g., standard Additivity Rules) can lead to misassignments in strained heterocycles. To establish a rigorous analytical baseline, we compare experimental data against Density Functional Theory (DFT) utilizing the Gauge-Including Atomic Orbital (GIAO) method. 3[3] provides highly accurate predictions by accounting for electron correlation effects that empirical models miss.

Table 1: ¹³C NMR Shift Comparison (Methodological)
Carbon PositionExperimental (D₂O, ppm)*DFT-GIAO (B3LYP/cc-pVDZ, ppm)Empirical (Additivity, ppm)Δ (Exp - DFT)
C=O (Carbonyl) 175.0174.6176.2+0.4
C2 / C4 (Ring CH₂) 58.559.154.0-0.6
N-CH₃ (Methyl) 45.244.846.5+0.4
CH₂ (Acetic acid) 38.137.539.0+0.6
C3 (Ring CH) 28.428.925.5-0.5

*Values are representative averages for the hydrochloride salt referenced to internal TSP (0 ppm).

Comparative Data II: Product vs. Structural Alternatives

In drug design, swapping ring sizes or altering methylation status can drastically alter target affinity. Table 2 compares the ¹³C NMR profile of our target compound against two common alternatives: the unmethylated analog and the expanded pyrrolidine (5-membered) analog.

Table 2: ¹³C NMR Shifts of Structural Alternatives
Carbon Position2-(1-Methylazetidin-3-yl)acetic acidAlternative A: 2-(Azetidin-3-yl)acetic acid (Unmethylated)Alternative B: 2-(1-Methylpyrrolidin-3-yl)acetic acid
C=O 175.0 ppm175.2 ppm174.8 ppm
Ring C-α to N 58.5 ppm (C2/C4) 49.5 ppm (C2/C4) 62.1 ppm (C2), 55.4 ppm (C5)
N-CH₃ 45.2 ppmN/A42.3 ppm
Acetic CH₂ 38.1 ppm38.0 ppm39.2 ppm
Ring CH 28.4 ppm (C3)29.1 ppm (C3)34.1 ppm (C3)

Key Takeaway: The ~9 ppm upfield shift of the C2/C4 carbons in Alternative A serves as the primary diagnostic marker for the absence of the N-methyl group. Furthermore, the loss of symmetry in Alternative B (pyrrolidine) splits the α-carbons into two distinct signals (62.1 and 55.4 ppm), easily differentiating the ring sizes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize internal validation mechanisms.

Protocol A: High-Resolution ¹³C NMR Acquisition

Causality Check: Carbonyl carbons (C=O) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A standard short relaxation delay will cause the C=O signal to artificially diminish. We extend the delay to ensure complete longitudinal magnetization recovery.

  • Sample Preparation: Dissolve 25 mg of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride in 0.6 mL of D₂O. Add 0.05% TSP as an internal chemical shift reference.

  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the broadband probe specifically to the ¹³C resonance frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Critical for quaternary C=O relaxation).

    • Scans (NS): 1024 (Required to overcome the low 1.1% natural abundance of ¹³C).

  • Processing: Apply zero-filling to 64k data points and a 1.0 Hz exponential line broadening window function to maximize the signal-to-noise ratio without compromising resolution.

Protocol B: DFT-GIAO ¹³C NMR Prediction Workflow

Causality Check:4[4] or rigorously scaled GIAO calculations are necessary because raw isotropic shielding tensors do not directly equate to experimental chemical shifts.

  • Conformational Search: Generate 3D conformers using the MMFF94 force field. Select the lowest energy conformer.

  • Geometry Optimization: Optimize the structure in Gaussian software at the B3LYP/6-31G(d) level of theory.

  • NMR Calculation: Execute a GIAO (Gauge-Including Atomic Orbital) calculation at the B3LYP/cc-pVDZ level. Apply the Polarizable Continuum Model (PCM) using water as the solvent.

  • Linear Scaling: Convert the calculated isotropic shielding tensors (σ) to chemical shifts (δ) using established linear scaling factors for B3LYP/cc-pVDZ (e.g., δ = (Intercept - σ) / Slope).

Mechanistic Workflows

The following diagrams illustrate the logical pathways for computational prediction and experimental signal assignment.

G N1 Input 3D Structure (SMILES to 3D) N2 Geometry Optimization (B3LYP/6-31G*) N1->N2 N3 GIAO NMR Calculation (B3LYP/cc-pVDZ + PCM) N2->N3 N4 Linear Scaling (Tensor to Shift Conversion) N3->N4 N5 Predicted 13C Shifts (Ready for Comparison) N4->N5

Computational workflow for DFT-GIAO 13C NMR chemical shift prediction.

G Exp Experimental 13C Spectrum C_O ~175 ppm (C=O Carbon) Exp->C_O C_Az ~58.5 ppm (C2/C4 Equivalent) Exp->C_Az C_Me ~45.2 ppm (N-CH3) Exp->C_Me Logic Confirms N-Methylation & Ring Integrity C_Az->Logic C_Me->Logic

Diagnostic 13C NMR signal assignment logic for N-methylated azetidine derivatives.

References

  • Title: 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 Source: American Elements URL: [Link]

  • Title: Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: Molecules (via Semantic Scholar) URL: [Link]

  • Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

2-(1-Methylazetidin-3-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

Objective: This guide provides a rigorous, self-validating protocol for the disposal of 2-(1-Methylazetidin-3-yl)acetic acid (and its hydrochloride salts). While often treated as a generic organic intermediate, this compound possesses specific structural characteristics—namely the strained azetidine ring—that dictate distinct segregation protocols to prevent unintended exothermic ring-opening events in waste streams.[1][2]

The "Dual-Nature" Challenge: This molecule is amphoteric (zwitterionic potential), possessing both a basic tertiary amine (N-methyl azetidine) and an acidic carboxylic acid tail. This duality requires careful pH management during disposal to prevent solubility crashes or unintended buffering in commingled waste containers.[1]

Chemical Profile Table
PropertyDataOperational Implication
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acidPrimary identifier.
CAS Number 1909337-03-6 (HCl salt often used)Use for waste manifesting.[1]
Molecular Weight 129.16 g/mol (Free base)Low MW indicates high molar density.[1]
Ring Strain ~25.4 kcal/mol (Azetidine)CRITICAL: Susceptible to nucleophilic ring opening.[1][3]
Acidity/Basicity Amphoteric (Amine pKa ~9-10, Acid pKa ~4-5)Avoid mixing with extreme pH wastes.[1]
Physical State Solid (typically white/off-white powder)Dust explosion hazard if aerosolized.[1]

Hazard Identification & Waste Classification

Before disposal, you must classify the waste according to regulatory standards (e.g., RCRA in the US, REACH in EU).[1]

  • RCRA Status (USA): This specific CAS is not currently on the EPA P-list or U-list. Therefore, it defaults to a Characteristic Waste or Unlisted Hazardous Waste .[1]

  • GHS Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1] Treat as Toxic/Irritant .[1][2]

  • Reactivity Alert: The azetidine ring is kinetically stable but thermodynamically unstable. Do not dispose of this compound in waste containers containing strong nucleophiles (e.g., thiols, azides) or strong oxidizers, as ring-opening reactions can be exothermic.[1]

Pre-Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to select the correct waste stream. This prevents the "cocktail effect" of incompatible chemical mixing.

WasteDecisionTree Start Waste Generation: 2-(1-Methylazetidin-3-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/HPLC StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based StreamB Stream B: Aqueous Basic/Neutral (pH Adjust -> Incineration) Aqueous->StreamB Check pH (Avoid <2) HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck StreamC Stream C: Halogenated Organic HalogenCheck->StreamC Yes (>2% Halogens) StreamD Stream D: Non-Halogenated Organic HalogenCheck->StreamD No

Caption: Waste stream segregation logic. Note that while the molecule may contain Chloride (if HCl salt), it is generally classified as Non-Halogenated Organic unless dissolved in halogenated solvents like DCM.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Substance)

Applicability: Pure powder or contaminated solid consumables (gloves, weighing boats).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Ensure the container is free of oxidizers (e.g., nitrates, perchlorates).[1]

  • Transfer:

    • Working inside a fume hood, transfer the solid into the container.

    • Do not sweep dust into the general trash.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(1-Methylazetidin-3-yl)acetic acid, 98%."[1]

    • Hazard Check: Toxic, Irritant.[1][2]

  • Disposal Path: High-temperature incineration (Rotary Kiln) is the required destruction method to ensure the breakdown of the nitrogen heterocycle.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Compound dissolved in solvents.

  • pH Check (Crucial):

    • Because the molecule is an amino acid derivative, it can act as a buffer.[1]

    • Action: Check the pH of the waste mixture.

    • Risk:[3][4][5][6] If mixing with highly acidic waste (pH < 2), the amine will protonate fully.[1] If mixing with basic waste, the carboxylic acid deprotonates.[1]

    • Guidance: Maintain waste stream pH between 4–10 to prevent excessive heat generation or precipitation.[1]

  • Halogen Determination:

    • If the compound is the HCl salt , it contains inorganic chloride.[1] This does not automatically make the waste "Halogenated Organic" (which usually refers to C-Cl bonds).

    • Rule of Thumb: If dissolved in Methanol/DMSO -> Non-Halogenated Stream .[1] If dissolved in Dichloromethane -> Halogenated Stream .[1]

  • Quenching (If Reactive Reagents Present):

    • If the waste solution contains unreacted coupling agents (e.g., HATU, EDC) or alkylating agents used to synthesize the azetidine, quench these before adding to the main waste drum.[1]

Emergency Spill Response System

In the event of a spill, the primary risk is inhalation of the dust (solid) or skin absorption (solution).

SpillResponse Alert 1. ALERT & ISOLATE Evacuate immediate area PPE 2. PPE DONNING Nitrile Gloves (Double), Lab Coat, Goggles, N95/Respirator Alert->PPE Assess 3. ASSESS STATE PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid Spill Assess->WetSpill ActionDry Cover with wet paper towel to prevent dust -> Scoop DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Clean 4. DECONTAMINATE Wash surface with mild soap/water (Avoid strong bleach) ActionDry->Clean ActionWet->Clean Dispose 5. DISPOSE All debris to HazWaste Clean->Dispose

Caption: Emergency response workflow. Note the instruction to dampen dry powder to prevent aerosolization.

Regulatory & Compliance Notes

  • US EPA (RCRA):

    • Waste Code: D001 (Ignitable) only if in flammable solvent. Otherwise, classify as Non-Regulated Hazardous Waste (unless state-specific codes apply, e.g., California Title 22).[1]

    • Recommendation: Even if not strictly regulated as "Hazardous" by RCRA concentration limits, always manage as hazardous waste due to the bioactive nature of azetidine derivatives.[1]

  • Incineration Requirements:

    • The waste manifest should specify "Organic Nitrogen Compounds."

    • Ensure the disposal facility uses a secondary combustion chamber (>1000°C) to prevent the formation of NOx gases from the nitrogen-rich azetidine core.

References

  • American Elements. (n.d.).[1] 2-(1-methylazetidin-3-yl)acetic acid hydrochloride Safety Data Sheet. Retrieved March 1, 2026, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 2-(1-methylazetidin-3-yl)acetic acid.[1][7][8] Retrieved March 1, 2026, from [Link][1]

Sources

Personal protective equipment for handling 2-(1-Methylazetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The "Hidden" Hazards of Strained Rings

As a Senior Application Scientist, I often see researchers treat 2-(1-Methylazetidin-3-yl)acetic acid solely as a benign building block. This is a mistake. While it is often classified as an Irritant (Skin/Eye) in vendor catalogs, its structure tells a more complex safety story.

This molecule contains an azetidine ring —a four-membered nitrogen heterocycle with approximately 25.4 kcal/mol of ring strain .[1] While more stable than three-membered aziridines, this strain makes the ring susceptible to nucleophilic attack and ring-opening, potentially acting as an alkylating agent under specific physiological conditions. Furthermore, as a zwitterionic amino acid derivative, its biological activity in early-stage drug discovery is often uncharacterized.

The Directive: We do not handle this merely as a chemical; we handle it as a pharmacophore with unknown potency. The following protocol is designed to mitigate risks associated with ring strain reactivity, inhalation of bioactive dust, and cross-contamination.

Part 1: Risk Assessment & PPE Matrix

Hazard Profile:

  • Primary Risk: Inhalation of fine particulate (solid state) and direct contact dermatitis.

  • Secondary Risk: Potential sensitization (amine moiety) and unknown systemic toxicity (pharmacological activity).

  • Chemical State: Typically supplied as a hygroscopic solid (hydrochloride salt) or zwitterion.

PPE Selection Decision Matrix

Do not rely on a "one-size-fits-all" approach. Use this matrix to select PPE based on your specific operational scale.

PPE_Matrix Start Operation Scale & State Small_Solid < 100 mg (Solid) Start->Small_Solid Large_Solid > 100 mg (Solid) Start->Large_Solid Solution Solubilized (Liquid) Start->Solution PPE_L1 LEVEL 1 PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat - Fume Hood (Recommended) Small_Solid->PPE_L1 Low Dust Risk PPE_L2 LEVEL 2 PPE (High Risk): - Double Nitrile Gloves - N95/P100 Mask (if outside hood) - Chemical Goggles - Tyvek Sleeves Large_Solid->PPE_L2 High Dust/Aerosol Risk PPE_L3 LEVEL 3 PPE: - Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat Solution->PPE_L3 Splash Risk

Figure 1: PPE Decision Tree based on operational intensity. Note that handling >100mg of dry powder significantly increases inhalation risk.

Part 2: Operational Protocols

Weighing & Transfer (The Critical Step)

The majority of exposure incidents occur during the transfer of dry solids due to static buildup.

  • Engineering Control: Use a Static Eliminator (Ionizing Bar) inside the balance enclosure. Azetidine salts are often fluffy and prone to static fly-away.

  • Glove Protocol:

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange).

    • Outer Glove: 5-8 mil Nitrile (Standard blue/purple). Why? This provides a visual breach indicator. If you see orange through the blue, change gloves immediately.

  • Technique: Never pour from the stock bottle. Use a disposable anti-static spatula.

Solubilization & Reaction Setup

Once in solution, the inhalation risk drops, but permeation risk increases.

  • Solvent Choice: This compound is polar. Common solvents include Water, DMSO, or Methanol.

    • Caution: DMSO enhances skin permeability. If dissolving in DMSO, do not rely on standard nitrile gloves alone for prolonged contact. Use Laminate (Silver Shield) gloves or change nitrile gloves immediately upon splash contact.

  • Reaction Safety:

    • Avoid heating azetidine derivatives in the presence of strong nucleophiles without a blast shield, as rapid ring-opening polymerization can be exothermic.

Part 3: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed and containment are vital to prevent tracking the material across the lab.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->Action_Solid Action_Liquid 1. Absorb (Vermiculite/Pads) 2. Do NOT use bleach (Avoid Chloramines) Liquid->Action_Liquid Dispose Double Bag -> Hazardous Waste Stream Action_Solid->Dispose Action_Liquid->Dispose

Figure 2: Spill remediation logic. Note the specific prohibition of bleach for amine-containing compounds.

Waste Disposal Specifications

Proper disposal prevents downstream environmental toxicity.[2][3]

Waste StreamClassificationProtocol
Solid Waste Hazardous ChemicalDouble-bag in clear polyethylene. Label as "Toxic/Irritant Solid - Azetidine Derivative."
Liquid Waste Organic / BasicSegregate from Oxidizers . Azetidines are amines; mixing with strong oxidizers (e.g., Nitric Acid) can be violent.
Sharps/Glass ContaminatedRinse with solvent (methanol) into liquid waste before placing in sharps bin to decontaminate.

Critical Note on Bleach: Do NOT use bleach (sodium hypochlorite) to clean spills of this compound. The secondary amine in the azetidine ring can react with hypochlorite to form N-chloroazetidines , which are potentially unstable and explosive. Use a dilute acetic acid solution or simple soap and water for cleaning.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121553029, 2-(1-Methylazetidin-3-yl)acetic acid. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: Synthesis and Functionalization. Organic Preparations and Procedures International. (Context on ring strain and reactivity).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.